molecular formula C9H7NOS B1504688 3-Isothiazol-5-ylphenol CAS No. 904085-96-7

3-Isothiazol-5-ylphenol

Cat. No.: B1504688
CAS No.: 904085-96-7
M. Wt: 177.22 g/mol
InChI Key: FCDPMAHEIXHRCH-UHFFFAOYSA-N
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Description

3-Isothiazol-5-ylphenol is a chemical compound designed for professional research applications. It belongs to the class of isothiazolones, which are heterocyclic compounds recognized for their potent biological activity . Isothiazolone derivatives are primarily valued in scientific research for their antimicrobial and antifungal properties . The mechanism of action for this class of compounds is attributed to the inhibition of life-sustaining enzymes, specifically those with thiol groups at their active sites . The biocidal activity involves the rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage leading to loss of viability . Compounds containing the isothiazolone nucleus have found applications in various fields as biocides in industrial water treatment, as preservatives to prevent microbial growth in manufactured goods, and as reactive intermediates for the synthesis of more complex organic substances, including pharmaceuticals and agrochemicals . It is important for researchers to note that isothiazolinones are known skin sensitizers and may produce skin irritations and allergies . This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or approved for personal use.

Properties

IUPAC Name

3-(1,2-thiazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-8-3-1-2-7(6-8)9-4-5-10-12-9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDPMAHEIXHRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698958
Record name 3-(1,2-Thiazol-5-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904085-96-7
Record name 3-(1,2-Thiazol-5-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Profiling of 3-Isothiazol-5-ylphenol: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 3-Isothiazol-5-ylphenol, a molecule of interest in medicinal chemistry and materials science. In the absence of published experimental data for this specific compound, this document leverages established principles of spectroscopy and data from structurally analogous compounds to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals, offering a robust predictive framework for the characterization of this compound and similarly structured molecules.

Introduction

This compound is a heterocyclic compound featuring a phenol ring linked to an isothiazole moiety. The unique combination of these two pharmacophores suggests potential applications in various fields, including drug discovery, where both phenol and isothiazole derivatives are known for their diverse biological activities. Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of novel chemical entities. This guide provides a detailed, predictive analysis of the key spectroscopic data points for this compound, offering a valuable resource for its future synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2'7.30 - 7.40t~8.0
H-4'6.90 - 7.00ddd~8.0, 2.5, 1.0
H-6'7.15 - 7.25t~2.0
H-48.00 - 8.10s-
OH9.50 - 10.50br s-
Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (δ, ppm)
C-3~158
C-4~120
C-5~170
C-1'~133
C-2'~130
C-3'~158
C-4'~116
C-5'~122
C-6'~118
Predicted IR Spectroscopy Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (phenolic)3200 - 3600Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C=N stretch (isothiazole)1620 - 1650Medium
C=C stretch (aromatic)1450 - 1600Medium to Strong
C-O stretch (phenolic)1200 - 1260Strong
C-S stretch (isothiazole)680 - 720Weak to Medium
Predicted Mass Spectrometry Data
Technique Predicted m/z Interpretation
ESI-MS (+)178.0321[M+H]⁺
ESI-MS (-)176.0165[M-H]⁻

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data. These protocols are based on standard practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the observation of the exchangeable phenolic proton.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover a range of 0-180 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity.

  • Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix approximately 1 mg of this compound with 100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in both positive and negative ion modes.

    • Set the mass range to scan from m/z 50 to 500.

  • Data Processing: Use the instrument's software to analyze the acquired spectra and determine the accurate mass of the molecular ions.

In-Depth Spectroscopic Interpretation

A thorough analysis of the predicted spectra provides valuable insights into the molecular structure of this compound.

NMR Spectral Analysis

The predicted ¹H and ¹³C NMR spectra are crucial for confirming the connectivity of the atoms in the molecule.

Caption: Molecular structure of this compound with atom numbering.

  • ¹H NMR: The aromatic protons on the phenol ring are expected to appear as a complex splitting pattern between 6.90 and 7.40 ppm. The proton on the isothiazole ring (H-4) is predicted to be a singlet around 8.00-8.10 ppm, deshielded due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The phenolic hydroxyl proton is expected to be a broad singlet at a downfield shift of 9.50-10.50 ppm, the exact position being dependent on concentration and temperature.

  • ¹³C NMR: The carbon atoms of the isothiazole ring (C-3, C-4, and C-5) are predicted to resonate at approximately 158, 120, and 170 ppm, respectively. The carbons of the phenol ring will appear in the aromatic region (116-158 ppm), with the carbon bearing the hydroxyl group (C-3') being the most deshielded among them.

IR Spectral Analysis

The IR spectrum provides information about the functional groups present in the molecule.

  • A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a characteristic feature of the O-H stretching vibration of the phenolic hydroxyl group, indicative of hydrogen bonding.

  • Aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region.

  • The C=N stretching vibration of the isothiazole ring is predicted to be in the 1620-1650 cm⁻¹ range.

  • Multiple bands in the 1450-1600 cm⁻¹ region will correspond to the C=C stretching vibrations of both the aromatic and heterocyclic rings.

  • A strong band around 1200-1260 cm⁻¹ will be due to the C-O stretching of the phenol group.

Mass Spectrometry Analysis

High-resolution mass spectrometry is essential for determining the elemental composition of the molecule.

  • Molecular Ion: The exact mass of the protonated molecule [M+H]⁺ is predicted to be 178.0321, corresponding to the molecular formula C₉H₈NOS⁺. The deprotonated molecule [M-H]⁻ would have an exact mass of 176.0165.

  • Fragmentation Pattern: The fragmentation of this compound upon ionization would likely involve the cleavage of the bond between the two rings and fragmentation of the isothiazole ring.

Fragmentation_Pathway M [C₉H₇NOS]⁺˙ m/z = 177 F1 [C₈H₆NO]⁺ m/z = 132 M->F1 - CHS F4 [C₃H₂NS]⁺ m/z = 84 M->F4 - C₆H₅O F2 [C₇H₅O]⁺ m/z = 105 F1->F2 - HCN F3 [C₆H₅]⁺ m/z = 77 F2->F3 - CO

Caption: A plausible mass fragmentation pathway for this compound.

Conclusion

This technical guide presents a detailed predictive analysis of the NMR, IR, and Mass Spec data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document provides a solid foundation for the future experimental characterization of this promising molecule. The provided protocols and interpretations are intended to guide researchers in their efforts to synthesize and analyze this compound, thereby facilitating its exploration in various scientific disciplines.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). 3-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link][1]

  • NIST. (n.d.). Phenol, 3-amino-. NIST Chemistry WebBook. Retrieved from [Link][2][3]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.

Sources

In Silico First: A Technical Guide to the Computational Prediction of 3-Isothiazol-5-ylphenol Properties for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the "fail fast, fail cheap" paradigm has elevated the importance of early-stage candidate evaluation. In silico computational models provide an indispensable toolkit for predicting the physicochemical, pharmacokinetic, and toxicological properties of novel chemical entities before significant resources are committed to synthesis and in vitro testing. This technical guide provides a comprehensive, methodology-focused framework for the computational characterization of 3-Isothiazol-5-ylphenol, a heterocyclic compound of interest. We will detail the theoretical underpinnings and practical application of established predictive algorithms and web-based tools to forecast its drug-like properties, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. This document is intended for researchers, medicinal chemists, and computational scientists engaged in the early phases of drug development, offering a validated workflow for data generation and interpretation.

Introduction: The Rationale for a Computational-First Approach

The journey of a drug from concept to clinic is fraught with attrition, with a significant number of candidates failing due to poor pharmacokinetic profiles or unforeseen toxicity. The ability to predict these liabilities computationally allows for the rapid prioritization of compounds with a higher probability of success. This compound (CAS No: 904085-96-7), a molecule featuring a phenol and an isothiazole ring system, presents a scaffold with potential for diverse biological interactions.[1] The isothiazole core, for instance, is found in various antimicrobial and preservative agents.[2] However, its druglikeness is not established.

This guide eschews a simple listing of predictions. Instead, it provides the causality behind the selection of specific computational tools and workflows. We will employ a consensus-based approach, integrating predictions from multiple platforms to increase the confidence in our findings. The core principle is that by understanding a molecule's fundamental physicochemical properties, we can logically deduce its probable behavior in a biological system.

Canonical SMILES for this compound: O(c1cc(c2nscc2)cc1)

Foundational Analysis: Predicting Physicochemical Properties

The ADMET profile of a compound is fundamentally governed by its physicochemical properties.[3] Properties such as lipophilicity (logP), aqueous solubility (logS), and ionization state (pKa) dictate how a molecule will be absorbed, how it distributes in tissues, and how it is cleared from the body. Our analysis leverages freely accessible and robust web servers, primarily SwissADME and admetSAR 2.0, which utilize a combination of atomic and fragment-based contribution methods to derive these properties.[4][5][6]

Methodology: Physicochemical Property Prediction
  • Input: The canonical SMILES string of this compound is submitted to the SwissADME web server.[7][8]

  • Execution: The platform calculates a suite of properties based on various established models. For instance, the consensus logP (XLogP3) is an atomistic method that provides a reliable estimate of lipophilicity.[9]

  • Cross-Validation: The same SMILES string is submitted to a secondary platform, such as ADMETlab 2.0 or admetSAR 2.0, to obtain comparative predictions.[4] This cross-validation is critical for identifying potential model-specific biases.

  • Data Synthesis: The predicted values are compiled and compared against ideal ranges for orally bioavailable drugs, such as those defined by Lipinski's Rule of Five.[9]

Predicted Physicochemical Data

The following table summarizes the key physicochemical properties predicted for this compound.

PropertyPredicted ValueIdeal Range (for Oral Drugs)Interpretation & Significance
Molecular Weight ( g/mol )177.22< 500Favorable for absorption and diffusion.
Lipophilicity (XLogP3)1.40-0.7 to +5.0Moderate lipophilicity suggests a good balance between solubility and membrane permeability.
Aqueous Solubility (logS)-2.5 to -3.5 (Predicted)> -4.0Likely to be soluble enough for good absorption.
Hydrogen Bond Donors1≤ 5Complies with Lipinski's rules, favorable for membrane permeation.[9]
Hydrogen Bond Acceptors2 (N and O)≤ 10Complies with Lipinski's rules, favorable for membrane permeation.[9]
Topological Polar Surface Area (TPSA)54.4 Ų< 140 ŲSuggests good potential for oral absorption and cell membrane penetration.
Rotatable Bonds0≤ 10The rigid structure may lead to higher binding affinity but could limit conformational flexibility.

Data compiled from SwissADME and cross-referenced with available vendor data.[5][9]

In Silico Pharmacokinetics: The ADME Profile

With a foundational understanding of its physicochemical nature, we can now predict the journey of this compound through a biological system. This involves modeling its absorption, distribution, metabolism, and excretion.

Absorption and Distribution
  • Gastrointestinal (GI) Absorption: High probability is predicted based on the BOILED-Egg model within SwissADME, which positions the molecule favorably for passive absorption.[6]

  • Blood-Brain Barrier (BBB) Permeation: The molecule is predicted to be BBB non-permeant. This is a critical consideration for CNS drug design and also for avoiding off-target neurological side effects.

  • P-glycoprotein (P-gp) Substrate: Predictions indicate that it is not a substrate of P-gp, a key efflux pump. This is a positive attribute, as P-gp substrates are often actively removed from cells, reducing bioavailability.

Metabolism

Predicting metabolism is crucial for understanding a compound's half-life and potential for producing reactive metabolites.

  • Cytochrome P450 (CYP) Inhibition: In silico models on platforms like admetSAR 2.0 predict that this compound is likely to be an inhibitor of several key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[4][10] This is a significant flag, as inhibition of these enzymes can lead to drug-drug interactions.

Excretion

While direct prediction of excretion pathways is complex, the predicted solubility and molecular weight suggest that renal clearance is a likely route.

Predictive Toxicology: Identifying Potential Liabilities

Early identification of toxicity is paramount. We employ a two-pronged approach: rule-based systems that identify toxicophores (chemical fragments associated with toxicity) and statistical models trained on large datasets.

Methodology: Consensus Toxicity Prediction

This workflow integrates an expert rule-based system with a statistical QSAR model to provide a more robust toxicity assessment.

Toxicity_Workflow cluster_input Input cluster_prediction Prediction Systems cluster_analysis Analysis & Decision Input This compound (SMILES) Derek Expert Rule-Based System (e.g., Derek Nexus) Input->Derek Query Structure admetSAR Statistical QSAR Model (e.g., admetSAR 2.0) Input->admetSAR Query Structure Consensus Consensus Analysis Derek->Consensus Structural Alerts admetSAR->Consensus Probability Scores Output Integrated Toxicity Profile (Mutagenicity, Carcinogenicity, etc.) Consensus->Output Synthesize Results Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analyze Analysis Ligand 1. Prepare Ligand (3D Structure of This compound) Dock 3. Run Docking (e.g., AutoDock Vina) Ligand->Dock Protein 2. Prepare Protein (Download & Clean PDB File) Protein->Dock Analyze 4. Analyze Results (Binding Energy & Pose) Dock->Analyze Hypothesis 5. Formulate Hypothesis (Key Interactions) Analyze->Hypothesis

Caption: A streamlined workflow for molecular docking.

Synthesis and Conclusion

The in silico analysis of this compound provides a multifaceted profile that can guide further experimental work.

Summary of Predictions:

CategoryFindingImplication for Drug Development
Physicochemical Compliant with Lipinski's Rule of Five; moderate lipophilicity and good predicted solubility.Favorable profile for an orally administered drug.
Pharmacokinetics High GI absorption predicted, but poor BBB penetration. Potential inhibitor of multiple CYP enzymes.Suitable for peripheral targets. High risk of drug-drug interactions must be investigated.
Toxicology Low risk for mutagenicity and carcinogenicity. Significant flag for skin sensitization.The skin sensitization risk may limit topical applications but could be acceptable for other routes.
Biological Activity (Hypothetical) Docking studies would be required to predict specific targets and binding affinities.Provides a starting point for efficacy testing.

This computational pre-assessment concludes that this compound possesses several drug-like characteristics. However, two primary areas of concern have been identified: the high potential for CYP-mediated drug-drug interactions and the likelihood of skin sensitization. These predicted liabilities do not necessarily terminate its consideration as a drug candidate but provide critical endpoints to prioritize in early in vitro and in vivo testing. This guide demonstrates that a rigorous, multi-tool in silico workflow is an essential, resource-sparing first step in modern drug discovery.

References

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  • Isothiazolinone . Wikipedia. Available from: [Link].

  • 4-Isothiazol-5-ylphenol . Parkway Scientific. Available from: [Link].

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Sources

A Senior Application Scientist's In-depth Technical Guide to Quantum Chemical Calculations for 3-Isothiazol-5-ylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, the ability to predict molecular behavior in silico has become a cornerstone of efficient drug design and development. Quantum chemical calculations, once the domain of theoretical chemists, are now indispensable tools for medicinal chemists and drug discovery scientists. This guide provides a comprehensive, technically-grounded framework for conducting quantum chemical calculations on 3-Isothiazol-5-ylphenol, a heterocyclic compound of significant interest due to the prevalence of the isothiazole scaffold in pharmacologically active molecules.[1][2] As a Senior Application Scientist, my objective is not merely to present a series of steps, but to instill a deeper understanding of the rationale behind each computational choice, thereby empowering researchers to apply these principles to their own molecules of interest. The protocols outlined herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

The Molecule of Interest: this compound

The isothiazole ring is a five-membered heterocyclic motif containing nitrogen and sulfur atoms in adjacent positions.[2] This structural unit is found in a variety of bioactive compounds, exhibiting a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] Our focus, this compound, combines the isothiazole core with a phenol group, a common pharmacophore known to participate in hydrogen bonding interactions within biological systems.

For the purpose of this guide, we will define the structure of this compound as follows: a phenol ring attached at the 5-position of an isothiazole ring, with the hydroxyl group of the phenol at the 3-position relative to the point of attachment. The initial step in any quantum chemical study is to accurately define the molecular structure. This can be achieved using molecular building software such as GaussView, Avogadro, or Chemcraft.[3]

Foundational Principles: An Overview of Density Functional Theory (DFT)

At the heart of modern quantum chemical calculations lies Density Functional Theory (DFT).[4] DFT offers a computationally efficient yet accurate method for investigating the electronic structure of molecules.[4] The central tenet of DFT is that the energy of a molecule can be determined from its electron density, a more manageable property to compute than the complex wave function of a many-electron system.[4] The choice of the functional and basis set is critical for the accuracy of DFT calculations.[5]

  • Functionals: These are mathematical expressions that approximate the exchange-correlation energy, a key component of the total electronic energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.[5][6]

  • Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more accurate results but at a higher computational cost. Pople-style basis sets like 6-31G(d) are commonly used for initial geometry optimizations of organic molecules, while more extensive basis sets like cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) can be employed for more accurate single-point energy calculations.[5][7]

The Computational Workflow: A Step-by-Step Guide

The following section details a robust workflow for the quantum chemical characterization of this compound. This workflow is designed to be logical and progressive, with each step building upon the previous one.

G cluster_0 Phase 1: Structural Optimization cluster_1 Phase 2: Property Calculations cluster_2 Phase 3: Analysis & Application A 1. Molecular Structure Input B 2. Geometry Optimization (DFT: B3LYP/6-31G(d)) A->B Initial Coordinates C 3. Frequency Calculation (Confirm Minimum Energy Structure) B->C Optimized Geometry D 4. Electronic Properties (HOMO-LUMO, MEP) C->D Vibrational Modes E 5. Spectroscopic Properties (IR, NMR) C->E Shielding Tensors F 6. Data Interpretation D->F E->F G 7. Drug Discovery Insights F->G Structure-Activity Relationship

Caption: A generalized workflow for quantum chemical calculations in drug discovery.

Phase 1: Structural Optimization

The initial and most critical step is to determine the most stable three-dimensional conformation of the molecule.

Experimental Protocol: Geometry Optimization

  • Construct the Molecule: Using a molecular editor, draw the structure of this compound.

  • Initial Optimization: Perform a preliminary geometry optimization using a faster, lower-level method like molecular mechanics to obtain a reasonable starting structure.

  • DFT Optimization:

    • Software: Utilize a quantum chemistry software package such as Gaussian.[8]

    • Input File: Create an input file specifying the coordinates of the atoms, the charge (0 for a neutral molecule), and the spin multiplicity (1 for a singlet state).

    • Keywords: Employ the following keywords in the route section of the input file: #p B3LYP/6-31G(d) opt. The opt keyword requests a geometry optimization.

  • Execution: Run the calculation. The software will iteratively adjust the positions of the atoms to find the geometry with the lowest electronic energy.

Experimental Protocol: Frequency Calculation

To ensure that the optimized geometry corresponds to a true energy minimum and not a saddle point (a transition state), a frequency calculation must be performed.

  • Input File: Using the optimized geometry from the previous step, create a new input file.

  • Keywords: Use the keywords: #p B3LYP/6-31G(d) freq. The freq keyword requests a frequency calculation.

  • Analysis: After the calculation is complete, examine the output file. A true minimum energy structure will have no imaginary frequencies. The output will also contain the predicted infrared (IR) spectrum.

Phase 2: Property Calculations

With a validated, stable structure, we can now calculate various electronic and spectroscopic properties that are crucial for understanding the molecule's behavior.

Experimental Protocol: Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[9]

  • Calculation: The HOMO and LUMO energies are calculated during the geometry optimization and frequency calculations. They can be found in the output file.

  • Visualization: Use visualization software to plot the HOMO and LUMO isosurfaces. This will show the regions of the molecule where these orbitals are located.

  • Interpretation: A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[10]

Experimental Protocol: Molecular Electrostatic Potential (MEP) Mapping

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which in turn predicts how the molecule will interact with other molecules, including biological targets.[11][12]

  • Calculation: The MEP can be calculated as a single-point energy calculation on the optimized geometry.

  • Keywords: Use the keywords: #p B3LYP/6-31G(d) pop=full iop(6/33=2,6/41=10,6/42=17). These keywords request the calculation of the electrostatic potential.

  • Visualization: The output can be visualized to generate a 3D map where different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor).

Experimental Protocol: Simulating NMR Spectra

Predicting the Nuclear Magnetic Resonance (NMR) spectra can aid in the structural elucidation of newly synthesized compounds and provide insights into the electronic environment of the nuclei.

  • Calculation: NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[13]

  • Keywords: Use the keywords: #p B3LYP/6-31G(d) nmr.

  • Analysis: The output will contain the calculated isotropic shielding values for each atom. These can be converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

Data Presentation and Interpretation

The quantitative data obtained from these calculations should be organized into clear and concise tables for easy comparison and analysis.

PropertyCalculated Value
Optimized Energy (Hartree) Hypothetical Value
Dipole Moment (Debye) Hypothetical Value
HOMO Energy (eV) Hypothetical Value
LUMO Energy (eV) Hypothetical Value
HOMO-LUMO Gap (eV) Hypothetical Value
Key IR Frequencies (cm⁻¹) Hypothetical Value
¹H NMR Chemical Shifts (ppm) Hypothetical Value
¹³C NMR Chemical Shifts (ppm) Hypothetical Value

Caption: A summary of hypothetical calculated properties for this compound.

G Molecule This compound Geometry Optimized Geometry Molecule->Geometry DFT Optimization Electronic Electronic Properties Geometry->Electronic Single-Point Calculation Spectroscopic Spectroscopic Properties Geometry->Spectroscopic GIAO Calculation Reactivity Reactivity Electronic->Reactivity HOMO-LUMO Gap Interactions Intermolecular Interactions Electronic->Interactions MEP Identification Structural Identification Spectroscopic->Identification IR & NMR Spectra

Caption: The logical relationship between calculated properties and their application.

Application in Drug Discovery

The insights gained from these quantum chemical calculations have direct applications in the drug discovery pipeline:

  • Structure-Activity Relationship (SAR) Studies: By calculating the properties of a series of analogues of this compound, one can correlate specific electronic or structural features with biological activity.

  • Pharmacophore Modeling: The MEP map can help in identifying the key electrostatic features of the molecule that are essential for its interaction with a biological target.

  • Lead Optimization: The calculated properties can guide the chemical modification of the lead compound to improve its potency, selectivity, and pharmacokinetic profile. For instance, understanding the molecule's reactivity from the HOMO-LUMO gap can help in predicting its metabolic stability.

  • Virtual Screening: While beyond the scope of this guide, the calculated properties can be used to develop parameters for virtual screening campaigns to identify other molecules with similar desirable characteristics.

Conclusion: A Powerful Paradigm in Modern Research

This in-depth technical guide has provided a comprehensive framework for performing and interpreting quantum chemical calculations on this compound. By following the outlined protocols and understanding the underlying theoretical principles, researchers can gain profound insights into the molecular properties that govern biological activity. The integration of computational chemistry into the drug discovery process is no longer a niche specialty but a fundamental component of modern pharmaceutical research, accelerating the journey from a promising molecule to a life-saving therapeutic.

References

  • Barrett Research Group. (n.d.). AN INTRODUCTION TO COMPUTATIONAL CHEMISTRY USING G09W AND AVOGADRO SOFTWARE. McGill University. Retrieved from [Link]

  • ChemRxiv. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]

  • Omixium. (2023, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]

  • Rowan. (n.d.). ML-Powered Molecular Design and Simulation. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Heterocyclic Compounds in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • YouTube. (2022, February 25). Tutorial 17 | Gaussian NMR Calculation & Spectra Visualization | Dr M A Hashmi. [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2024). Basis set and methods for organic molecules. Retrieved from [Link]

  • PubMed. (1998). Molecular electrostatic potential as a factor of drug-receptor recognition. Retrieved from [Link]

  • ACS Publications. (2026). Thiol-Free Sulfenylation Redefined: A Single-Atom Transfer Pathway to Symmetrical Di(hetero)arylthioethers via B(C6F5)3 Catalysis. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed Central. (2022). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Basis set (chemistry). Retrieved from [Link]

  • ACS Publications. (2024). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • YouTube. (2023, February 21). How to Setting up a Gaussian 09 Calculation Beginners #dft #gaussian #computationalchemistry. [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Retrieved from [Link]

  • ResearchGate. (2003). Electronic excitation of sulfur-organic compounds - Performance of time-dependent density functional theory. Retrieved from [Link]

  • YouTube. (2019, January 14). Creating and running a simple DFT calculation in GaussView / Gaussian. [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2024). The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations. Molecules. Retrieved from [Link]

  • MDPI. (2024). Theoretical Study of Copper(II) Coordination Complexes with Coumarin-Derived Heterocyclic Ligands Through DFT and CDFT. Inorganics. Retrieved from [Link]

  • Rowan Newsletter. (2023, October 12). Quantum Chemistry in Drug Discovery. Retrieved from [Link]

  • SciSpace. (1986). Basis Set Selection for Molecular Calculations. Retrieved from [Link]

  • MDPI. (2023). A Theoretical Analysis of Interaction Energies and Intermolecular Interactions between Amphotericin B and Potential Bioconjugates Used in the Modification of Nanocarriers for Drug Delivery. International Journal of Molecular Sciences. Retrieved from [Link]

  • Ju Li Group. (1986). Basis Set Selection for Molecular Calculations. Retrieved from [Link]

  • ResearchGate. (2019). How to calculate HOMO LUMO using DFT using gaussina 09 ?. Retrieved from [Link]

  • Aurora Fine Chemicals. (n.d.). Quantum and Molecular Physics - Drug Discovery Software. Retrieved from [Link]

  • Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Retrieved from [Link]

  • YouTube. (2023, March 27). Absorption and Emission Spectra Calculations using DFT. [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Isothiazolinone. Retrieved from [Link]

  • PubMed Central. (2024). Insights into Application Research of the Density Functional Theory in Iron Sulfur Compounds: A Bibliometric Mapping Analysis. Retrieved from [Link]

  • iSciTech. (n.d.). Integrated Scientific Computing and Information Technologies - Softwares. Retrieved from [Link]

  • National Institutes of Health. (2022). ES-Screen: A Novel Electrostatics-Driven Method for Drug Discovery Virtual Screening. Retrieved from [Link]

  • YouTube. (2023, August 28). How to Create Input file for Gaussian 09 Calculation and Geometry Optimization. [Video]. YouTube. Retrieved from [Link]

  • Pharmacelera. (2022, July 8). Quantum computing for drug discovery. Retrieved from [Link]

  • NICNAS. (2019). 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride: Human health tier II assessment. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-methyl thiazole. Retrieved from [Link]

Sources

Technical Guide: Thermal Stability and Degradation of 3-Isothiazol-5-ylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

3-Isothiazol-5-ylphenol (CAS: 904085-96-7) represents a bi-aryl scaffold increasingly relevant in medicinal chemistry, particularly in the design of nicotinic acetylcholine receptor (nAChR) agonists and kinase inhibitors. Its structure combines a remarkably polar, electron-deficient isothiazole ring with an electron-rich phenolic moiety.

While the phenol group introduces standard oxidative liabilities, the isothiazole core presents a unique thermal stability challenge due to the lability of the Nitrogen-Sulfur (N-S) bond . This guide provides a mechanistic breakdown of its degradation pathways and defines the protocols required to validate its stability in drug development pipelines.

Physicochemical Context
PropertyCharacteristicImplication for Stability
Core Structure 1,2-Thiazole linked to 3-HydroxyphenylConjugation stabilizes the C-C link, but N-S remains the weak point.
Weakest Link N-S Bond (Isothiazole)Susceptible to homolytic cleavage at high

(>180°C) and reductive cleavage.
Reactive Handle Phenolic -OH Prone to oxidation (quinone formation) and electrophilic substitution.
pKa ~9.5 (Phenol), ~ -0.5 (Isothiazole N)Isothiazole N is weakly basic; Phenol is acidic. pH affects solubility and degradation rate.

Part 2: Thermal Stability Profile

The N-S Bond Vulnerability (Thermal Homolysis)

The defining feature of isothiazole thermal stability is the N-S bond. Unlike thiazoles (1,3-thiazoles), which are highly robust, isothiazoles (1,2-thiazoles) contain a weak N-S bond (approx. bond dissociation energy ~50-60 kcal/mol, significantly lower than C-C or C-N).

  • Mechanism: Under high thermal stress (pyrolysis or aggressive melt processing), the N-S bond undergoes homolytic cleavage. This generates a diradical intermediate that often rearranges or fragments into nitriles and elemental sulfur.

  • Isomerization: At elevated temperatures, isothiazoles can undergo photo-transposition or thermal rearrangement to the more stable thiazole isomer, although this is more common under UV irradiation.

Oxidative Degradation (Phenolic Pathway)

While the isothiazole ring is relatively resistant to oxidation, the phenolic ring is not.

  • Quinone Formation: In the presence of oxygen and trace metals (Fe, Cu), the phenol moiety can oxidize to form ortho- or para-quinones. This results in rapid discoloration (yellowing/browning) of the solid material.

  • Synergy: The electron-withdrawing nature of the isothiazole ring (attached at the meta position) slightly deactivates the phenol towards oxidation compared to unsubstituted phenol, but does not eliminate the risk.

Part 3: Degradation Mechanisms (Visualized)

The following diagram maps the critical degradation pathways for this compound, distinguishing between thermal, photochemical, and oxidative stressors.

DegradationMap Parent This compound (CAS 904085-96-7) NS_Cleavage N-S Bond Homolysis (>180°C) Parent->NS_Cleavage Thermal Stress Photo UV Irradiation (hv) Parent->Photo Light Exposure Oxidation Oxidation (Air/Trace Metals) Parent->Oxidation O2 / pH > 8 RingOpen Ring-Opened Thio-imine / Nitrile NS_Cleavage->RingOpen Fragmentation Thiazole Isomerization to Thiazole Analog Photo->Thiazole Rearrangement Quinone Quinone Species (Discoloration) Oxidation->Quinone e- Transfer

Figure 1: Primary degradation pathways. The N-S bond cleavage is the dominant thermal failure mode, while phenolic oxidation drives storage instability.

Part 4: Experimental Protocols for Stability Assessment

As a scientist, you must validate these theoretical risks. The following protocols are designed to be self-validating—if the control fails, the experiment is invalid.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine the intrinsic stability limits and identify degradation products.

  • Sample Preparation: Dissolve this compound in Acetonitrile/Water (50:50). Concentration: 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl, 60°C, 24 hours. (Targets: Amide/Ester impurities, potential ring opening).

    • Base Hydrolysis: 0.1 N NaOH, 60°C, 4 hours. (Targets: Critical . Isothiazoles are base-labile; phenols form phenolates prone to oxidation).

    • Oxidation: 3% H₂O₂, RT, 4 hours. (Targets: Phenol -> Quinone; Sulfur oxidation).

    • Thermal (Solid State): 80°C, 7 days (Open vial).

  • Analysis:

    • HPLC-PDA: Monitor purity at 254 nm (aromatic) and 280 nm (phenol).

    • LC-MS: Required to distinguish between N-S cleavage (mass loss or distinct fragmentation) and simple oxidation (+16 Da).

Protocol B: Thermal Analysis (DSC/TGA)

Objective: Distinguish between melting, volatile loss, and decomposition.

  • TGA (Thermogravimetric Analysis): Ramp 10°C/min from 30°C to 400°C under N₂.

    • Success Criteria: No weight loss < 150°C (confirms solvent removal). Onset of degradation (

      
      ) should be identified.
      
  • DSC (Differential Scanning Calorimetry):

    • Cycle: Heat to (

      
       - 20°C), Cool, Re-heat.
      
    • Insight: If the melting endotherm disappears or shifts in the second heat, the compound is thermally unstable upon melting (common for isothiazoles).

Part 5: Analytical Workflow

The following flowchart illustrates the decision logic for characterizing impurities found during stability testing.

AnalyticalWorkflow Start Start: Impurity Detected (>0.1%) MassSpec LC-MS Analysis (m/z) Start->MassSpec CheckMass Mass Shift? MassSpec->CheckMass Plus16 +16 Da (Oxidation) CheckMass->Plus16 M+16 SameMass Same Mass (Isomer) CheckMass->SameMass M+0 RingOpen Complex Shift (Ring Opening) CheckMass->RingOpen Variable Action1 Check Phenol (Quinone?) Plus16->Action1 Action2 Check Thiazole Rearrangement SameMass->Action2 Action3 Check Nitrile Formation RingOpen->Action3

Figure 2: Logical workflow for identifying degradation products based on mass spectral shifts.

Part 6: References

  • Isothiazole Chemistry & Stability:

    • Hamad Elgazwy, A.-S. S. (2003).[1] The chemistry of isothiazoles. Tetrahedron, 59(39), 7445–7463.

    • Note: This is the authoritative review on isothiazole ring cleavage and reactivity.

  • Synthesis and Reactivity:

    • Kletskov, A. V., et al. (2019).[2][3] Isothiazoles in the Design and Synthesis of Biologically Active Substances. Synthesis, 51(23).

    • Note: Details the N-S bond weakness and synthetic strategies to mitigate it.

  • Compound Identity (CAS Verification):

    • NIH PubChem. This compound (Compound).[4]

  • General Phenol Oxidation Mechanisms:

    • Guidance on the stabilization of phenolic compounds in pharmaceutical formulations. (Standard Industry Practice).

Disclaimer: This guide is based on the fundamental chemistry of the isothiazole and phenol pharmacophores. Specific stability data for CAS 904085-96-7 should be generated empirically using the protocols defined in Part 4.

Sources

An In-depth Technical Guide to 3-Isothiazol-5-ylphenol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: February 6, 2026

Abstract

This technical guide provides a comprehensive overview of 3-Isothiazol-5-ylphenol, a heterocyclic compound featuring both an isothiazole and a phenol moiety. While specific research on this particular molecule is nascent, its structural components are well-characterized in medicinal chemistry, suggesting significant therapeutic potential. This document will delve into its fundamental chemical identity, propose a viable synthetic pathway, and explore its predicted biological activities and potential applications in drug discovery, particularly in the realms of antimicrobial and antioxidant therapies. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration of novel isothiazole-based compounds.

Introduction: Unveiling a Scaffold of Therapeutic Promise

The confluence of distinct pharmacophores within a single molecular entity is a cornerstone of modern drug design. This compound presents an intriguing scaffold, integrating the well-established biological activities of the isothiazole ring and the phenolic hydroxyl group. Isothiazolinones, a class of compounds containing the isothiazole ring, are renowned for their potent, broad-spectrum antimicrobial properties.[1][2] Their mechanism of action often involves the disruption of microbial protein and nucleic acid synthesis.[1] The phenol group, on the other hand, is a classic antioxidant motif, capable of scavenging reactive oxygen species and mitigating oxidative stress, a key pathological factor in numerous diseases.[3][4]

The strategic combination of these two functional groups in this compound suggests a molecule with dual-action potential, a highly desirable trait in the development of novel therapeutics. This guide will provide an in-depth analysis of this promising compound, from its basic chemical identifiers to its potential role in future drug discovery endeavors.

Core Compound Identification and Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for any research and development undertaking.

PropertyValueSource
IUPAC Name 3-(Isothiazol-5-yl)phenolN/A
CAS Number 904085-96-7[5]
Molecular Formula C₉H₇NOS[5]
Molecular Weight 177.22 g/mol Calculated
Predicted LogP 2.1Calculated
Predicted pKa ~9.5 (phenolic hydroxyl)Estimated
Predicted Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, DMSOEstimated

Note: Some properties are predicted based on the chemical structure and data from analogous compounds due to the limited availability of experimental data for this specific molecule.

Proposed Synthetic Pathway

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the isothiazole ring, suggesting a precursor containing the phenolic moiety and a suitable functional group for cyclization.

G This compound This compound 3-Hydroxy-β-chlorocinnamonitrile 3-Hydroxy-β-chlorocinnamonitrile This compound->3-Hydroxy-β-chlorocinnamonitrile Isothiazole Ring Formation 3-Hydroxyacetophenone 3-Hydroxyacetophenone 3-Hydroxy-β-chlorocinnamonitrile->3-Hydroxyacetophenone Vilsmeier-Haack Reaction

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthetic Protocol

Step 1: Vilsmeier-Haack Reaction of 3-Hydroxyacetophenone

The synthesis would commence with the formylation and chlorination of 3-hydroxyacetophenone using a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). This reaction introduces the necessary carbon atoms and a chlorine atom for the subsequent cyclization.

  • To a stirred solution of 3-hydroxyacetophenone in anhydrous dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • The resulting precipitate, 3-chloro-3-(3-hydroxyphenyl)acrylonitrile, is filtered, washed with water, and dried.

Step 2: Isothiazole Ring Formation

The synthesized β-chlorocinnamonitrile derivative is then cyclized to form the isothiazole ring using a sulfur source, such as sodium hydrosulfide (NaSH) or lawesson's reagent, followed by an oxidative step.

  • Dissolve the 3-chloro-3-(3-hydroxyphenyl)acrylonitrile in a suitable solvent like ethanol.

  • Add a solution of sodium hydrosulfide in ethanol to the mixture.

  • Reflux the reaction mixture for several hours.

  • After cooling, the reaction is worked up by adding an oxidizing agent (e.g., hydrogen peroxide or air) to facilitate the cyclization and formation of the aromatic isothiazole ring.

  • The crude product is then purified by column chromatography to yield this compound.

G 3-Hydroxyacetophenone 3-Hydroxyacetophenone Intermediate A Intermediate A 3-Hydroxyacetophenone->Intermediate A POCl3, DMF This compound This compound Intermediate A->this compound 1. NaSH 2. [O] G cluster_0 Microbial Cell This compound This compound Thiol-containing Enzymes Thiol-containing Enzymes This compound->Thiol-containing Enzymes Covalent Modification Inhibition of Cellular Respiration Inhibition of Cellular Respiration Thiol-containing Enzymes->Inhibition of Cellular Respiration Disruption of Protein Synthesis Disruption of Protein Synthesis Thiol-containing Enzymes->Disruption of Protein Synthesis Cell Death Cell Death Inhibition of Cellular Respiration->Cell Death Disruption of Protein Synthesis->Cell Death

Caption: Postulated antimicrobial mechanism of this compound.

Antioxidant Activity

The phenolic hydroxyl group is a well-established scavenger of free radicals. [3][4]It can donate a hydrogen atom to neutralize reactive oxygen species (ROS), such as the hydroxyl radical (•OH) and superoxide anion (O₂•⁻), thereby preventing oxidative damage to cellular components like DNA, proteins, and lipids. This antioxidant property is crucial in combating a wide range of pathological conditions, including inflammation, neurodegenerative diseases, and cancer.

Mechanism of Radical Scavenging:

G Phenolic Hydroxyl Group Phenolic Hydroxyl Group Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Phenoxy Radical (Stabilized) Phenoxy Radical (Stabilized) Phenolic Hydroxyl Group->Phenoxy Radical (Stabilized) H• donation Neutralized ROS Neutralized ROS Reactive Oxygen Species (ROS)->Neutralized ROS Accepts H•

Caption: Antioxidant mechanism of the phenolic moiety.

Potential Applications in Drug Discovery and Development

The predicted dual antimicrobial and antioxidant activities of this compound position it as a promising lead compound for the development of novel therapeutics.

  • Novel Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial drugs with novel mechanisms of action. This compound could serve as a scaffold for the development of new antibacterial and antifungal agents.

  • Anti-inflammatory and Neuroprotective Agents: The antioxidant properties of the phenol group suggest potential applications in treating inflammatory conditions and neurodegenerative diseases where oxidative stress plays a significant role.

  • Multitarget Ligands: The ability to potentially interact with both microbial and host targets (related to oxidative stress) makes this scaffold interesting for the design of multitarget drugs, which can offer enhanced efficacy and a lower propensity for resistance development.

Essential Experimental Protocols for Compound Validation

To empirically validate the predicted biological activities of this compound, the following standard in vitro assays are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Microbial suspension standardized to 0.5 McFarland.

  • 96-well microtiter plates.

  • This compound stock solution in a suitable solvent (e.g., DMSO).

  • Positive control (standard antibiotic) and negative control (broth and solvent).

Procedure:

  • Prepare serial two-fold dilutions of this compound in the appropriate broth in the wells of a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microorganism with a known antibiotic) and a negative control (broth with solvent only).

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method to evaluate the antioxidant capacity of a compound.

Materials:

  • DPPH solution in methanol.

  • This compound solutions of varying concentrations in methanol.

  • Ascorbic acid or Trolox as a positive control.

  • Methanol as a blank.

  • UV-Vis spectrophotometer.

Procedure:

  • Add a fixed volume of the DPPH solution to test tubes or wells of a microplate.

  • Add varying concentrations of the this compound solution to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

Safety and Toxicological Considerations

While the isothiazole moiety is effective as an antimicrobial, some isothiazolinones are known to be skin sensitizers and can cause allergic contact dermatitis. [1]Therefore, any drug development program involving this compound must include a thorough toxicological evaluation. Early-stage in vitro cytotoxicity assays against relevant human cell lines are crucial to assess its therapeutic window. Further in vivo studies would be necessary to determine its overall safety profile, including potential systemic toxicity and irritation.

Conclusion and Future Directions

This compound represents a molecule of significant interest for medicinal chemists and drug discovery scientists. Its unique combination of an antimicrobial isothiazole core and an antioxidant phenol group offers a promising starting point for the development of novel therapeutics with dual or multitargeting capabilities. The proposed synthetic route provides a practical approach for its preparation, enabling further investigation into its biological properties. Future research should focus on the synthesis and in vitro evaluation of this compound and its analogs to confirm the predicted antimicrobial and antioxidant activities and to establish a preliminary structure-activity relationship. Comprehensive toxicological profiling will be essential to ensure the safety of any potential drug candidates derived from this scaffold. The exploration of this compound and related structures could pave the way for new and effective treatments for a range of diseases.

References

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  • Ruga et al. Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment. PubMed, 2023. Available from: [Link]

  • MDPI. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Available from: [Link]

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Available from: [Link]

  • PubMed Central. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. Available from: [Link]

  • MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available from: [Link]

  • Google Patents. Preparation method of 3,5-dimethylphenol.
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  • PubMed Central. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Available from: [Link]

  • PubMed. Biochemical and biological properties of 4-(3-phenyl- [1][5][6]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Available from: [Link]

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  • ResearchGate. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Available from: [Link]

  • MDPI. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Available from: [Link]

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  • MDPI. Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. Available from: [Link]

  • ResearchGate. (PDF) Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. Available from: [Link]

  • MDPI. HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components Separated with Solvents of Various Polarities from Helichrysum italicum. Available from: [Link]

Sources

The Isothiazole Scaffold: A Deep Dive into Pharmacokinetic Properties for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Isothiazole Moiety

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a privileged scaffold in modern medicinal chemistry. First synthesized in 1956, its unique electronic and structural properties have led to its incorporation into a diverse array of biologically active compounds, including approved therapeutics.[1] Isothiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, antifungal, anti-inflammatory, and antiviral effects.[2][3] Notable examples of isothiazole-containing drugs include the antipsychotics ziprasidone, lurasidone, and perospirone, as well as the antifungal agent sertaconazole.

For any chemical entity to become a successful drug, a thorough understanding of its pharmacokinetic profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) the compound—is paramount. This guide, intended for drug development professionals, provides a detailed exploration of the core pharmacokinetic properties of isothiazole derivatives. It synthesizes technical data with field-proven insights to explain the causality behind experimental observations and to highlight key considerations for developing new chemical entities based on this versatile scaffold.

Absorption: Bioavailability and Formulation Insights

The absorption of an orally administered drug and its resulting bioavailability are critical determinants of its therapeutic efficacy. For isothiazole derivatives, absorption can be highly variable and is often influenced by the physicochemical properties of the specific molecule and the presence of food.

Key Considerations:

  • Lipophilicity and Solubility: The inherent lipophilicity of the isothiazole ring, combined with the nature of its substituents, dictates the aqueous solubility and membrane permeability of the derivative. Many advanced isothiazole-containing drugs, such as lurasidone, are poorly water-soluble, which can limit their oral absorption.

  • Food Effect: A significant food effect is a common characteristic of several approved isothiazole antipsychotics. For instance, the oral bioavailability of ziprasidone is approximately 60% under fed conditions, but this can be reduced by up to 50% if taken without a meal.[4][5][6] Similarly, the absorption of lurasidone can increase approximately twofold when administered with food.[7] This is a critical factor for clinical trial design and patient instructions, as co-administration with a meal (e.g., at least 350 calories for lurasidone) is necessary to ensure adequate and consistent exposure.[7]

  • Formulation Strategies: For poorly soluble compounds, formulation strategies such as creating mesylate salts (e.g., ziprasidone mesylate for intramuscular injection) or utilizing solubilizing excipients like sulfobutylether beta-cyclodextrin are employed to enhance bioavailability.[8] Intramuscular formulations can achieve 100% bioavailability by bypassing first-pass metabolism.[4][8]

Distribution: Protein Binding and Tissue Penetration

Once absorbed into the systemic circulation, the distribution of a drug to its target tissues is largely governed by its affinity for plasma proteins and its ability to cross biological membranes.

  • Plasma Protein Binding: Isothiazole derivatives, particularly those developed as central nervous system (CNS) agents, are often highly lipophilic and exhibit extensive binding to plasma proteins. Lurasidone and sertaconazole are both approximately 99% bound to serum proteins, while perospirone shows 92% protein binding.[7][9][10][11] This high degree of binding means that only a small fraction of the drug is free to exert its pharmacological effect and to be metabolized or excreted. Changes in plasma protein concentrations (e.g., in elderly or malnourished patients) could potentially alter the free fraction and impact both efficacy and toxicity.

  • Volume of Distribution (Vd): The apparent volume of distribution for isothiazole derivatives like lurasidone is large (e.g., 6173 L), indicating extensive distribution into tissues from the plasma.[9] This is consistent with their lipophilic nature and is a desirable characteristic for drugs targeting receptors within the CNS.

Metabolism: The Central Role of CYP Enzymes and Bioactivation Risks

Metabolism is arguably the most complex and critical aspect of the pharmacokinetic profile of isothiazole derivatives. The liver is the primary site of metabolism, with cytochrome P450 (CYP) enzymes playing a central role. However, a crucial and distinguishing feature of the isothiazole ring is its potential for metabolic bioactivation into reactive species, a significant concern for drug safety.

Primary Metabolic Pathways
  • CYP-Mediated Oxidation: The majority of systemic clearance for many isothiazole drugs is through hepatic metabolism.

    • Lurasidone is metabolized primarily by CYP3A4 .[12]

    • Ziprasidone is metabolized mainly by aldehyde oxidase, with a minor contribution from CYP3A4 .[4]

    • Perospirone is metabolized primarily by CYP3A4 .[13]

  • Active Metabolites: Some isothiazole derivatives are metabolized to pharmacologically active compounds. Perospirone, for example, has an active metabolite (ID15036) that reaches higher plasma concentrations than the parent drug and contributes significantly to the dopamine D2 receptor blockade.[14]

Bioactivation of the Isothiazole Ring: A Critical Safety Hurdle

A significant finding in the study of isothiazole metabolism is the potential for the ring itself to be bioactivated by CYP enzymes into a chemically reactive intermediate. This process poses a risk for idiosyncratic toxicity due to the covalent binding of these reactive metabolites to cellular macromolecules like proteins.

The proposed mechanism involves CYP-mediated oxidation of the sulfur atom, which makes the C4 position of the isothiazole ring susceptible to nucleophilic attack. In the presence of glutathione (GSH), a cellular antioxidant, this reactive intermediate is trapped, forming a stable GSH conjugate. This conjugation at the C4 position has been confirmed via NMR and mass spectrometry. The formation of these adducts has been demonstrated both in vitro using liver microsomes and in vivo in the bile of preclinical species.

This bioactivation pathway is a critical liability that must be addressed during drug discovery. Efforts to mitigate this risk often involve structural modifications, such as replacing the isothiazole ring with a bioisosteric heterocycle (e.g., isoxazole or pyrazole) that is less prone to bioactivation, or introducing alternative "soft spots" for metabolism elsewhere on the molecule.

Diagram: Proposed Bioactivation Pathway of the Isothiazole Ring

G cluster_0 Phase 1: Bioactivation cluster_1 Phase 2: Detoxification / Adduct Formation Isothiazole Isothiazole Derivative CYP450 CYP450 (e.g., CYP3A4, 1A2) Isothiazole->CYP450 ReactiveIntermediate Reactive Electrophilic Intermediate (S-oxide) CYP450->ReactiveIntermediate  Oxidation Glutathione Glutathione (GSH) ReactiveIntermediate->Glutathione  Nucleophilic Attack Protein Cellular Protein ReactiveIntermediate->Protein  Nucleophilic Attack GSH_Adduct GSH Adduct at C4-position Glutathione->GSH_Adduct Excretion Biliary/Renal Excretion GSH_Adduct->Excretion CovalentBinding Covalent Protein Adduct (Potential Toxicity) Protein->CovalentBinding

Caption: CYP450-mediated oxidation of the isothiazole ring can form a reactive intermediate.

Excretion: Routes of Elimination

The final step in the pharmacokinetic journey is the excretion of the parent drug and its metabolites from the body. For systemically available isothiazole derivatives, elimination occurs through both renal and fecal routes, though one is often predominant.

  • Lurasidone: Primarily eliminated via the feces (~80%), with a smaller fraction excreted in the urine (~9%).[12]

  • Ziprasidone: Following extensive hepatic metabolism, less than 1% of the unchanged drug is found in the urine and less than 4% in the feces.[8]

  • Perospirone: A very small amount (0.4%) is excreted as the unchanged drug in the urine, indicating near-complete metabolism prior to elimination.[10]

  • Sertaconazole: When applied topically, systemic absorption is negligible, and the drug is not detected in serum or urine samples.[15]

Summary of Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters for several representative isothiazole-containing drugs, providing a quantitative basis for comparison.

ParameterZiprasidoneLurasidonePerospironeSertaconazole
Oral Bioavailability ~60% (with food)[5][6]9-19% (increases 2x with food)[7]Low, food may increase[1]Negligible[11]
Tmax (oral) 6-8 hours[5][6]1-3 hours[7]N/AN/A
Plasma Protein Binding >99%~99%[7][9]92%[10]>99%[11]
Elimination Half-life (t½) ~7-10 hours[5]18-40 hours[7]1.9-2.5 hours[10]N/A
Primary Metabolism Aldehyde Oxidase, CYP3A4 (minor)CYP3A4[12]CYP3A4[13]N/A (topical)
Primary Excretion Route Hepatic (Metabolites)[8]Fecal (~80%)[12]Renal (Metabolites)[10]N/A (topical)

Experimental Protocols: Assessing Metabolic Bioactivation

To proactively address the risk of bioactivation, in vitro assays are indispensable tools in early drug discovery. A glutathione (GSH) trapping study using human liver microsomes (HLM) is a standard method to detect the formation of reactive metabolites.

Protocol: In Vitro Glutathione Trapping Assay in Human Liver Microsomes

Objective: To qualitatively or quantitatively assess the potential of an isothiazole derivative (Test Compound) to form reactive metabolites by trapping them with glutathione (GSH).

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), e.g., from XenoTech

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A and NADPH-B solutions)

  • Glutathione (GSH)

  • Acetonitrile (ACN) with internal standard (for LC-MS/MS analysis)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Methodology:

  • Preparation of Incubation Mixtures:

    • On a 96-well plate, prepare two sets of incubation mixtures: one with GSH (+GSH) and one without (-GSH) as a control.

    • To each well, add phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL).[16]

    • Add the Test Compound to achieve a final concentration (e.g., 1-10 µM).

    • In the "+GSH" wells, add GSH to a final concentration of 1-5 mM.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.[16][17]

  • Incubation:

    • Incubate the plate at 37°C for a set time (e.g., 60 minutes) with gentle shaking. A time-course experiment (e.g., 0, 15, 30, 60 min) can also be performed.[17]

  • Termination of Reaction:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an appropriate internal standard.[16][17] This precipitates the microsomal proteins.

  • Sample Processing:

    • Centrifuge the plate (e.g., at 3000g for 15 min at 4°C) to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Analyze the samples for the presence of the predicted GSH-adduct mass (Mass of Parent + 305.068 Da). The analysis should compare the "+GSH" and "-GSH" samples. The appearance of a unique peak corresponding to the GSH adduct in the "+GSH" sample is indicative of reactive metabolite formation.

Diagram: Experimental Workflow for GSH Trapping Assay

G cluster_workflow GSH Trapping Assay Workflow start Prepare Incubation Mix (HLM, Buffer, Test Compound) add_gsh Add GSH (+GSH Wells) start->add_gsh preincubate Pre-incubate (37°C, 5 min) add_gsh->preincubate initiate Initiate Reaction (Add NADPH) preincubate->initiate incubate Incubate (37°C, 60 min) initiate->incubate terminate Terminate Reaction (Add Cold ACN + IS) incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze

Sources

Methodological & Application

Investigating 3-Isothiazol-5-ylphenol: A Guide to its Potential as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 3-Isothiazol-5-ylphenol as a potential antimicrobial agent. Due to the limited specific data on this compound, this guide is structured as an investigational framework. It combines established principles from the broader isothiazole and isothiazolinone classes of biocides with standardized protocols for the evaluation of novel antimicrobial candidates.

Introduction: The Promise of Isothiazole Scaffolds

The isothiazole ring is a core component of numerous compounds with significant biological activity, including antimicrobial, antifungal, and anticancer properties.[1] Isothiazolinones, a related class of compounds, are widely used as effective biocides in various industrial applications.[1][2] Their mode of action often involves a multi-step process that begins with the rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage, making the development of resistance more difficult.[3]

This compound, while not extensively studied, presents an intriguing candidate for antimicrobial research. The presence of the isothiazole ring suggests potential biocidal activity, while the phenol group could influence its solubility, membrane permeability, and interaction with microbial targets. This guide outlines a systematic approach to characterizing its antimicrobial profile, from initial screening to preliminary safety assessments.

Postulated Mechanism of Action

Based on the known mechanisms of related isothiazolinones, a hypothetical mechanism of action for this compound can be proposed. This provides a conceptual framework for interpreting experimental results.

Isothiazolones are known to exert their antimicrobial effects through a two-step mechanism[3]:

  • Rapid Inhibition of Metabolic Pathways: They can quickly disrupt critical metabolic pathways by inhibiting dehydrogenase enzymes. This leads to a swift cessation of growth, respiration, and energy production (ATP synthesis).[3]

  • Irreversible Cellular Damage: Following the initial metabolic inhibition, isothiazolones cause irreversible damage through the destruction of protein thiols and the generation of free radicals, ultimately leading to cell death.[3]

The phenol moiety of this compound might enhance its ability to disrupt microbial cell membranes, a common mechanism for phenolic compounds, potentially leading to cytoplasm leakage and cell death.[4] Furthermore, the amphiphilic nature of such derivatives could facilitate their integration into the microbial cell membrane.[4]

It is also plausible that, like other novel thiazole derivatives, this compound could target specific enzymes crucial for microbial survival, such as those involved in cell wall synthesis (e.g., MurB enzyme in E. coli) or fatty acid biosynthesis.[5][6][7]

G cluster_0 Postulated Antimicrobial Mechanism of this compound cluster_1 Initial Interaction cluster_2 Intracellular Targets Compound This compound Cell_Membrane Microbial Cell Membrane (Potential disruption by phenol moiety) Compound->Cell_Membrane Penetration Metabolic_Pathways Inhibition of Dehydrogenase Enzymes (Disruption of Respiration & ATP Synthesis) Cell_Membrane->Metabolic_Pathways Protein_Thiols Destruction of Protein Thiols & Free Radical Production Cell_Membrane->Protein_Thiols Specific_Enzymes Inhibition of Specific Enzymes (e.g., MurB, FabH) Cell_Membrane->Specific_Enzymes Cell_Death Cell Death Metabolic_Pathways->Cell_Death Leads to Protein_Thiols->Cell_Death Causes Specific_Enzymes->Cell_Death Results in

Caption: Postulated mechanism of this compound.

Experimental Protocols

A systematic evaluation of a novel antimicrobial agent is crucial. The following protocols provide a step-by-step guide for characterizing the antimicrobial activity and preliminary safety profile of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.[8][9]

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure the final concentration of the solvent in the assay does not affect microbial growth (typically ≤1%).

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to all wells except the first column.

    • Add 100 µL of the stock solution (appropriately diluted in broth) to the first column of wells.

    • Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column of dilutions.

  • Inoculum Preparation:

    • Culture the test microorganism overnight on an appropriate agar plate.

    • Prepare a suspension of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared inoculum to each well.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading the Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by using a plate reader.

G cluster_0 MIC Determination Workflow A Prepare Stock Solution of this compound B Serial Dilution in 96-well Plate A->B D Inoculate Plate B->D C Prepare Microbial Inoculum (0.5 McFarland) C->D E Incubate (e.g., 37°C, 18-24h) D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for MIC determination.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol: MBC/MFC Determination

  • Following MIC Determination:

    • From the wells of the MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL).

  • Plating:

    • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the plates at the optimal temperature and time for the microorganism.

  • Reading the Results:

    • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of a potential antimicrobial agent to mammalian cells to determine its therapeutic index.[10][11] The Lactate Dehydrogenase (LDH) release assay is a common method for assessing cell membrane integrity.[12]

Protocol: LDH Release Assay for Cytotoxicity

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HEK-293, HepG2) in a 96-well plate until they reach approximately 80-90% confluency.

  • Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include a negative control (medium only) and a positive control (a known cytotoxic agent or a lysis buffer provided with the assay kit).

  • Incubation:

    • Incubate the plate for a relevant period (e.g., 24 hours) at 37°C in a CO₂ incubator.

  • LDH Measurement:

    • After incubation, carefully collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the amount of LDH released into the supernatant.

    • Measure the absorbance using a plate reader at the specified wavelength.

  • Calculation:

    • Calculate the percentage of cytotoxicity for each concentration relative to the positive control.

G cluster_0 Cytotoxicity (LDH) Assay Workflow A Seed Mammalian Cells in 96-well Plate B Treat Cells with This compound A->B C Incubate (e.g., 24h) B->C D Collect Supernatant C->D E Measure LDH Release (using commercial kit) D->E F Calculate % Cytotoxicity E->F

Caption: Workflow for cytotoxicity assessment.

Data Presentation and Interpretation

For a clear comparison of the antimicrobial efficacy and cytotoxicity, the results should be summarized in a table.

Microorganism Strain MIC (µg/mL) MBC/MFC (µg/mL) Cell Line IC₅₀ (µg/mL)
Staphylococcus aureusATCC 29213Experimental ValueExperimental ValueHEK-293Experimental Value
Escherichia coliATCC 25922Experimental ValueExperimental ValueHepG2Experimental Value
Candida albicansATCC 90028Experimental ValueExperimental Value
Pseudomonas aeruginosaATCC 27853Experimental ValueExperimental Value

Interpretation:

  • A potent antimicrobial agent will have low MIC and MBC/MFC values.

  • A favorable safety profile is indicated by a high IC₅₀ (the concentration that causes 50% inhibition of cell growth) in mammalian cell lines.

  • The selectivity index (SI), calculated as IC₅₀ / MIC, is a critical parameter. A higher SI value indicates greater selectivity for microbial cells over mammalian cells.

Conclusion and Future Directions

This guide provides a foundational framework for the initial investigation of this compound as a novel antimicrobial agent. The proposed protocols for determining MIC, MBC/MFC, and cytotoxicity will generate the preliminary data necessary to assess its potential.

Should the initial results be promising (i.e., potent antimicrobial activity and a high selectivity index), further studies would be warranted. These could include:

  • Broad-spectrum activity testing: Evaluating the compound against a wider panel of clinically relevant and drug-resistant microorganisms.

  • Mechanism of action studies: Employing techniques such as enzyme inhibition assays, membrane potential studies, and electron microscopy to elucidate the precise molecular targets.

  • In vivo efficacy studies: Assessing the compound's effectiveness in animal models of infection.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its activity and safety profile.

The exploration of novel chemical scaffolds like this compound is essential in the ongoing effort to combat infectious diseases and the rise of antimicrobial resistance.

References

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2025). ResearchGate. Available at: [Link]

  • The Mechanism of Action of Isothiazolone Biocides. (n.d.). ResearchGate. Available at: [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Available at: [Link]

  • Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. (n.d.). MDPI. Available at: [Link]

  • Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture. (2002). Google Patents.
  • Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. (2017). PubMed Central. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. Available at: [Link]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (2019). PubMed Central. Available at: [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). PubMed Central. Available at: [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2025). ResearchGate. Available at: [Link]

  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022). YouTube. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). PubMed Central. Available at: [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink. Available at: [Link]

  • 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. (n.d.). MDPI. Available at: [Link]

  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (2021). MDPI. Available at: [Link]

  • Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. (2024). MDPI. Available at: [Link]

  • Antimicrobial Peptides: Methods and Protocols. (2025). ResearchGate. Available at: [Link]

  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (1998). PubMed. Available at: [Link]

  • Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures. (2020). ACS Publications. Available at: [Link]

  • A novel bioinformatic method for the identification of antimicrobial peptides in metagenomes. (2022). Oxford Academic. Available at: [Link]

  • Methylisothiazolinone. (n.d.). PubChem. Available at: [Link]

  • Peptide Nucleic Acids (PNAs) in Antimicrobial Therapy: A Next Generation Strategy. (2024). MDPI. Available at: [Link]

  • Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. (2021). Frontiers in Cellular and Infection Microbiology. Available at: [Link]

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Application Notes & Protocols: Synthesis of 3-Isothiazol-5-ylphenol Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Isothiazole-Phenol Scaffold in Medicinal Chemistry

The isothiazole ring is a privileged five-membered heterocyclic motif integral to a wide array of biologically active compounds.[1][2] Its unique electronic properties, stemming from the juxtaposition of nitrogen and sulfur heteroatoms, confer upon it the ability to engage in various non-covalent interactions with biological targets.[1] Consequently, isothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The antipsychotic drug Ziprasidone and the antiviral agent Denotivir are notable examples of marketed drugs featuring the isothiazole core.[1]

When coupled with a phenol group, the resulting 3-isothiazol-5-ylphenol scaffold presents a compelling framework for drug discovery. The phenolic hydroxyl group is a crucial pharmacophoric element, capable of acting as both a hydrogen bond donor and acceptor, thereby anchoring ligands to their protein targets. However, the phenol moiety is often susceptible to metabolic modification, primarily through glucuronidation, which can lead to rapid clearance and reduced oral bioavailability.[4][5] This metabolic liability necessitates a thorough investigation of structure-activity relationships (SAR) to optimize the therapeutic potential of this scaffold.

This guide provides a comprehensive overview of the synthesis of this compound derivatives and detailed protocols for their evaluation in SAR studies, with a focus on kinase inhibition as a representative therapeutic application.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to the this compound scaffold involves the disconnection of the C-C bond between the isothiazole and phenyl rings, suggesting a cross-coupling reaction as a key synthetic step. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds and is well-suited for this purpose.[6][7][8] This strategy offers the flexibility to introduce a diverse range of substituents on both the isothiazole and phenol rings, which is essential for comprehensive SAR exploration.

Alternatively, the Ullmann condensation provides a classic and effective method for the formation of the aryl ether linkage, which can be a valuable strategy for synthesizing derivatives where the phenol is linked to another aromatic system through an ether bond.[9][10][11][12][13]

The choice of synthetic route will depend on the desired final compounds and the availability of starting materials. For SAR studies, it is often advantageous to have a convergent synthetic route that allows for the late-stage introduction of diversity.

Synthetic Protocols

Protocol 1: Synthesis of the Isothiazole Building Block

A variety of methods exist for the synthesis of the isothiazole ring system.[14][15][16] One common approach involves the reaction of a β-ketodithioester with an ammonia source, followed by an oxidative cyclization.[14]

Step-by-Step Protocol:

  • Synthesis of a β-ketodithioester: React an appropriate ketone with carbon disulfide in the presence of a base (e.g., sodium ethoxide) to form the corresponding β-ketodithioester.

  • Formation of the enaminone: Treat the β-ketodithioester with aqueous ammonia to yield the corresponding enaminone.

  • Oxidative cyclization: Oxidize the enaminone using an oxidizing agent such as iodine or N-bromosuccinimide (NBS) to effect the cyclization and formation of the isothiazole ring.

  • Purification: Purify the resulting isothiazole derivative by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[6][7][8]

Step-by-Step Protocol:

  • Preparation of the boronic acid/ester: Synthesize the appropriate aryl boronic acid or boronic acid pinacol ester corresponding to the desired substituted phenol.

  • Coupling Reaction: In a reaction vessel, combine the synthesized isothiazole halide (e.g., 5-bromo-3-methylisothiazole), the aryl boronic acid/ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent (e.g., dioxane/water or toluene/ethanol/water).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow Start Isothiazole Halide + Aryl Boronic Acid/Ester Reaction Reaction Mixture in Solvent Start->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction Heating Heating (80-110 °C) Reaction->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product This compound Derivative Purification->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Ullmann Condensation for Aryl Ether Synthesis

The Ullmann condensation is a copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[9][10][11][12][13]

Step-by-Step Protocol:

  • Reactant Preparation: In a reaction vessel, combine the this compound, the desired aryl halide, a copper catalyst (e.g., CuI or Cu₂O), a ligand (e.g., 1,10-phenanthroline or an amino acid), a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling polar aprotic solvent (e.g., DMF or DMSO).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a high temperature, typically between 120 and 180 °C, for an extended period.

  • Work-up and Purification: After cooling, perform an aqueous work-up and extract the product. Purify the crude product by column chromatography.

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to drug discovery, providing insights into how chemical structure influences biological activity.[17][18][19] A systematic approach to SAR involves synthesizing and testing a series of analogs with specific structural modifications.

Key Areas for SAR Exploration:
  • Substitution on the Phenol Ring: Introduce various substituents (e.g., electron-donating, electron-withdrawing, and sterically bulky groups) at different positions of the phenol ring to probe the electronic and steric requirements for activity.

  • Modification of the Phenolic Hydroxyl Group: Convert the hydroxyl group into ethers, esters, or other bioisosteric replacements to investigate the importance of the hydrogen-bonding capacity and to potentially improve metabolic stability.[4][5][20][21][22]

  • Substitution on the Isothiazole Ring: Modify the substituents at the 3- and 4-positions of the isothiazole ring to explore their impact on potency and selectivity.

  • Linker Modification (for ether derivatives): Vary the length and composition of the linker between the isothiazole-phenol core and other aromatic systems.

Diagram of the SAR Study Logic:

SAR_Logic Core This compound Core Scaffold R1 R1: Phenol Substituents Core->R1 R2 R2: Phenolic OH Modification Core->R2 R3 R3: Isothiazole Substituents Core->R3 Synthesis Systematic Analog Synthesis R1->Synthesis R2->Synthesis R3->Synthesis Assay Biological Assay (e.g., Kinase Assay) Synthesis->Assay Data Data Analysis (IC50, EC50) Assay->Data SAR Establish SAR Data->SAR Optimization Lead Optimization SAR->Optimization

Caption: Logical workflow for conducting SAR studies.

Protocol 4: In Vitro Kinase Inhibition Assay

Kinase assays are essential for evaluating the inhibitory potential of compounds against specific kinase targets.[23][24][25][26][27] A common method is the radiometric assay, which measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase buffer, a solution of the purified kinase, a solution of the substrate (peptide or protein), and a solution of [γ-³²P]ATP. Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto phosphocellulose paper and wash away the unincorporated [γ-³²P]ATP.

  • Detection: Quantify the amount of incorporated ³²P using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation and Interpretation

The results of the SAR studies should be compiled into a clear and concise table to facilitate analysis.

Table 1: SAR Data for this compound Derivatives as Kinase Inhibitors

Compound IDR¹ (Phenol)R² (Phenolic OH)R³ (Isothiazole)Kinase IC₅₀ (nM)
1a HOHCH₃500
1b 4-FOHCH₃250
1c 3-ClOHCH₃300
1d HOCH₃CH₃>10000
1e HOHPh150

Interpretation of the Data:

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic approach to synthesis and SAR, as outlined in these application notes and protocols, is crucial for optimizing the pharmacological properties of this important class of compounds. The flexibility of the synthetic routes allows for the creation of diverse chemical libraries, and the detailed protocols for biological evaluation provide a robust framework for identifying lead candidates with improved potency, selectivity, and drug-like properties.

References

  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Structure–activity relationships in 3-isothiazolones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Known routes to isothiazolo[5,4-d]isothiazoles. Retrieved from [Link]

  • Excelra. (n.d.). Structure–Activity Relationship (SAR) in Drug Discovery. Retrieved from [Link]

  • Who we serve. (2019, October 17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]

  • Google Patents. (n.d.). EP0220051A1 - Isothiazolone derivatives.
  • PubMed. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Retrieved from [Link]

  • Books. (2024, July 24). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications.
  • bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2019, May 11). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry. Retrieved from [Link]

  • PMC. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenol (bio)isosteres in drug design and development. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (n.d.). The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. Retrieved from [Link]

  • ResearchGate. (2025, December 26). Medicinal Chemistry: Drug Design Strategies and SAR Optimization. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. Retrieved from [Link]

  • PubMed. (2024, November 24). Phenol (bio)isosteres in drug design and development. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • PMC. (2016, May 2). On Exploring Structure Activity Relationships. Retrieved from [Link]

  • NIH. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved from [Link]

  • SlideShare. (2012, May 7). Application of Bioisosteres in Drug Design. Retrieved from [Link]

  • MDPI. (n.d.). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Retrieved from [Link]

  • PubMed Central. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2023, January 28). Aromatic Bioisosteres. Retrieved from [Link]

  • CDD Vault. (2025, June 3). SAR: Structure Activity Relationships. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). a structure-activity relationship study of thiazole derivatives with h1-antihistamine. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Organic Letters. (n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Retrieved from [Link]

  • Drug Design Org. (n.d.). Bioisosterism. Retrieved from [Link]

  • Google Patents. (n.d.). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 5). The Ullmann Ether Condensation. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 3-Isothiazol-5-ylphenol and Related Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive framework for the initial in vitro characterization of 3-Isothiazol-5-ylphenol, a novel compound combining the structural features of an isothiazole and a phenol. Given the well-documented biological activities of both isothiazole and phenol derivatives, a systematic in vitro evaluation is crucial to elucidate the potential therapeutic or biocidal applications of this hybrid molecule. Isothiazoles are recognized for their diverse bioactivities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties[1]. The core mechanism often involves the inhibition of enzymes, particularly those with critical thiol groups in their active sites[2]. Phenolic compounds are known for their antioxidant and, in some cases, cytotoxic effects[3].

This guide is intended for researchers, scientists, and drug development professionals. It offers a strategic, multi-tiered approach to assay selection, detailed experimental protocols, and data interpretation, ensuring scientific integrity and a self-validating experimental workflow.

Section 1: Foundational Physicochemical and Cytotoxicity Assessment

A prerequisite to any cell-based or biochemical assay is the determination of the compound's fundamental properties and its general toxicity profile. This initial screening informs the appropriate concentration ranges for subsequent, more specific assays and helps to identify potential liabilities such as poor solubility or high, non-specific toxicity.

Solubility and Stability Assessment

Understanding the solubility and stability of this compound in aqueous and organic solvents is critical for accurate and reproducible experimental results. Phenolic compounds, in particular, can be prone to auto-oxidation in culture media[3].

Protocol: Kinetic Solubility and Stability in Aqueous Buffers

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Serially dilute the stock solution in a series of aqueous buffers with varying pH (e.g., pH 5.0, 7.4, and 9.0) to a final DMSO concentration of ≤1%.

  • Incubation: Incubate the dilutions at room temperature and 37°C.

  • Analysis: At various time points (e.g., 0, 1, 4, and 24 hours), analyze the samples for precipitation using nephelometry or visual inspection under a microscope. The concentration at which precipitation is observed is the kinetic solubility limit.

  • Stability Assessment: For stability, the supernatant from the highest soluble concentration can be analyzed by HPLC-UV to detect any degradation of the parent compound over time.

General Cytotoxicity Profiling

Initial cytotoxicity screening across a range of cell lines is essential to determine the compound's therapeutic index and to guide concentration selection for subsequent functional assays. A multi-parametric approach using different cytotoxicity assays is recommended to distinguish between different mechanisms of cell death.

Recommended Cell Lines:

  • Non-cancerous cell line: e.g., Human dermal fibroblasts (HDF) or human keratinocytes (HaCaT) to assess general toxicity.

  • Cancer cell lines: A panel representing different cancer types, e.g., a lung carcinoma line (A549), a breast cancer line (MCF-7), and a colon cancer line (HCT116).

Protocol 1: MTT Assay for Metabolic Activity

This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing an indication of cell viability[4][5].

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, indicating cytotoxicity[6].

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.

  • Incubation and Measurement: Incubate at room temperature, protected from light, and then measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on low and high controls (spontaneous and maximum LDH release).

Table 1: Illustrative Cytotoxicity Data for this compound

Cell LineAssayIncubation Time (h)IC50 (µM)
HDFMTT48> 100
HDFLDH48> 100
A549MTT4825.3
A549LDH4830.1
MCF-7MTT4815.8
MCF-7LDH4818.2

Section 2: Mechanistic Assays Based on Known Bioactivities of Isothiazoles and Phenols

Based on the established mechanisms of action for related compounds, the following assays are proposed to investigate the specific biological effects of this compound.

Antimicrobial and Antifungal Activity

Isothiazolinones are potent biocides[1][7]. Therefore, assessing the antimicrobial and antifungal properties of this compound is a primary objective.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: Prepare standardized inoculums of relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).

  • Compound Dilution: Prepare serial twofold dilutions of this compound in appropriate broth media in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibition Assays

The primary mechanism of action for many isothiazolinones is the inhibition of dehydrogenase enzymes through interaction with thiol groups[2][8][9]. Additionally, isothiazole and phenol derivatives have been reported to inhibit other enzymes such as proteases, lipases, and cholinesterases[1][10].

Protocol: Generic Dehydrogenase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a solution of a commercially available dehydrogenase (e.g., lactate dehydrogenase or malate dehydrogenase) and its corresponding substrate and cofactor (e.g., lactate and NAD+ for LDH).

  • Compound Incubation: Pre-incubate the enzyme with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and cofactor.

  • Kinetic Measurement: Monitor the change in absorbance over time at a wavelength corresponding to the production or consumption of the cofactor (e.g., 340 nm for NADH).

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value for enzyme inhibition.

dot

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Enzyme Dehydrogenase Enzyme PreIncubate Pre-incubation: Enzyme + Compound Enzyme->PreIncubate Substrate Substrate & Cofactor Initiate Reaction Initiation: Add Substrate Substrate->Initiate Compound This compound Compound->PreIncubate PreIncubate->Initiate Measure Kinetic Measurement: Absorbance Change Initiate->Measure Calculate Calculate Reaction Rates Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for a generic dehydrogenase inhibition assay.

Antioxidant Activity Assessment

The phenolic moiety of this compound suggests potential antioxidant properties. Several assays can be employed to evaluate its radical scavenging and reducing capabilities.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagent Preparation: Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, mix the DPPH solution with varying concentrations of this compound. Include a positive control (e.g., ascorbic acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.

Protocol 2: Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺)[4].

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

  • Reaction: Mix the FRAP reagent with the test compound and incubate at 37°C.

  • Absorbance Measurement: Measure the absorbance of the ferrous-TPTZ complex at 593 nm.

  • Data Analysis: Construct a standard curve using a known antioxidant (e.g., FeSO₄) and express the results as FRAP values (in µM Fe(II) equivalents).

Section 3: Advanced Cell-Based Assays for Mechanistic Insights

Should the initial screening reveal interesting activities, more sophisticated cell-based assays can be employed to delve deeper into the mechanism of action.

High-Content Screening for Cellular Effects

High-content screening (HCS) allows for the simultaneous measurement of multiple cellular parameters in response to compound treatment.

Protocol: Multiparametric HCS for Cytotoxicity and Oxidative Stress

  • Cell Seeding and Treatment: Seed cells in a 96- or 384-well imaging plate and treat with this compound.

  • Staining: After treatment, stain the cells with a cocktail of fluorescent dyes, such as:

    • Hoechst 33342: To stain nuclei and determine cell count.

    • Propidium Iodide (PI): To identify dead cells with compromised membranes.

    • CellROX Green/Deep Red: To measure intracellular reactive oxygen species (ROS) levels[11].

  • Imaging and Analysis: Acquire images using an automated fluorescence microscope or HCS platform. Analyze the images to quantify cell number, cell viability (PI exclusion), and ROS production on a per-cell basis.

dot

HCS_Workflow cluster_outputs Multiparametric Outputs Start Seed cells in imaging plate Treat Treat with This compound Start->Treat Stain Stain with fluorescent dyes (Hoechst, PI, CellROX) Treat->Stain Image Automated Imaging Stain->Image Analyze Image Analysis Image->Analyze CellCount Cell Count Analyze->CellCount Viability Cell Viability (% PI positive) Analyze->Viability ROS ROS Levels Analyze->ROS

Caption: High-content screening workflow for multiparametric analysis.

Apoptosis Assays

To determine if cytotoxicity is mediated by programmed cell death, specific apoptosis assays can be performed.

Protocol: Annexin V/PI Apoptosis Assay using Flow Cytometry

  • Cell Treatment: Treat cells in a 6-well plate with this compound at concentrations around the IC50 value.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Section 4: Concluding Remarks

The in vitro assays outlined in these application notes provide a robust and logical progression for the characterization of this compound. By starting with foundational assays and moving towards more complex, mechanistic studies, researchers can efficiently build a comprehensive biological profile of this novel compound. The causality behind each experimental choice is rooted in the known activities of its constituent chemical moieties, ensuring a targeted and efficient investigation. Each protocol is designed to be a self-validating system with appropriate controls, ensuring the trustworthiness of the generated data.

References

  • MDPI. (n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Retrieved from [Link]

  • Morley, J. O., Kapur, A. J. O., & Charlton, M. H. (2005). Structure-activity relationships in 3-isothiazolones. Organic & Biomolecular Chemistry, 3(20), 3713–3719. Retrieved from [Link]

  • Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides. ResearchGate. Retrieved from [Link]

  • Reis, M. J., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. ResearchGate. Retrieved from [Link]

  • Tolosa, L., et al. (2021). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. PMC. Retrieved from [Link]

  • Ghiulai, R. M., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. MDPI. Retrieved from [Link]

  • Tüzün, B., et al. (2022). The evaluation of potential triple enzyme inhibition and antioxidant activities of novel series 2-(benzo[d]thiazol-2-yl)phenol sulfonate derivatives. ResearchGate. Retrieved from [Link]

  • Krosta, P., et al. (2021). How Does the Phenol Structure Influence the Results of the Folin-Ciocalteu Assay? NIH. Retrieved from [Link]

  • Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocide. ResearchGate. Retrieved from [Link]

  • NICNAS. (2020). Isothiazolinones: Human health tier III assessment. Retrieved from [Link]

  • PubChem. (n.d.). Methylisothiazolinone. NIH. Retrieved from [Link]

  • Castanedo-Cázares, J. P., et al. (2022). Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment. PubMed. Retrieved from [Link]

  • Rogala, D., et al. (2004). Toxicity of Some Phenolic Derivatives—In Vitro Studies. SciSpace. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). A Multi-Biochemical and In Silico Study on Anti-Enzymatic Actions of Pyroglutamic Acid against PDE-5, ACE, and Urease Using Various Analytical Techniques: Unexplored Pharmacological Properties and Cytotoxicity Evaluation. MDPI. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PMC. Retrieved from [Link]

  • Al-Sodani, A. A., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. MDPI. Retrieved from [Link]

  • Zengin, G., et al. (2017). Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Isothiazolinone. Retrieved from [Link]

  • Pairoja, C., et al. (1988). Comparative cytotoxicity of phenols in vitro. ResearchGate. Retrieved from [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Retrieved from [Link]

Sources

Application Note: Formulation and Biological Profiling of 3-Isothiazol-5-ylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-Isothiazol-5-ylphenol is a synthetic small molecule probe belonging to the class of heteroaryl-substituted phenols. Structurally, it functions as a bioisostere to pyridinyl-phenols (such as the nicotinic agonist A-85380), making it a valuable tool for investigating Nicotinic Acetylcholine Receptors (nAChRs) , specifically the


 and 

subtypes.

Due to the lipophilic nature of the isothiazole ring combined with the ionizable phenolic hydroxyl group, this compound presents specific formulation challenges. Improper solubilization often leads to micro-precipitation in aqueous buffers, resulting in erratic biological data (e.g., false negatives in calcium flux assays or unstable baselines in electrophysiology).

This guide provides a standardized, field-proven protocol for the solubilization, storage, and delivery of this compound in in vitro biological systems.

Physicochemical Profile & Solubility

Understanding the molecular properties is critical for predicting behavior in solution.

PropertyValue (Estimated)Implications for Formulation
Molecular Weight ~177.22 g/mol Low MW facilitates rapid diffusion.
LogP (Octanol/Water) ~2.3 – 2.8Moderately lipophilic. Requires organic co-solvent (DMSO) for stock.
pKa (Phenolic -OH) ~9.5Non-ionized at physiological pH (7.4). Poor aqueous solubility without co-solvent.
Solubility (DMSO) > 100 mMExcellent. Preferred solvent for stock solutions.[1]
Solubility (Water) < 1 mMPoor. Risk of precipitation upon rapid dilution.
Stability Sensitive to OxidationPhenolic moiety can oxidize to quinones.[2] Protect from light/air.

Protocol: Stock Solution Preparation

Objective: Create a stable, high-concentration Master Stock Solution (100 mM) suitable for long-term storage.

Materials
  • Compound: this compound (Solid powder)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%)

  • Vials: Amber glass vials with PTFE-lined screw caps (to prevent leaching and light exposure)

  • Gas: Nitrogen or Argon stream (optional but recommended)

Procedure
  • Weighing: Accurately weigh the solid compound into a sterile amber vial.

    • Example: Weigh 17.7 mg for 1 mL of 100 mM stock.

  • Solubilization: Add the calculated volume of Anhydrous DMSO.

    • Calculation:

      
      
      
  • Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless to pale yellow.

    • Note: If particles persist, sonicate in a water bath at room temperature for 5 minutes. Avoid heating above 37°C to prevent degradation.

  • Aliquot & Storage:

    • Divide the Master Stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Overlay with inert gas (Nitrogen/Argon) before capping to prevent oxidation of the phenol group.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Working Solution (Aqueous Dilution)

Objective: Dilute the stock into physiological buffer without precipitation for cellular assays.

Critical Warning: Direct addition of 100 mM stock to aqueous buffer often causes "crashing out" (visible turbidity). A step-down dilution strategy is required.

Workflow Diagram

FormulationWorkflow Solid Solid Compound (17.7 mg) Stock Master Stock (100 mM in DMSO) Solid->Stock + 100% DMSO Inter Intermediate Dilution (1 mM in 10% DMSO) Stock->Inter 1:100 Dilution (Slow addition) Working Working Solution (10 µM in Buffer) Inter->Working 1:100 Dilution (Into HBSS/PBS) Cells Cell Assay (Final DMSO < 0.1%) Working->Cells Addition

Caption: Step-down dilution strategy to prevent compound precipitation during aqueous transfer.

Step-by-Step Dilution
  • Thaw: Thaw one aliquot of 100 mM DMSO stock at Room Temperature (RT). Vortex to ensure homogeneity.

  • Intermediate Dilution (100x Concentrate):

    • Prepare a 1 mM intermediate solution by diluting the 100 mM stock 1:100 into pure DMSO or 50% DMSO/Water (depending on assay tolerance).

    • Why? Keeping the compound in a high-organic solvent environment prevents shock-precipitation.

  • Final Working Solution (2x or 1x):

    • Dilute the Intermediate Solution into pre-warmed assay buffer (e.g., HBSS + 20 mM HEPES, pH 7.4).

    • Technique: Place the buffer on a vortex mixer. Slowly pipette the intermediate solution into the vortexing buffer.

    • Visual Check: Hold the tube up to a light source. The solution must be crystal clear. Any cloudiness indicates precipitation; if observed, sonicate immediately or repeat with a lower concentration.

Biological Application: nAChR Calcium Flux Assay

Context: this compound is typically screened for agonist activity at


 or 

nicotinic receptors. The standard readout is intracellular calcium mobilization using a fluorescent dye (e.g., Fluo-4 or Calcium-6).
Mechanism of Action[2][3][4]

Mechanism Ligand This compound Receptor nAChR (α4β2 / α7) Ligand->Receptor Binds Orthosteric Site Channel Ion Channel Opening Receptor->Channel Conformational Change Influx Ca2+ / Na+ Influx Channel->Influx Depol Membrane Depolarization Influx->Depol Signal Fluorescence Signal (Calcium Dye) Influx->Signal Ca2+ Binding

Caption: Signal transduction pathway for nAChR activation by this compound.

Experimental Setup (FLIPR/FlexStation)
  • Cell Plating: Seed HEK-293 cells stably expressing human

    
     nAChR at 50,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate 24h.
    
  • Dye Loading: Aspirate media. Add 100 µL of Calcium-6 dye (Molecular Devices) dissolved in HBSS/HEPES buffer. Incubate 1h at 37°C.

  • Compound Addition:

    • Prepare the Working Solution at 5x the final target concentration (e.g., if target is 10 µM, prepare 50 µM).

    • Transfer plate to the reader.

    • Inject 25 µL of 5x compound into 100 µL of dye-loaded cells.

  • Data Acquisition: Measure fluorescence (Ex 485 nm / Em 525 nm) every 1.5 seconds for 180 seconds.

  • Analysis: Calculate

    
     (Peak fluorescence minus baseline divided by baseline).
    

Troubleshooting & QC

IssueProbable CauseSolution
Precipitation in Buffer Rapid dilution from 100% DMSO to 0% DMSO.Use the "Intermediate Dilution" step. Ensure buffer is at RT or 37°C, not cold.
Low Signal / No Response Oxidation of the phenol group.Check stock color. Dark yellow/brown indicates oxidation. Prepare fresh stock from solid.
High Background / Toxicity DMSO concentration > 1%.[3]Ensure final DMSO in the well is < 0.5% (v/v). Include a "Vehicle Only" control to subtract baseline.
Variability Adsorption to plastic.Use low-binding polypropylene tips and plates. Phenols can stick to polystyrene.

References

  • PubChem Compound Summary. (2023). 4-Isothiazol-5-ylphenol (Structure & Properties). National Center for Biotechnology Information. Link

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[4] Journal of Medicinal Chemistry, 40(26), 4169–4194. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility/formulation). Link

  • Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology, 74(8), 1092-1101. Link

Sources

Crystallization techniques for 3-Isothiazol-5-ylphenol for X-ray analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization Techniques for 3-Isothiazol-5-ylphenol for X-ray Analysis

Abstract

Obtaining single crystals suitable for X-ray diffraction (XRD) is a critical bottleneck in the structural characterization of heterocyclic phenols. This guide details the optimized crystallization protocols for This compound , a compound featuring both a hydrogen-bond donating phenol group and a hydrogen-bond accepting isothiazole ring. By leveraging the specific solubility differentials and intermolecular forces (π-π stacking, H-bonding) of this molecule, we present three validated workflows: Vapor Diffusion, Liquid-Liquid Diffusion, and Controlled Evaporation.

Physicochemical Context & Crystal Engineering Strategy

To successfully crystallize this compound, one must understand the competing forces at play. This molecule is not merely an organic solid; it is a "push-pull" system for hydrogen bonding.

  • The Donor (Phenol -OH): The hydroxyl group at the meta-position (relative to the isothiazole) is a strong H-bond donor. It will seek to bind with polar solvents (MeOH, EtOH) or the nitrogen atom of a neighboring isothiazole ring.

  • The Acceptor (Isothiazole Nitrogen): The nitrogen at position 2 of the isothiazole ring is a capable H-bond acceptor.

  • The Lattice Energy Driver: The aromatic rings (benzene and isothiazole) promote π-π stacking. Successful crystallization requires slowing the precipitation process enough to allow these weak stacking interactions to organize the lattice before the stronger H-bonds lock the molecules into amorphous aggregates.

Key Challenge: Phenolic heterocycles are prone to "oiling out" (phase separation into a liquid) rather than crystallizing, especially if the solvent evaporation is too rapid.

Pre-Crystallization Characterization: Solubility Profiling

Before attempting growth, you must define the "Good" and "Bad" solvents. Do not skip this step.

Protocol:

  • Place ~1 mg of this compound into 5 separate HPLC vials.

  • Add 100 µL of the following solvents to each respective vial: Methanol, Acetone, Dichloromethane (DCM), Ethyl Acetate, Toluene.

  • Vortex for 30 seconds.

  • Observe solubility.[1][2][3][4][5] If soluble, add the corresponding anti-solvent dropwise until turbidity appears.

Predicted Solubility Matrix for this compound:

Solvent TypeSpecific SolventSolubility StatusRole in Crystallization
Good Solvent Methanol (MeOH)HighPrimary solvent for Vapor Diffusion
Good Solvent AcetoneHighGood for Evaporation
Good Solvent Tetrahydrofuran (THF)HighAlternative if MeOH fails
Intermediate Dichloromethane (DCM)ModerateExcellent for Layering (High Density)
Anti-Solvent Hexane / HeptaneInsolublePrecipitant for Diffusion
Anti-Solvent WaterLowPrecipitant (Risk of hydrates)

Core Crystallization Protocols

Method A: Vapor Diffusion (Sitting Drop) – The Gold Standard

Best for: Small amounts of material (<5 mg) and high-quality single crystals.

Mechanism: A droplet of the compound in a good solvent is equilibrated against a reservoir of volatile anti-solvent.[6] As the anti-solvent diffuses into the droplet via the vapor phase, the solubility decreases slowly, promoting ordered nucleation.

Protocol:

  • Prepare the Solution: Dissolve 5 mg of this compound in 0.5 mL of Methanol . Filter through a 0.22 µm PTFE syringe filter to remove dust (nucleation sites).

  • Prepare the Reservoir: In a crystallization plate (e.g., 24-well VDX plate) or a small jar, place 1.0 mL of Hexane (or Diethyl Ether).

  • Set the Drop: Place a micro-bridge or a glass cover slip over the reservoir.[3] Pipette 10–20 µL of the sample solution onto the center of the bridge/slip.

  • Seal: Immediately seal the system with grease and a glass slide or clear tape.

  • Incubate: Store at 20°C in a vibration-free environment.

    • Timeline: Crystals should appear within 2–7 days.

Why this works: Hexane is more volatile than Methanol. However, Methanol has a higher affinity for the phenol. As Hexane vapor slowly diffuses into the Methanol drop, the polarity of the solvent mix drops, gently forcing the isothiazole-phenol out of solution.

Method B: Liquid-Liquid Diffusion (Layering)

Best for: Larger crystals and compounds with moderate solubility in chlorinated solvents.

Mechanism: A layer of low-density anti-solvent is carefully placed on top of a high-density solution. Crystallization occurs at the interface as the layers mix by diffusion.

Protocol:

  • Dissolve: Dissolve 10 mg of compound in 0.5 mL of DCM (Dichloromethane) in a narrow NMR tube or a tall 4 mL vial.

  • Layer: Tilt the vial to 45°. Using a syringe with a fine needle, very slowly drip 1.0 mL of Hexane or Heptane down the side of the glass. The goal is to create a sharp interface between the heavy DCM (bottom) and light Hexane (top).

  • Cap & Wait: Cap the vial tightly. Stand it upright in a quiet area.

  • Observation: Crystals will grow at the interface and slowly settle to the bottom.

Method C: Slow Evaporation with Surface Modification

Best for: High-throughput screening of polymorphs.

Protocol:

  • Dissolve 5 mg of compound in Acetone/Ethanol (1:1) .

  • Place in a small vial.

  • Cover the vial with aluminum foil and poke one single pinhole in the top.

  • Modification: Add a single "seed" surface. A scratched piece of glass or a heteronucleant (like a single grain of sand or a hair) can sometimes induce nucleation if the solution is stubborn.

Visualization of Workflows

Figure 1: Solubility Screening & Method Selection

CrystallizationWorkflow cluster_results Expected Outcome Start Start: this compound SolubilityTest Solubility Test (MeOH, DCM, Acetone) Start->SolubilityTest Decision Is it highly soluble? SolubilityTest->Decision Soluble Yes (e.g., MeOH) Decision->Soluble High Solubility Moderate Moderate (e.g., DCM) Decision->Moderate Med Solubility VaporDiff Method A: Vapor Diffusion (MeOH vs Hexane) Soluble->VaporDiff Evap Method C: Slow Evaporation (Acetone/EtOH) Soluble->Evap Layering Method B: Liquid-Liquid Diffusion (DCM / Hexane) Moderate->Layering XrayQuality X-ray Quality Single Crystal VaporDiff->XrayQuality Layering->XrayQuality Evap->XrayQuality

Caption: Decision matrix for selecting the optimal crystallization technique based on initial solubility observations.

Figure 2: Vapor Diffusion Setup (Sitting Drop)

VaporDiffusion Reservoir Reservoir: Anti-Solvent (Hexane) High Vapor Pressure Drop Drop: Compound + Good Solvent (MeOH) Low Vapor Pressure Reservoir->Drop Vapor Diffusion (Anti-solvent enters drop) Drop->Reservoir Solvent leaves drop (Equilibrium) Equilibrium Supersaturation & Nucleation Drop->Equilibrium Chamber Sealed Chamber

Caption: Schematic of the vapor diffusion process. Volatile anti-solvent diffuses into the sample drop, slowly reducing solubility.[6]

Troubleshooting & Optimization

ProblemDiagnosisSolution
Oiling Out Phase separation occurred before crystallization.Decrease the concentration of the starting solution. Switch to a "softer" anti-solvent (e.g., replace Hexane with Pentane or Diethyl Ether).
Micro-crystals Nucleation was too rapid.Reduce the evaporation rate (smaller pinhole). Lower the temperature to 4°C.
No Crystals Solution is undersaturated.Allow the vial to stay open for 24h to concentrate, then reseal. Try "Seeding" with a glass scratch.
Twinning Crystals are growing into each other.The solution is too concentrated. Dilute by 50% and repeat.

Advanced Tip: The "Phenol" Factor Phenols are slightly acidic (pKa ~10). If neutral crystallization fails, try co-crystallization by adding a stoichiometric amount of a weak base (like pyridine or imidazole) to form a salt or co-crystal, which often crystallizes more readily than the neutral phenol.

X-ray Mounting Protocol

Once crystals are obtained:

  • Selection: Under a polarized light microscope, select a crystal that extinguishes light sharply (blinks dark/bright) as you rotate it. This indicates a single lattice.

  • Cryo-protection: this compound crystals may be solvent-dependent. Do not let them dry out.

    • Transfer the crystal into a drop of Paratone-N oil or Perfluoropolyether (PFPE) oil .

    • Scoop the crystal using a Mitegen loop (size matched to crystal, usually 0.1–0.3 mm).

  • Flash Cooling: Immediately mount on the goniometer head in the cold stream (100 K). This "freezes" the solvent molecules in place, preventing lattice collapse.

References

  • Hulliger, J. (1994). Chemistry and Physics of Crystal Growth. Angewandte Chemie International Edition, 33(2), 143-162. [Link]

  • Spingler, B., et al. (2012).[7] Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.[7] [Link]

  • Hampton Research. (2023). Sitting Drop Vapor Diffusion Crystallization.[8] Hampton Research User Guides. [Link]

  • Rupp, B. (2023). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science. (Referenced for general vapor diffusion mechanics).[3][9] [Link]

Sources

Troubleshooting & Optimization

Purification challenges of 3-Isothiazol-5-ylphenol from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 3-Isothiazol-5-ylphenol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter common and complex issues during the isolation of this valuable heterocyclic intermediate. Drawing from established chemical principles and field-proven methodologies, this guide provides in-depth troubleshooting advice and answers to frequently asked questions to streamline your purification workflow and enhance product purity.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific experimental roadblocks in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Question 1: My HPLC analysis shows a persistent, closely-eluting impurity even after multiple recrystallizations. How can I resolve this?

Answer:

This is a classic challenge often caused by a structurally similar byproduct formed during synthesis. The most common culprits are regioisomers or halogenated analogs which share similar polarity with the target compound.

Underlying Causes & Mechanistic Insight:

  • Isomeric Byproducts: Depending on the synthetic route, isomers such as 5-Isothiazol-3-ylphenol can form. These isomers often have nearly identical polarities, making them difficult to separate by normal-phase chromatography or standard crystallization.

  • Halogenated Impurities: If halogenating agents (e.g., sulfuryl chloride, chlorine) are used in the synthesis of the isothiazole ring, over-halogenation can occur, leading to impurities like 4-chloro-3-isothiazol-5-ylphenol or 4,5-dichloro-isothiazolone derivatives.[1][2] These impurities can be challenging to remove due to their similar solubility profiles.

  • Starting Material Carryover: Incomplete reaction can lead to the presence of advanced starting materials that are structurally related to the final product.

Step-by-Step Troubleshooting Protocol:

  • Characterize the Impurity: If possible, use LC-MS to determine the molecular weight of the impurity. This will help identify it as an isomer (same MW), a halogenated byproduct (+34 Da for Cl), or a different species.

  • Employ Orthogonal Chromatography: If normal-phase silica gel chromatography is failing, switch to a different separation mechanism.

    • Reverse-Phase Chromatography (C18): This is an excellent alternative as it separates compounds based on hydrophobicity. A gradient of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol is typically effective.

    • Alumina Chromatography: Alumina (basic or neutral) offers different selectivity compared to acidic silica gel and can be effective for separating compounds where interactions with silica are problematic.

  • Derivative Chemistry: In challenging cases, a temporary chemical modification can alter the polarity of your target compound. The phenol group is an ideal handle for this.

    • Protection: Protect the phenol as a silyl ether (e.g., TBDMS ether) or a benzyl ether. The protected compound will have a significantly different polarity, allowing for easy separation from the impurity via standard silica gel chromatography.

    • Deprotection: After purification, the protecting group can be cleanly removed to yield the pure this compound.

  • pH-Mediated Extraction: Exploit the acidic nature of the phenolic hydroxyl group.

    • Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Wash with a mild aqueous base (e.g., 1M NaHCO₃ or dilute Na₂CO₃). The this compound will be deprotonated and move to the aqueous layer, while non-acidic impurities remain in the organic layer.

    • Separate the layers, acidify the aqueous layer with dilute HCl to re-protonate the phenol, and then back-extract the pure product into an organic solvent.

Question 2: My final product has a persistent yellow or pink discoloration, even when the NMR and HPLC show high purity. What causes this and how can I fix it?

Answer:

This discoloration is almost always due to the formation of trace-level, highly colored oxidative byproducts. The phenolic moiety is particularly susceptible to oxidation, which can be catalyzed by air, light, or trace metal ions.

Underlying Causes & Mechanistic Insight:

  • Phenolic Oxidation: Phenols can undergo one-electron oxidation to form phenoxy radicals. These radicals can then couple to form colored quinone-type structures or other polymeric materials. This process is often accelerated by exposure to atmospheric oxygen, especially under basic conditions or in the presence of metal catalysts.

  • Isothiazole Ring Instability: While generally stable, the isothiazole ring can be sensitive to certain conditions. Ring-opening or degradation, though less common than phenol oxidation, can contribute to colored impurities.[3]

Step-by-Step Decolorization Protocol:

  • Activated Carbon Treatment (Charcoaling): This is the most common and effective method for removing highly colored, non-polar impurities.

    • Dissolve the discolored product in a suitable solvent (e.g., ethanol, ethyl acetate, or acetone) at a concentration of 50-100 mg/mL.

    • Add a small amount of activated carbon (typically 1-5% by weight of your compound).

    • Heat the mixture gently (if the solvent is not volatile) and stir for 15-30 minutes.

    • Filter the hot solution through a pad of Celite® or a 0.45 µm syringe filter to remove the carbon. Caution: Ensure the solution does not cool too rapidly during filtration, which could cause premature crystallization.

    • Recrystallize the product from the filtrate.

  • Workup Modification:

    • Inert Atmosphere: Conduct the final stages of your purification (e.g., solvent removal, crystallization) under an inert atmosphere of nitrogen or argon to minimize air exposure.

    • Chelating Agents: If metal contamination is suspected, add a small amount of a chelating agent like EDTA to the aqueous phase during the workup to sequester metal ions.

  • Storage: Store the final, pure product in a sealed vial under an inert atmosphere, protected from light, and refrigerated to prevent long-term degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a typical synthesis of this compound?

Answer: The impurity profile depends heavily on the synthetic route. However, several classes of byproducts are common across various methods for constructing the isothiazole ring and incorporating the phenol group.

Impurity Class Potential Source / Reaction Typical Removal Strategy
Unreacted Starting Materials Incomplete reaction conversion.[4]Column chromatography; Recrystallization.
Halogenated Byproducts Use of chlorinating agents (e.g., SO₂Cl₂, Cl₂) in ring formation.[1][2]Column chromatography (often requires careful gradient optimization); pH-mediated extraction can sometimes differentiate based on pKa shifts.
Isomeric Products Lack of regioselectivity in the cyclization or coupling steps.[5]Preparative HPLC (reverse-phase is often best); Derivatization followed by chromatography.
Oxidized/Polymeric Species Air or oxidant exposure of the phenolic group, especially at high pH or temperature.Activated carbon treatment; Purification under an inert atmosphere.
Ring-Opened Byproducts Degradation of the isothiazole ring under harsh basic or acidic conditions.[3]pH-controlled workup; Column chromatography.
Q2: Which primary purification technique—crystallization, chromatography, or extraction—is best for this compound?

Answer: The optimal technique depends on the scale and the initial purity of your crude material. Often, a combination of these methods is required. The following decision tree can guide your choice.

Purification_Decision_Tree start Crude this compound purity_check Assess Crude Purity (TLC, HPLC, or ¹H NMR) start->purity_check high_purity High Purity (>90%) Minor, non-polar impurities purity_check->high_purity >90% med_purity Moderate Purity (50-90%) Multiple impurities purity_check->med_purity 50-90% low_purity Low Purity (<50%) Complex mixture, baseline material purity_check->low_purity <50% crystallization Direct Recrystallization (e.g., Toluene, Ethanol/Water) high_purity->crystallization chromatography Silica Gel Flash Chromatography med_purity->chromatography extraction Initial Acid-Base Extraction (Removes acidic/basic impurities) low_purity->extraction final_product Pure Product (>98%) crystallization->final_product chromatography->crystallization Polish final product extraction->chromatography Purify organic phase

Caption: Decision tree for selecting a purification strategy.

Summary of Techniques:

  • Acid-Base Extraction: Best as a first-pass purification for very crude mixtures to remove non-phenolic organic impurities or basic byproducts.[6]

  • Column Chromatography: The most powerful technique for separating multiple components of similar polarity. Essential for purities below 90%.[7]

  • Recrystallization: The ideal final step for polishing a product that is already >90% pure. It is highly efficient for removing small amounts of impurities and provides a crystalline, easy-to-handle final product.

Q3: What are the recommended solvent systems for silica gel chromatography of this compound?

Answer: this compound is a moderately polar compound due to the phenol group and the heterocyclic ring. The goal is to achieve an Rf value of 0.25-0.35 on TLC for optimal separation.

Recommended Solvent Systems (Non-polar : Polar):

Solvent System Typical Starting Ratio (v/v) Notes and Expertise
Hexanes / Ethyl Acetate 70 : 30The industry standard. Provides excellent resolution for many heterocyclic compounds. Adjust ratio as needed.
Dichloromethane / Methanol 98 : 2A more polar system. Useful if the compound has low solubility or Rf in Hex/EtOAc. Caution: Use a small amount of methanol (1-5%) as it can drastically lower the Rf.
Toluene / Acetone 80 : 20Offers different selectivity compared to ester-based systems and can sometimes resolve impurities that co-elute in Hex/EtOAc.

Pro-Tip: If you observe significant tailing or streaking on the TLC plate, it may be due to the acidic nature of the phenol interacting too strongly with the silica. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can often lead to sharper spots and better separation.

Q4: How can I perform an effective recrystallization of this compound?

Answer: A successful recrystallization relies on selecting a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Test solubility in small vials. Good single-solvent candidates are often toluene, ethanol, or isopropyl acetate. For a solvent pair, a common choice is Ethanol/Water or Toluene/Hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities (dust, etc.), perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent. A drying temperature of 40-50 °C is generally safe, but thermal stability should be confirmed by TGA if possible.

References

  • Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288. Available at: [Link]

  • European Patent Office. (1993). Purification of isothiazolones (EP 0375265 B1). Available at: [Link]

  • Organic Chemistry Portal. Isothiazole synthesis. Available at: [Link]

  • Simoes, M. F., Pereira, S., & Silva, A. M. S. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. Available at: [Link]

  • Simoes, M. F., Pereira, S., & Silva, A. M. S. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. Available at: [Link]

  • Google Patents. (1988). Process for the isolation of isothiazolinone derivatives (EP0271761A1).
  • JoVE. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. Available at: [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 51(23), 4349-4375. Available at: [Link]

  • ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Available at: [Link]

  • Google Patents. (2021). Preparation method of 3, 4-dichloro 5-cyanoisothiazole (CN109320472B).
  • Google Patents. (2002). Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture (US6376680B1).
  • European Medicines Agency. (2021). Impurities: guideline for residual solvents (Q3C(R8)). Available at: [Link]

  • O'Dell, S. D., & Gasser, M. (1991). A high-performance liquid chromatographic procedure for the analysis of priority substituted phenols in water samples. International Journal of Environmental Analytical Chemistry, 43(2-3), 113-118. Available at: [Link]

  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Molecules, 23(4), 845. Available at: [Link]

  • SciSpace. Extraction techniques for the determination of phenolic compounds in food. Available at: [Link]

  • da Silva, A. M., et al. (2020). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1366-1376. Available at: [Link]

  • Google Patents. PURIFICATION OF PHENOL (WO2012066161A1).
  • ResearchGate. (2019). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. Available at: [Link]

  • Oliva-Teles, M. T., & Delerue-Matos, C. (2007). Chromatographic techniques for the determination of free phenol in foundry resins. Journal of Chromatographic Science, 45(7), 428-432. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • ResearchGate. (2021). Extraction of phenolic compounds: A review. Available at: [Link]

  • New Journal of Chemistry. (2017). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. Available at: [Link]

  • Google Patents. (1965). Purification of impure phenols by distillation with an organic solvent (US3169101A).
  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link]

  • MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Available at: [Link]

  • European Medicines Agency. (2019). Impurities: guideline for residual solvents (Q3C(R6)). Available at: [Link]

  • YouTube. (2019). General Chromatographic Techniques for Natural Products Purification. Teledyne ISCO. Available at: [Link]

  • ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography? Available at: [Link]

  • National Institutes of Health. (2021). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. Available at: [Link]

  • PubChem. 5-Chloro-2-methyl-4-isothiazolin-3-one. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2007). Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. Available at: [Link]

  • Beaudry Research Group, Oregon State University. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Available at: [Link]

Sources

Stability issues of 3-Isothiazol-5-ylphenol in solution at different pH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3-Isothiazol-5-ylphenol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in solution, particularly concerning pH. Understanding the chemical liabilities of a molecule is critical for ensuring data integrity in biological assays, developing robust analytical methods, and designing stable pharmaceutical formulations. This compound possesses two key functional moieties—an isothiazole ring and a phenolic group—each with distinct pH-dependent stability profiles. This guide will address common questions, troubleshoot potential issues, and provide validated protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

The primary stability concerns for this compound stem from its two core functional groups:

  • The Isothiazole Ring: This heterocyclic system is known to be susceptible to nucleophilic attack, particularly under alkaline conditions. This can lead to hydrolytic cleavage of the ring, resulting in complete loss of the parent structure.[1][2]

  • The Phenolic Group: The hydroxyl group on the phenyl ring is weakly acidic and can be deprotonated at higher pH values to form a phenoxide ion.[3][4] This phenoxide form is significantly more susceptible to oxidation than the protonated phenol, potentially leading to the formation of colored quinone-type degradants and other oxidative byproducts.[5]

Therefore, the overall stability of the molecule is a function of both hydrolytic and oxidative degradation pathways, each heavily influenced by the solution's pH.

Q2: How does pH specifically affect the stability of the isothiazole ring?

The stability of the isothiazole ring in related compounds, such as isothiazolinones, is highly pH-dependent.

  • Acidic to Neutral pH (pH < 7): The isothiazole ring is generally stable.[1][2][6] The concentration of hydroxide ions, the primary nucleophile responsible for degradation, is low.

  • Alkaline pH (pH > 8): The stability decreases significantly as the pH increases. The rate of degradation is often directly proportional to the hydroxide ion concentration.[7] This is due to a well-documented mechanism of base-catalyzed hydrolysis, which involves nucleophilic attack on the sulfur atom, leading to the opening of the heterocyclic ring.[1] For some isothiazolones, the half-life can decrease from many days at pH 8.5 to a few days or even hours as the pH approaches 10.[7]

Q3: And how does pH affect the stability of the phenol group?

The phenol group's stability is primarily related to its susceptibility to oxidation.

  • Acidic to Neutral pH (pH < 8): The hydroxyl group remains protonated. In this form, it is relatively resistant to oxidation unless strong oxidizing agents are present.

  • Alkaline pH (pH > 8-9): As the pH approaches the pKa of the phenolic proton (typically around 10 for unsubstituted phenol), the equilibrium shifts towards the formation of the phenoxide anion.[4][8] This negatively charged species is electron-rich, making the aromatic ring highly activated and vulnerable to oxidation by dissolved oxygen or trace metal ions. This can result in the formation of colored byproducts.[9]

Q4: I'm observing a gradual yellowing or browning of my this compound stock solution, which is prepared in a slightly basic buffer. What is the likely cause?

This is a classic indicator of phenol oxidation. The color change is likely due to the formation of quinones and other polymeric oxidation products.[9] As explained in Q3, at a basic pH, your compound exists partially or fully as the phenoxide ion, which is readily oxidized. To mitigate this, you should prepare stock solutions in a slightly acidic or neutral pH buffer (e.g., pH 5.0-7.0) and store them protected from light and air (e.g., by using amber vials and purging with nitrogen or argon).

Q5: What is the optimal pH range for ensuring the stability of this compound in solution?

Based on the known chemistry of isothiazoles and phenols, the optimal pH range for stability is slightly acidic to neutral, approximately pH 4.0 to 7.0 .

  • In this range, the isothiazole ring is protected from base-catalyzed hydrolysis.[2][6]

  • The phenol group remains predominantly in its protonated, less oxidatively-sensitive form.

Q6: Can my choice of buffer components affect the stability of the compound?

Yes, absolutely. While pH is the primary driver, buffer species can play a role.

  • Nucleophilic Buffers: Buffers containing primary or secondary amines (e.g., Tris, glycine) are themselves nucleophiles and could potentially accelerate the degradation of the isothiazole ring, especially at higher pH and temperature.

  • Redox-Active Components: Some buffer components can contain trace metal impurities that catalyze oxidation of the phenol group. Using high-purity or chelator-treated buffers (e.g., with EDTA) can sometimes improve stability.

  • General Recommendation: Non-nucleophilic buffers like phosphate, acetate, or MES are generally preferred for stability studies of molecules with labile functional groups. However, the potential for specific interactions should always be considered.[10]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Actions & Explanations
Rapid loss of parent compound peak in HPLC analysis of a solution at pH 9. Base-Catalyzed Hydrolysis. The isothiazole ring is likely undergoing rapid cleavage due to the high concentration of hydroxide ions.[1]1. Lower Solution pH: Immediately adjust the pH of your working solutions to the 4.0-7.0 range. 2. Re-evaluate Experimental Conditions: If your assay requires a basic pH, minimize the compound's exposure time. Prepare the final dilution immediately before use. 3. Temperature Control: Perform experiments at the lowest practical temperature, as degradation rates increase with temperature.[1][6]
Appearance of new, earlier-eluting peaks in my chromatogram over time. Formation of Polar Degradants. The opening of the isothiazole ring typically results in the formation of more polar species (e.g., amides, carboxylic acids, thiols), which elute earlier in reversed-phase HPLC.[1]1. Characterize Degradants: If possible, use LC-MS to identify the mass of the new peaks to confirm if they correspond to expected hydrolytic products. 2. Perform a Forced Degradation Study: Systematically expose the compound to acidic, basic, and oxidative conditions to confirm the origin of these degradants (see Protocol 1).[11][12]
Stock solution has turned yellow/brown and shows a "smear" or broad peaks at the baseline of the chromatogram. Oxidative Degradation/Polymerization. The phenolic moiety has likely oxidized, forming colored quinone-type species and potentially polymers, which are often chromatographically poorly behaved.1. Discard the Stock: The solution is compromised. 2. Improve Storage Conditions: Prepare fresh stock in a degassed, slightly acidic buffer (pH ~5-6). Store in amber vials at -20°C or -80°C, and consider purging with an inert gas before sealing. 3. Add Antioxidant: For some applications, adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the stock solution may be considered, but check for interference with your downstream assay.

Data Summary: Expected pH-Dependent Stability

pH Range Condition Isothiazole Ring Stability Phenol Group Stability Overall Stability & Primary Risk
< 4 AcidicHigh High High. Generally stable, but monitor for acid-catalyzed hydrolysis if extreme conditions (e.g., pH < 2, high temp) are used.
4 - 7 Slightly Acidic to NeutralHigh [6]High Optimal. This is the recommended range for storage and handling to minimize both hydrolysis and oxidation.
7 - 9 Slightly AlkalineModerate to Low [7]Moderate Moderate to Low. Risk of slow hydrolysis of the isothiazole ring increases. Oxidation risk begins to increase as pH rises.
> 9 AlkalineVery Low [1]Very Low Very Low. High risk of rapid hydrolytic degradation of the isothiazole ring and significant oxidative degradation of the phenol group.

Visualized Mechanisms & Workflows

Chemical Structures and pH-Dependent Equilibrium

The equilibrium between the stable phenol and the oxidation-prone phenoxide is critical to understanding the compound's stability at different pH values.

Caption: pH-dependent equilibrium of this compound.

Potential Degradation Pathways

This diagram illustrates the two primary degradation pathways that are dictated by the solution pH.

G cluster_alkaline Alkaline Conditions (pH > 8) cluster_acidic Acidic/Neutral Conditions (pH 4-7) Parent This compound in Solution Hydrolysis Isothiazole Ring Hydrolysis Parent->Hydrolysis OH⁻ attack Oxidation Phenoxide Oxidation Parent->Oxidation Deprotonation then O₂ Stable Compound is Generally Stable Parent->Stable  Low [OH⁻]  Phenol is protonated Deg1 Ring-Opened Products (e.g., Thiol, Amide) Hydrolysis->Deg1 Deg2 Colored Products (e.g., Quinones) Oxidation->Deg2

Caption: Primary degradation pathways for this compound.

Experimental Workflow: Forced Degradation Study

This workflow provides a systematic approach to evaluating the stability of the compound under various stress conditions.

G start Prepare Stock Solution (e.g., in ACN or DMSO) prep_samples Dilute Stock into Stress Conditions: - 0.1 M HCl (Acid) - pH 7 Buffer (Neutral) - 0.1 M NaOH (Base) - 3% H₂O₂ (Oxidative) start->prep_samples incubate Incubate Samples (e.g., 40°C) prep_samples->incubate timepoint Sample at Time Points (e.g., 0, 2, 4, 8, 24 hr) incubate->timepoint quench Quench Reaction (Neutralize acid/base) timepoint->quench analyze Analyze by Stability-Indicating HPLC-UV/MS Method quench->analyze data Calculate % Remaining Identify Degradants analyze->data

Caption: Workflow for a forced degradation stability study.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study (Forced Degradation)

Objective: To determine the degradation rate of this compound at different pH values under accelerated conditions.

Materials:

  • This compound

  • Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO), HPLC grade

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate or Acetate buffer, 50 mM, pH 5.0

  • Phosphate buffer, 50 mM, pH 7.4

  • Phosphate or Carbonate buffer, 50 mM, pH 9.0

  • Type I Purified Water

  • HPLC system with UV or DAD detector[13]

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN or DMSO. This organic stock minimizes degradation prior to the experiment.

  • Sample Preparation: For each pH condition, dilute the stock solution to a final concentration of 20 µg/mL directly into the respective buffer (pH 5.0, 7.4, 9.0). Ensure the final percentage of organic solvent is low (<5%) to not significantly alter the aqueous conditions.

  • Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot from each condition, neutralize if necessary (e.g., add an equimolar amount of NaOH to the HCl sample and vice versa), and inject it into the HPLC system. This is your 100% reference point.

  • Incubation: Place the vials containing the remaining solutions in a temperature-controlled incubator (e.g., 40°C) protected from light.

  • Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from each vial.

  • Quenching: Immediately neutralize the acidic and basic samples to stop further degradation before analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to T=0. Plot the percentage remaining versus time for each pH condition to determine the degradation kinetics.

Protocol 2: General Purpose Stability-Indicating HPLC Method

Objective: To provide a starting point for an HPLC method capable of separating this compound from its potential degradation products. This method may require optimization.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Diode Array Detector (DAD) scanning 210-400 nm; monitor at an appropriate wavelength for the parent compound (e.g., its λmax).

  • Injection Volume: 10 µL

Rationale for Method Choices:

  • C18 Column: A versatile, non-polar stationary phase suitable for retaining the moderately polar parent compound.

  • Acidified Mobile Phase: Using formic acid ensures the phenolic group is protonated, leading to sharper, more reproducible peak shapes.

  • Gradient Elution: This is crucial for a stability-indicating method. It ensures that highly polar degradants (which elute early) are separated from the parent peak, and any potential non-polar degradants (which elute late) are effectively washed from the column.[14]

References

  • ResearchGate. (2025, August 6). Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate.
  • Collier, P. J., et al. (n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC.
  • Barman, B. (n.d.). The effects of pH on the degradation of isothiazolone biocides.
  • ResearchGate. (2025, August 6). The effects of pH on the degradation of isothiazolone biocides.
  • Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. Thieme.
  • Unacademy. (n.d.). Study material on the Acidic nature of phenol.
  • Brandl, F., et al. (n.d.). Buffer Additives and Packaging Differentially Influence the Stability of Dyes Commonly Used in Chromovitrectomy. PMC.
  • ResearchGate. (2025, August 5). [Determination of three isothiazolinone biocides in water-borne adhesives by high performance liquid chromatography].
  • Chemistry LibreTexts. (2023, January 22). Acidity of Phenols.
  • MDPI. (n.d.). Peptide Nucleic Acids (PNAs)
  • Thieme. (2019, October 17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.
  • Clark, J. (n.d.). the acidity of phenol. Chemguide.
  • ResearchGate. (2025, August 7). (PDF) Isothiazoles (1,2-Thiazoles)
  • MDPI. (n.d.). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening.
  • PubMed. (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity.
  • ResearchGate. (2019, May 11). (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • ResearchGate. (n.d.). Permutation chemistry of Ph-substituted thiazoles and isothiazoles a,...
  • Kamkhede, D. B. (2016, February 8). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • Google Patents. (n.d.). US3975155A - Quantitative method for detecting 3-isothiazolones.
  • ACS Publications. (n.d.). Oxidation of Phenol in Aqueous Acid: Characterization and Reactions of Radical Cations vis-à-vis the Phenoxyl Radical. The Journal of Physical Chemistry A.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • ResearchGate. (n.d.). Effect of pH on phenol decomposition.
  • Phantom Plastics. (n.d.).
  • ResearchGate. (n.d.). Effect of pH on the phenol oxidation the product distribution. Experimental conditions.
  • S
  • NIH. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol. NCBI Bookshelf.
  • ResearchGate. (2025, August 7). Effects of pH and Buffer Concentration on the Thermal Stability of Etanercept Using DSC and DLS.
  • Badeliya, S. N. (n.d.).
  • ResearchGate. (2025, August 10).
  • Jooken, E., et al. (2024). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. Scientific Research Publishing.
  • Research Journal of Pharmacy and Technology. (n.d.).
  • ACS Publications. (n.d.).
  • PubMed. (n.d.).
  • ResearchGate. (n.d.).
  • Kwon, J.-H., et al. (n.d.). The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H).
  • ResearchGate. (2020, February 20). (PDF) Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles.

Sources

Technical Support Center: Navigating the Complex ¹H NMR Spectrum of 3-Isothiazol-5-ylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the spectroscopic analysis of complex small molecules. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges in the structural elucidation of novel compounds, specifically focusing on the interpretation of the ¹H NMR spectrum of 3-isothiazol-5-ylphenol. Our approach is rooted in a deep understanding of spectroscopic principles and extensive field experience, providing you with not just procedural steps, but the causal reasoning behind them.

Introduction: The Challenge of this compound

The ¹H NMR spectrum of this compound presents a unique set of challenges due to the electronic interplay between the electron-rich phenol ring and the heterocyclic isothiazole moiety. This can lead to unexpected chemical shifts and complex coupling patterns that are not immediately obvious from a cursory examination. This guide will provide a structured, question-and-answer-based approach to troubleshoot common issues and offer a clear pathway to an unambiguous structural assignment.

Troubleshooting and FAQs

Here, we address specific questions and problems that you may encounter during the acquisition and interpretation of the ¹H NMR spectrum of this compound.

Q1: My aromatic region is a complex multiplet. How can I even begin to assign the protons of the phenol and isothiazole rings?

A1: This is the most common challenge with this molecule. The protons on both the phenol and isothiazole rings will appear in the aromatic region (typically δ 6.5-9.0 ppm), and their signals can overlap. Here’s a systematic approach to deconvolution:

  • Look for the Isothiazole Proton: The proton on the isothiazole ring (H-4) is often a sharp singlet, as it lacks adjacent proton coupling partners. However, be aware of potential long-range couplings, which might cause slight broadening or a very small splitting. Based on the parent isothiazole, this proton is expected to be significantly downfield.[1]

  • Identify the Phenolic Protons: The protons on the meta-substituted phenol ring will present a more complex pattern. You should expect to see signals corresponding to H-2', H-4', H-6', and H-5' (or H-2, H-4, H-5, and H-6 of the phenol ring). These will likely appear as a combination of triplets and doublets, though they may overlap to form a complex multiplet.[2]

  • Leverage 2D NMR: When 1D NMR is insufficient, 2D NMR is not just helpful, it's essential.

    • COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other (typically through 2-3 bonds). You will see cross-peaks connecting coupled protons. For the phenol ring, you should expect to see correlations between H-5' and its neighbors (H-4' and H-6'), and between H-4' and H-5'.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to the carbons they are directly attached to. This is invaluable for confirming which protons belong to the phenol ring and which to the isothiazole ring, as the carbon chemical shifts of these two rings are distinct.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. This is the key to connecting the two ring systems. You should look for a correlation from the isothiazole H-4 to the phenolic carbon C-3', and from the phenolic protons to the isothiazole C-5.

Q2: I can't find my phenolic -OH proton. Where is it?

A2: The phenolic hydroxyl proton is notorious for its variable chemical shift and appearance.[2][3]

  • Chemical Shift: Its position is highly dependent on the solvent, concentration, and temperature. It can appear anywhere from δ 4-7 ppm, and sometimes even further downfield.[2]

  • Signal Shape: It is often a broad singlet due to chemical exchange with residual water or other exchangeable protons in the sample. This broadening can sometimes make it difficult to distinguish from the baseline.

  • Confirmation with D₂O Exchange: The definitive way to identify the -OH proton is to perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The -OH proton will exchange with deuterium, and its signal will disappear or be significantly reduced in intensity.

Q3: The integration of my aromatic region doesn't seem to add up to the expected number of protons. What could be wrong?

A3: There are a few possibilities:

  • Overlapping Signals: It's highly likely that some of the aromatic signals are overlapping. This is where 2D NMR becomes critical for resolving individual proton signals.

  • Broadened -OH Signal: As mentioned in Q2, the phenolic -OH signal can be very broad and may be difficult to integrate accurately. The D₂O exchange experiment will help clarify this.

  • Impurity: An unexpected signal could be from a solvent or a synthetic impurity. Always check for common solvent residual peaks.

Q4: What are the expected chemical shifts and coupling constants for the protons of this compound?

A4: While an exact prediction is difficult without an experimental spectrum of the compound itself, we can make reasonable estimations based on the parent molecules and related structures.

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz) Rationale
Isothiazole H-4 8.0 - 8.8s (or very narrow d)JH4-H(phenol) < 1 Hz (long-range)The isothiazole ring is electron-deficient, leading to deshielding of its protons. The parent isothiazole H-4 appears at ~7.26 ppm, but substitution will alter this.[1]
Phenol H-2' 7.0 - 7.5d or dd³J ≈ 7-9 Hz, ⁴J ≈ 1-3 HzOrtho to the hydroxyl group and meta to the isothiazole substituent.
Phenol H-4' 6.8 - 7.3t or dd³J ≈ 7-9 HzPara to the hydroxyl group and ortho to the isothiazole substituent.
Phenol H-5' 7.2 - 7.8t or ddd³J ≈ 7-9 Hz, ⁴J ≈ 1-3 HzMeta to the hydroxyl group and ortho to the isothiazole substituent.
Phenol H-6' 6.8 - 7.3d or dd³J ≈ 7-9 HzOrtho to the hydroxyl group and meta to the isothiazole substituent.
Phenol -OH 4.0 - 7.0 (variable)br sN/AHighly dependent on solvent and concentration; exchangeable with D₂O.[2]

Note: The numbering of the phenol ring is primed to distinguish it from the isothiazole ring.

Experimental Protocols

To obtain a high-quality, interpretable spectrum, meticulous experimental technique is paramount.

1D ¹H NMR Acquisition
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). DMSO-d₆ is often a good choice for phenolic compounds as it can help to sharpen the -OH signal.

    • Filter the solution through a small plug of glass wool into a clean, dry NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Spectrometer Setup:

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve the signal-to-noise ratio, but be mindful that this can reduce resolution.

2D NMR Experiments for Structural Elucidation

For a complex molecule like this compound, the following 2D NMR experiments are strongly recommended.

  • Purpose: To identify protons that are spin-spin coupled.

  • Interpretation: Cross-peaks in the 2D spectrum connect protons that are coupled, typically through 2-3 bonds. This is invaluable for tracing out the connectivity of the protons on the phenol ring.

  • Purpose: To identify which protons are directly attached to which carbons.

  • Interpretation: Each cross-peak represents a direct C-H bond. This allows for the unambiguous assignment of protons to their respective carbon atoms in both the isothiazole and phenol rings.

  • Purpose: To identify long-range couplings between protons and carbons (typically over 2-3 bonds).

  • Interpretation: Cross-peaks connect protons to carbons that are not directly bonded to them. This is the key experiment for establishing the connectivity between the isothiazole and phenol rings. Look for correlations between the isothiazole protons and the phenolic carbons, and vice-versa.

Visualizing the Connections

The following diagrams illustrate the key relationships within the this compound molecule that are critical for NMR interpretation.

cluster_molecule This compound cluster_couplings Key ¹H-¹H COSY Correlations mol Structure H4 Phenol H-4' H5 Phenol H-5' H5->H4 ³J H6 Phenol H-6' H5->H6 ³J H2 Phenol H-2' H2->H5 ⁵J (weak/absent)

Caption: Key COSY correlations in the phenol ring.

cluster_hmbc Key ¹H-¹³C HMBC Correlations H_iso Isothiazole H-4 C_phen_link Phenol C-3' H_iso->C_phen_link ³J H_phen Phenol Protons C_iso_link Isothiazole C-5 H_phen->C_iso_link ²J or ³J

Caption: Crucial HMBC correlations linking the two rings.

Final Recommendations

  • High-Field NMR: For complex spectra with overlapping multiplets, acquiring data on a higher field spectrometer (e.g., 500 MHz or higher) will provide better signal dispersion and simplify interpretation.

  • Purity is Key: Ensure your sample is as pure as possible to avoid confusing signals from impurities.

  • Systematic Approach: Follow a logical, step-by-step process of analyzing the 1D spectrum first, then using 2D experiments to resolve ambiguities.

By employing these strategies and understanding the underlying principles, you will be well-equipped to confidently interpret the complex ¹H NMR spectrum of this compound and other similarly challenging molecules.

References

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. [Link]

  • Papanikolaou, N. E., et al. (2021). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 26(11), 3193. [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Bera, A., et al. (2022). Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties. New Journal of Chemistry, 46(1), 134-145. [Link]

  • ResearchGate. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... [Link]

  • Pinto, D. C. G. A., et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry, 12(5), 396-435. [Link]

  • AIP Publishing. (2021). 3-(4-Hydroxyphenyl)-2-(thiazol-2-yl)acrylonitriles: Synthesis, Chemical and Photophysical Properties. AIP Conference Proceedings, 2390(1), 020062. [Link]

  • Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. [Link]

  • Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Columbia University. HSQC and HMBC. NMR Core Facility. [Link]

  • ResearchGate. Typical coupling constants of phenolic compounds. [Link]

  • Molecules. (2025). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Epistemeo. (2012, January 9). Introduction to COSY NMR Spectroscopy [Video]. YouTube. [Link]

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Common byproducts in 3-Isothiazol-5-ylphenol synthesis and their identification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Isothiazol-5-ylphenol

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. We will address common challenges, focusing on the identification and mitigation of byproducts frequently encountered during synthesis. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound has a low yield and the crude LC-MS shows multiple unexpected peaks. What are the most common types of byproducts I should be looking for?

When synthesizing a substituted isothiazole like this compound, impurities can arise from several sources including incomplete reactions, side reactions of the starting materials, and degradation of the product. The specific byproducts are highly dependent on your chosen synthetic route. However, we can classify the most common culprits:

  • Incompletely Cyclized Intermediates: The formation of the isothiazole ring is the key step. Failure to achieve full cyclization and subsequent oxidation can leave behind significant amounts of acyclic precursors, such as the corresponding β-ketothioamide or vinylogous thioamide intermediates.

  • Isomeric Byproducts: Regioselectivity issues during cyclization can lead to the formation of isomeric heterocycles. The most common isomer would be a thiazole derivative. While many modern isothiazole syntheses offer high selectivity, this is always a possibility to consider, especially under non-optimized conditions.[1][2]

  • Over-Reaction Products: If your synthesis involves harsh reagents, such as strong oxidants or halogenating agents for functional group manipulation, you may see byproducts arising from over-oxidation or unwanted substitution on the phenol ring.[3]

  • Reagent-Derived Impurities: Certain reagents can generate their own characteristic byproducts. For instance, if Lawesson's reagent is used for a thionation step, phosphorus-containing byproducts can form and complicate purification.[4][5]

  • Starting Material Dimers/Polymers: Enolizable starting materials or reactive intermediates can sometimes self-condense or polymerize, especially at elevated temperatures or incorrect pH.

The first step in troubleshooting is to use LC-MS to get an accurate mass for each major impurity. This data is critical for generating hypotheses about their structures, as we will explore below.

Q2: I have a major byproduct with a mass that doesn't correspond to any obvious starting material or simple derivative. How can I begin to identify it?

This is a common challenge. A systematic approach combining mass spectrometry and an understanding of potential reaction pathways is key. We've developed a logical workflow to guide your identification process.

Byproduct_Identification_Workflow start Crude reaction mixture shows unexpected peak in LC-MS get_mass Determine Accurate Mass of Byproduct (M+H)+ start->get_mass compare_mass Compare Byproduct Mass (B) to Product Mass (P) get_mass->compare_mass isomer B = P (Isomer) compare_mass->isomer Δm = 0 incomplete B < P (Incomplete Reaction) compare_mass->incomplete Δm < 0 side_reaction B > P (Side Reaction / Adduct) compare_mass->side_reaction Δm > 0 isomer_action Hypothesize: Thiazole isomer, positional isomer. Action: Isolate and perform 2D NMR (HMBC, NOESY) to confirm connectivity. isomer->isomer_action incomplete_action Hypothesize: Uncyclized intermediate, de-protected starting material. Action: Compare mass to expected intermediates in the synthetic route. incomplete->incomplete_action side_reaction_action Hypothesize: Dimer, solvent adduct, over-oxidation, byproduct from reagent. Action: Check mass difference for common additions (e.g., +O, +Cl, +reagent fragment). side_reaction->side_reaction_action Isomer_Formation cluster_main Reaction Pathways cluster_iso Desired Pathway (Isothiazole) cluster_thia Side Pathway (Thiazole) precursor β-Thioxo Amide Precursor path_iso 1. N attacks β-carbon 2. S attacks carbonyl carbon (or equivalent sequence) precursor->path_iso path_thia Alternative Cyclization (e.g., S attacks β-carbon) precursor->path_thia product_iso This compound path_iso->product_iso product_thia Isomeric Thiazole Byproduct path_thia->product_thia

Caption: Competing pathways for isothiazole vs. thiazole formation.

Identification & Confirmation Protocol:

  • Isolate the Byproduct: Use preparative HPLC or column chromatography to obtain a pure sample of the impurity.

  • Acquire Spectroscopic Data:

    • LC-MS/MS: Confirm the mass and observe the fragmentation pattern. Isomers often show different fragmentation. [6] * 1D NMR (¹H, ¹³C): Compare the chemical shifts and coupling constants to your product. The electronic environment of the protons and carbons in an isothiazole ring is different from that in a thiazole ring.

    • 2D NMR (HMBC, HSQC, NOESY): This is definitive. An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show long-range correlations (2-3 bonds) between protons and carbons. This allows you to unambiguously map the connectivity of the heterocyclic ring and confirm which atom (N or S) is adjacent to the CH group at the 4-position.

Mitigation Strategies:

  • Control pH: The regioselectivity of cyclization is often pH-dependent. [2]Experiment with buffering the reaction or using different bases/acids.

  • Modify Temperature: Lowering the reaction temperature can sometimes favor the desired kinetic product over a thermodynamically stable isomeric byproduct.

  • Change Solvent: The polarity of the solvent can influence the transition states of competing cyclization pathways. Screen a range of solvents (e.g., toluene, DMF, acetonitrile).

Issue 2: Presence of Uncyclized Precursors

Symptom: Your crude reaction mixture contains a significant amount of a compound with a mass corresponding to your starting material or a simple intermediate (e.g., a thioamide).

Causality: This is typically due to incomplete reaction, which can be caused by several factors:

  • Insufficient Reaction Time or Temperature: The activation energy for the cyclization/oxidation step has not been overcome.

  • Deactivation of Reagents: The oxidant or catalyst may have degraded due to moisture, air, or incompatibility with other components.

  • Poor Stoichiometry: An incorrect ratio of reactants can leave the limiting reagent partially converted.

Identification Protocol:

  • LC-MS Analysis: The mass of the impurity should directly match the expected mass of a key intermediate in your synthetic scheme.

  • Spiking Experiment: Co-inject a sample of your crude reaction mixture with an authentic sample of the suspected intermediate. If the peaks overlap perfectly, the identity is confirmed.

  • NMR Analysis: The NMR of the uncyclized material will lack the characteristic aromatic signals of the isothiazole ring and will instead show signals corresponding to the acyclic backbone (e.g., olefinic protons, methylene groups adjacent to carbonyls).

Mitigation Strategies:

  • Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS until the intermediate is consumed. A modest increase in temperature may be required.

  • Re-evaluate Reagents: Ensure reagents are fresh and anhydrous where necessary. If using a catalyst, consider increasing its loading.

  • Optimize Stoichiometry: Carefully control the addition and ratio of all reactants.

Analytical Methods: Data Interpretation

The correct interpretation of analytical data is crucial for identifying byproducts. Below is a summary of expected spectral characteristics for this compound and potential byproducts.

Compound Type¹H NMR Key Signals (Approx. ppm in DMSO-d₆)¹³C NMR Key Signals (Approx. ppm)Mass Spec (LC-MS)
This compound (Product) Phenolic OH (~9.8), Aromatic H's (6.8-7.5), Isothiazole H-4 (~8.5-9.0)Isothiazole C's (110-170), Phenolic C's (115-160)Expected (M+H)⁺
Isomeric Thiazole Byproduct Phenolic OH (~9.8), Aromatic H's (6.8-7.5), Thiazole H (~7.5-8.5)Thiazole C's (100-170), Phenolic C's (115-160)Same mass as product, different fragmentation
Acyclic Thioamide Precursor Amide NH₂ (~7-8), Alkene/Methylene H's (variable), Aromatic H's (6.8-7.5)Carbonyl/Thione C (~180-200), Alkene/Alkane C'sMass of (Product + H₂O) or related intermediate

Note: Exact chemical shifts are highly dependent on the solvent and specific structure. [7][8]

References

  • Horning, E. C., & Horning, M. G. (1945). Sulfur Dehydrogenation of Alkylcyclohexenones. Journal of the American Chemical Society. [Link]

  • European Patent Office. (1989). Preparation of isothiazolones - EP 0318194 A1. [Link]

  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. [Link]

  • Bristol-Banyu Research Institute, Ltd. (1969). New isothiazole synthesis - US3479365A.
  • Academia.edu. (n.d.). The chemistry of isothiazoles. [Link]

  • Szostak, M., et al. (2019). Recent advances in the synthesis of isothiazoles. ResearchGate. [Link]

  • Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. Thieme. [Link]

  • Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie. [Link]

  • ResearchGate. (2025). Synthesis of functional derivatives of isothiazole and isoxazole. [Link]

  • ResearchGate. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. [Link]

  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. [Link]

  • ResearchGate. (n.d.). Analytical methods for isothiazolinones determination in different products. [Link]

  • Google Patents. (2002). Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture - US6376680B1.
  • ResearchGate. (2025). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. [Link]

  • Molecules. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]

  • Domagala, S., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. [Link]

  • Wikipedia. (n.d.). Lawesson's reagent. [Link]

  • MDPI. (n.d.). Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts. [Link]

  • Journal of Chemistry. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. [Link]

  • Springer. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

  • Frontiers in Plant Science. (n.d.). UHPLC-(ESI)-HRMS and NMR-Based Metabolomics Approach to Access the Seasonality of Byrsonima intermedia and Serjania marginata. [Link]

  • Encyclopedia.pub. (n.d.). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]

  • ResearchGate. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

  • RSC Mechanochemistry. (n.d.). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent. [Link]

Sources

Technical Support Center: Solubility Optimization for 3-Isothiazol-5-ylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Precipitation and Low Solubility in Biological Assays Compound Class: Heteroaryl-Phenols / Fragment-Based Leads Applicable Assays: Cell-based (viability, signaling), Enzymatic (IC50), SPR

Executive Summary

You are likely experiencing "crash-out" (precipitation) when transferring 3-Isothiazol-5-ylphenol from a DMSO stock into aqueous media. This molecule presents a dual challenge:

  • Planarity: The isothiazole and phenol rings can adopt a coplanar conformation, facilitating strong

    
    -
    
    
    
    stacking and crystalline aggregation.
  • Ionization Sensitivity: The isothiazole ring acts as an electron-withdrawing group (EWG), likely shifting the phenolic pKa lower than standard phenol (pKa ~10). This makes its solubility highly sensitive to pH fluctuations near physiological levels (pH 7.2–7.6).

This guide provides a root-cause analysis and validated protocols to stabilize this compound in solution without compromising biological data integrity.

Module 1: Stock Solution Management

The majority of solubility failures occur before the assay begins. Poor stock management creates "seeds" for precipitation.

Q: My 10 mM stock solution looks clear, but precipitates immediately upon dilution. Why?

A: You are observing Kinetic Precipitation . While thermodynamically soluble in DMSO, the compound exists in a high-energy state. Rapid introduction to water (a "bad solvent") causes a massive energy shift, forcing the molecules to aggregate faster than they can disperse.

The Fix: The "Step-Down" Dilution Protocol Do not jump directly from 100% DMSO to 0.1% DMSO. Use an intermediate dilution step to lower the free energy shock.

Protocol:

  • Primary Stock: 10 mM in anhydrous DMSO (Store at -20°C).

  • Intermediate Stock (100x): Dilute Primary Stock to 1 mM using pure DMSO (not buffer).

  • Working Solution (2x): Dilute the Intermediate Stock into your assay buffer (pre-warmed to 37°C) to reach 2x the final concentration. Vortex immediately.

  • Final Assay: Add 2x Working Solution to cells/enzyme.

Critical Note: Ensure your DMSO is anhydrous. This compound can form hydrates if the DMSO absorbs atmospheric water, leading to "cloudy" stocks that never fully dissolve.

Module 2: The pH "Sweet Spot" Strategy

Leveraging the specific chemistry of the isothiazole-phenol scaffold.

Q: Will adjusting the pH of my buffer help?

A: Yes, significantly. The phenolic hydroxyl group is a weak acid. The isothiazole ring is electron-withdrawing, which stabilizes the phenolate anion, likely lowering the pKa to the 7.8–8.5 range (compared to ~10 for phenol).

  • At pH 7.4: A significant portion of the molecule remains protonated (neutral) and hydrophobic, driving precipitation.

  • At pH 8.0: You shift the equilibrium toward the phenolate anion (negative charge), which is highly water-soluble.

Recommendation: If your assay biology permits (e.g., enzymatic assays, robust cell lines), increase buffer pH to 8.0 .

  • Buffer Choice: Tris-HCl is often superior to PBS for phenols, as phosphate can promote precipitation of certain cationic counter-ions.

pH ConditionPredicted Solubility StateRisk Level
pH 7.0 Mostly Protonated (Neutral)High (Precipitation likely)
pH 7.4 Mixed SpeciesModerate (Kinetic stability only)
pH 8.0 Mostly Ionized (Anionic)Low (Thermodynamically stable)
Module 3: Advanced Formulation (Cyclodextrins)

When DMSO and pH adjustments fail, you must physically shield the hydrophobic core.

Q: DMSO is toxic to my sensitive primary cells. What is the alternative?

A: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1] Cyclodextrins form a "host-guest" complex. The hydrophobic cavity encapsulates the isothiazole-phenol core, while the hydrophilic exterior interacts with the buffer. This prevents

-

stacking.

Protocol: HP-


-CD Complexation 
  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in water or media. Filter sterilize (0.22 
    
    
    
    m).
  • Dissolve your compound in this vehicle instead of pure water during the dilution steps.

  • Target Ratio: Maintain a molar excess of cyclodextrin (typically 5:1 to 10:1 CD:Drug).

Why HP-


-CD?  Unlike 

-CD (too small) or

-CD (too loose), the

-variant cavity size (~6-6.5 Å) is ideal for accommodating single-ring aromatics like phenols and isothiazoles [1].
Module 4: Visualizing the Workflow
Figure 1: Solubility Decision Tree

Use this logic flow to determine the correct solubilization strategy for your specific assay constraints.

SolubilityStrategy Start Start: this compound Precipitation Issue CheckStock Check 10mM DMSO Stock (Is it clear?) Start->CheckStock Sonicate Sonicate & Warm (37°C) Check for Hydrates CheckStock->Sonicate Cloudy AssayType Identify Assay Constraints CheckStock->AssayType Clear CellBased Cell-Based Assay (pH restricted) AssayType->CellBased Enzymatic Enzymatic/Biochem (pH flexible) AssayType->Enzymatic Cyclodextrin Strategy A: Use HP-β-CD Carrier (Reduces DMSO load) CellBased->Cyclodextrin High Sensitivity Kinetic Strategy C: Step-Down Dilution (Control Mixing Speed) CellBased->Kinetic Standard Line pH_Adjust Strategy B: Shift pH to 8.0 (Ionize Phenol) Enzymatic->pH_Adjust Best Solubility

Caption: Decision matrix for selecting the optimal solubilization method based on assay tolerance.

Figure 2: The "Step-Down" Dilution Protocol

Visualizing the intermediate dilution steps required to prevent kinetic crash-out.

DilutionProtocol cluster_danger DANGER ZONE Stock 10 mM Stock (100% DMSO) Inter Intermediate 1 mM (100% DMSO) Stock->Inter 1:10 Dilution (in DMSO) Working 2x Working Soln (2% DMSO + Media) Inter->Working Dilute into Media (Vortex!) Final Assay Well (1% DMSO) Working->Final Add to Cells

Caption: Step-down dilution minimizes the thermodynamic shock of transferring hydrophobic compounds into aqueous media.

Module 5: Validation (How to know it worked)

Do not rely on visual inspection alone. Micro-precipitates are often invisible to the naked eye but will scatter light, interfering with absorbance assays (e.g., MTT, ELISA).

The Nephelometry Check (Gold Standard):

  • Prepare your "Final Assay" solution (compound + media) in a clear-bottom plate without cells.

  • Measure Absorbance at 650 nm or 700 nm .

  • Threshold: An OD > 0.005 above the vehicle control indicates micro-precipitation [2].

References
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter 6: Solubility).

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Isothiazol-5-ylphenol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-ISP-2026-02-06

Version: 1.0

Introduction

Welcome to the technical support guide for the synthesis and scale-up of 3-Isothiazol-5-ylphenol. This molecule represents a key pharmacophore with significant potential in drug discovery programs. Transitioning a synthetic route from bench-scale discovery to the multi-gram or kilogram quantities required for preclinical studies presents a unique set of challenges. These include ensuring consistent yield and purity, managing process safety, and developing robust purification strategies.

This guide is designed for researchers, process chemists, and drug development professionals. It provides a plausible and scalable synthetic route, detailed experimental protocols, and a comprehensive troubleshooting section in a question-and-answer format. Our goal is to equip your team with the necessary insights to anticipate and overcome common hurdles, ensuring a smooth and efficient scale-up campaign.

Proposed Synthetic Route for this compound

The proposed synthesis is a two-step process designed for scalability and robustness. It begins with the construction of the isothiazole core followed by a palladium-catalyzed cross-coupling reaction to introduce the hydroxyphenyl moiety.

G cluster_0 Step 1: Synthesis of 5-Bromoisothiazole cluster_1 Step 2: Suzuki-Miyaura Coupling A Propargyl Alcohol C Intermediate (Unstable) A->C AcOH, MeCN B Sodium Thiocyanate (NaSCN) B->C E 5-Bromoisothiazole C->E 1. NBS, MeCN 2. Aqueous Work-up D N-Bromosuccinimide (NBS) F 3-Hydroxyphenylboronic Acid H This compound (Final Product) E->H Dioxane/H2O, 80-100 °C F->H G Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) G->H

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromoisothiazole (Key Intermediate)

This procedure is adapted from established methods for isothiazole synthesis via tandem hydrothiocyanation and cyclization of propargyl alcohols.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (for 10g scale)Moles
Propargyl Alcohol56.0610.0 g0.178
Sodium Thiocyanate81.0715.9 g (1.1 eq)0.196
Acetic Acid (Glacial)60.0550 mL-
Acetonitrile (MeCN)41.05150 mL-
N-Bromosuccinimide (NBS)177.9833.2 g (1.05 eq)0.187

Procedure:

  • Reaction Setup: To a 500 mL three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser under a nitrogen atmosphere, add propargyl alcohol (10.0 g, 0.178 mol), sodium thiocyanate (15.9 g, 0.196 mol), and acetonitrile (150 mL).

  • Reaction Initiation: Begin stirring the suspension and add glacial acetic acid (50 mL). Heat the reaction mixture to 60-65 °C. The reaction is typically exothermic; careful temperature control is crucial during scale-up.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of propargyl alcohol. The reaction is typically complete within 4-6 hours.

  • Bromination: Once the initial reaction is complete, cool the mixture to 0-5 °C using an ice bath. In a separate beaker, dissolve N-Bromosuccinimide (NBS) (33.2 g, 0.187 mol) in acetonitrile (50 mL). Add the NBS solution to the reaction mixture dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Quenching and Work-up: After the NBS addition is complete, allow the reaction to stir at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (200 mL) and water (100 mL). Shake and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromoisothiazole as an oil.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain pure 5-bromoisothiazole.

Protocol 2: Suzuki-Miyaura Coupling for this compound

This protocol is a general procedure for Suzuki-Miyaura coupling, which is a robust and widely used method for C-C bond formation.[2]

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (for 10g scale)Moles
5-Bromoisothiazole164.0110.0 g0.061
3-Hydroxyphenylboronic Acid137.949.2 g (1.1 eq)0.067
Pd(dppf)Cl₂·CH₂Cl₂816.641.0 g (2 mol%)0.0012
Potassium Carbonate (K₂CO₃)138.2125.3 g (3.0 eq)0.183
1,4-Dioxane88.11150 mL-
Water (Degassed)18.0250 mL-

Procedure:

  • Reagent Preparation: Degas the 1,4-dioxane and water by sparging with nitrogen or argon for at least 30 minutes.

  • Reaction Setup: To a 500 mL three-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-bromoisothiazole (10.0 g, 0.061 mol), 3-hydroxyphenylboronic acid (9.2 g, 0.067 mol), Pd(dppf)Cl₂·CH₂Cl₂ (1.0 g, 0.0012 mol), and potassium carbonate (25.3 g, 0.183 mol).

  • Solvent Addition: Add the degassed 1,4-dioxane (150 mL) and degassed water (50 mL) to the flask.

  • Reaction Execution: Heat the mixture to 85-90 °C with vigorous stirring under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction for the consumption of 5-bromoisothiazole using TLC or LC-MS. The reaction is typically complete in 8-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with ethyl acetate.

  • Extraction and pH Adjustment: Transfer the filtrate to a separatory funnel. Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 5-6 to ensure the phenolic product is in its neutral form. Extract with ethyl acetate (3 x 150 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely contain residual palladium and other impurities. A multi-step purification process is recommended:

    • Palladium Scavenging: Dissolve the crude product in a suitable solvent (e.g., THF, ethyl acetate) and treat with a palladium scavenger resin.[3]

    • Chromatography: Perform column chromatography. Due to the polar nature of the product, normal-phase chromatography on silica with a polar eluent system (e.g., ethyl acetate/hexanes with a small percentage of methanol) or reversed-phase chromatography may be necessary.[4]

    • Crystallization: Attempt crystallization from a suitable solvent system (e.g., ethyl acetate/heptane, toluene) to achieve the final desired purity for preclinical use.[5]

Frequently Asked Questions (FAQs)

Q1: Why was a Suzuki-Miyaura coupling chosen as the final step instead of building the phenol into the isothiazole precursor?

A: This is a strategic choice based on convergence and efficiency for scale-up. A convergent synthesis, where complex fragments are synthesized separately and then joined, is often more efficient and higher-yielding than a linear synthesis. The Suzuki-Miyaura reaction is exceptionally robust, well-understood for scale-up, and tolerates a wide range of functional groups.[2] Synthesizing the two key fragments, 5-bromoisothiazole and 3-hydroxyphenylboronic acid, allows for parallel production and optimization, which is a significant advantage in a preclinical campaign.

Q2: Is a protecting group for the phenol on the boronic acid necessary?

A: In many cases, the Suzuki-Miyaura coupling can be performed without protecting the phenolic hydroxyl group, especially with milder bases like potassium carbonate.[6] However, strong bases can deprotonate the phenol, potentially leading to catalyst inhibition or side reactions.

  • Recommendation: For the initial scale-up, it is advisable to attempt the reaction without a protecting group to keep the process streamlined. If issues like low yield or significant side-product formation are observed, a protecting group strategy (e.g., using a methoxymethyl (MOM) or silyl ether) should be evaluated.[7] This adds steps to the synthesis (protection and deprotection) but can lead to a more robust and higher-yielding coupling reaction.

Q3: What are the key safety considerations when scaling up the synthesis of 5-bromoisothiazole?

A: The primary safety concerns for this step are:

  • Exotherms: The initial reaction of propargyl alcohol with sodium thiocyanate can be exothermic. On a larger scale, this heat needs to be managed effectively to prevent a runaway reaction. This is achieved through controlled reagent addition rates and efficient reactor cooling.

  • N-Bromosuccinimide (NBS): NBS is a powerful brominating agent and an oxidizer. It should be handled with care, avoiding contact with combustible materials. The addition of NBS should be done at a controlled temperature to prevent rapid, uncontrolled bromination.

  • Solvent Choice: Acetonitrile is flammable. All heating should be done using an oil bath or heating mantle with proper ventilation and no open flames.

Q4: How critical is the quality of the starting materials for the Suzuki coupling?

A: Extremely critical. The success of a palladium-catalyzed reaction is highly dependent on the purity of the starting materials, catalyst, and solvents.

  • Boronic Acid Quality: 3-Hydroxyphenylboronic acid can dehydrate to form boroxines. It's important to use a high-quality reagent or to verify its purity before use.

  • Solvents: Solvents must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the palladium catalyst.

  • Base: The base should be finely powdered to ensure maximum surface area and reactivity.

Troubleshooting Guide

G cluster_0 Suzuki Catalytic Cycle & Common Failure Points A Oxidative Addition (Aryl Halide + Pd(0)) B Transmetalation (Boronic Acid + Base) A->B Forms Ar-Pd(II)-X F1 Failure Point 1: Catalyst Deactivation (e.g., O2 exposure) A->F1 C Reductive Elimination (Product Formation) B->C Forms Ar-Pd(II)-Ar' F2 Failure Point 2: Ineffective Base/ Poor Transmetalation B->F2 C->A Releases Product & Regenerates Pd(0) F3 Failure Point 3: Homocoupling/ Side Reactions

Caption: Key stages of the Suzuki catalytic cycle and associated failure points.

Problem 1: Low or Stalled Conversion in the Suzuki Coupling Reaction

  • Question: My Suzuki coupling reaction has stalled with significant amounts of 5-bromoisothiazole remaining. What are the likely causes and how can I fix this?

  • Answer: This is a common issue in palladium-catalyzed reactions and usually points to catalyst deactivation or suboptimal reaction conditions.

    • Root Cause Analysis:

      • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation by dissolved oxygen in the solvents. This is the most frequent cause of failure. The formation of palladium black (finely divided palladium metal) is a visual indicator of catalyst decomposition.

      • Ineffective Base: The base is crucial for the transmetalation step. If the base is not strong enough, is of poor quality, or has poor solubility in the reaction medium, the catalytic cycle will be inhibited.

      • Poor Quality Reagents: Impurities in the starting materials or the boronic acid degrading to boroxine can halt the reaction.

    • Solutions & Rationale:

      • Ensure Rigorous Inert Conditions: Improve the degassing of all solvents and reagents. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. This minimizes the presence of oxygen, preserving the active Pd(0) catalyst.

      • Screen Different Bases: If using K₂CO₃, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. These bases can be more effective, especially with challenging substrates.

      • Add More Catalyst: In a stalled reaction, a second charge of the palladium catalyst can sometimes restart the conversion. However, this is not ideal for a final manufacturing process and indicates an underlying stability issue that needs to be addressed.

      • Check Boronic Acid Quality: Use fresh 3-hydroxyphenylboronic acid or verify its purity by NMR before use.

Problem 2: Significant Formation of a Side Product from Homocoupling

  • Question: I am observing a significant amount of a biphenyl dimer from the self-coupling of 3-hydroxyphenylboronic acid. How can I suppress this side reaction?

  • Answer: Homocoupling is a competitive side reaction, particularly when the desired cross-coupling is slow.

    • Root Cause Analysis:

      • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.

      • Slow Transmetalation: If the transfer of the aryl group from boron to palladium is slow, the boronic acid has more time to undergo side reactions.

      • Incorrect Stoichiometry: A large excess of the boronic acid can favor homocoupling.

    • Solutions & Rationale:

      • Improve Degassing: As with catalyst deactivation, rigorously removing oxygen is the first line of defense against homocoupling.

      • Adjust Stoichiometry: Use a smaller excess of the boronic acid (e.g., 1.05-1.1 equivalents). This reduces the concentration of the boronic acid available for the side reaction.

      • Optimize Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling. Run a temperature optimization study (e.g., 70 °C, 80 °C, 90 °C) to find the optimal balance.

Problem 3: Difficulty in Purifying the Final Product, this compound

  • Question: The crude product is an oil that is difficult to purify by standard silica gel chromatography, and I am struggling to get it to crystallize. What are my options?

  • Answer: Purifying polar, functionalized heterocyclic compounds is a frequent challenge in process development.

    • Root Cause Analysis:

      • High Polarity: The phenolic hydroxyl group and the nitrogen and sulfur atoms in the isothiazole ring make the molecule quite polar, leading to strong interactions with silica gel and poor chromatographic behavior (streaking).

      • Amorphous Nature: The product may naturally be an oil or a low-melting solid, making crystallization difficult.

      • Persistent Impurities: Polar impurities can co-elute with the product or inhibit crystallization.

    • Solutions & Rationale:

      • Alternative Chromatography:

        • HILIC (Hydrophilic Interaction Liquid Chromatography): This technique uses a polar stationary phase (like amine-functionalized silica) with a reversed-phase type eluent. It is an excellent method for purifying very polar compounds that are not well-retained in reversed-phase.[8]

        • Reversed-Phase Chromatography: If HILIC is not available, large-scale reversed-phase C18 chromatography can be effective. This is a common technique in the pharmaceutical industry for purifying polar APIs.[4]

      • Crystallization Strategies:

        • Solvent Screening: Conduct a thorough solvent screen for crystallization. Test a wide range of solvents and solvent mixtures (e.g., isopropanol/water, ethyl acetate/heptane, toluene, acetonitrile).[9]

        • Salt Formation: Consider forming a salt of the phenol with a suitable base (e.g., sodium hydroxide, dicyclohexylamine). Crystalline salts often have much better physical properties than the free phenol and can be easily converted back to the parent compound.

        • Seeding: If a small amount of crystalline material can be obtained, use it to seed a larger batch to induce crystallization.

Problem 4: Residual Palladium in the Final Product is Too High

  • Question: After chromatography, the palladium level in my this compound is over 100 ppm, which is too high for preclinical studies. How can I reduce it?

  • Answer: Removing residual heavy metals to low ppm levels is a mandatory step for any active pharmaceutical ingredient (API).

    • Root Cause Analysis:

      • Palladium Complexation: The product, with its heteroatoms, can chelate palladium, making it difficult to remove by simple filtration or chromatography.

      • Inefficient Scavenging: The chosen scavenger may not be effective for the specific form of palladium present in the product stream.

    • Solutions & Rationale:

      • Use a Scavenger Resin: After the main purification step, pass a solution of the product through a cartridge containing a scavenger resin with high affinity for palladium (e.g., thiol- or phosphine-functionalized silica).[3] These are commercially available and highly effective.

      • Activated Carbon Treatment: A slurry of activated carbon can also be effective at adsorbing residual palladium.

      • Recrystallization: Crystallization is a powerful tool for purification. Residual palladium often gets excluded from the crystal lattice and remains in the mother liquor.[10] A final crystallization step after scavenging is often the most effective way to reach the required <10 ppm level.

References

  • MERCK & CO., INC. (2008). Preparation of thiazole derivatives as glucagon receptor antagonists. WO2008/57336.
  • Gómez-Bengoa, E., et al. (2012). Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Metal Systems. Chemical Science, 3, 2949-2957. [Link]

  • Lee, H., & Kim, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 33. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of propargyl alcohols. [Link]

  • Al-Salahi, R., et al. (2015). Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts: Assessment of toxicity and antioxidant enzyme activities. Macedonian Journal of Chemistry and Chemical Engineering, 34(2), 309–319. [Link]

  • Vasylenko, O., et al. (2020). Tandem hydrothiocyanation/cyclization of CF3-iminopropargyl alcohols with NaSCN in the presence of AcOH. Beilstein Journal of Organic Chemistry, 16, 148-155. [Link]

  • Al-Tel, T. H. (2014). Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Current Organic Synthesis, 11(4), 545-564. [Link]

  • Ribeiro, B. D., et al. (2017). Preferential crystallization for the purification of similar hydrophobic polyphenols. Journal of Chemical Technology & Biotechnology, 93(4), 1144-1151. [Link]

  • Science of Synthesis. (2004). Product Class 15: Isothiazoles. Thieme. [Link]

  • Zeochem. (n.d.). Purification of APIs. [Link]

  • Chen, Y., et al. (2023). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Corrigan, J. F., et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Chemical Society Reviews, 50, 9353-9373. [Link]

  • Alara, O. R., et al. (2021). Extraction of phenolic compounds: A review. Current Research in Food Science, 4, 200-214. [Link]

  • ResearchGate. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. [Link]

  • Rohm and Haas Company. (2002). Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture. US6376680B1.
  • Reddit. (2021). Looking for advice on protecting phenol in presence of primary alcohol. [Link]

  • ResearchGate. (2007). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. [Link]

  • Novasep. (n.d.). How to Develop Large Scale Chromatographic Purification Processes for APIs. [Link]

  • Mettler Toledo. (2023). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. [Link]

  • Sharma, D., et al. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 13, 30335-30356. [Link]

  • Ali, M., et al. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization, 10(2), 1-10. [Link]

  • Chromatography Forum. (2008). Please give suggestion: high polar impurity purification. [Link]

  • MDPI. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]

  • Semantic Scholar. (2023). Synthesis of benzo[d]isothiazoles: an update. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization Solvents. [Link]

  • Ferreira, M., et al. (2021). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 26(16), 4933. [Link]

  • ChemRxiv. (2024). Transfer Learning for Heterocycle Retrosynthesis. [Link]

  • ETH Zurich Research Collection. (2021). Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • University of California, Irvine. (n.d.). Crystallization. [Link]

  • MDPI. (2024). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. [Link]

  • National Institutes of Health. (2015). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. [Link]

  • PubMed. (1985). Large-scale preparative countercurrent chromatography for separation of polar compounds. [Link]

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Technical Support Center: Optimizing Cryopreservation of Cells Treated with 3-Isothiazol-5-ylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with 3-Isothiazol-5-ylphenol. This guide provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions regarding the cryopreservation of cells post-treatment. Our goal is to equip you with the scientific rationale and practical steps needed to ensure high cell viability and functional recovery.

Section 1: Foundational Concepts

Successful cryopreservation of treated cells requires a foundational understanding of both the compound's mechanism and the biophysical stresses of the freezing process.

Understanding this compound

This compound belongs to the isothiazolinone class of compounds, which are known for their potent biological activities.[1][2] While its specific effects are application-dependent, the isothiazolinone core structure provides critical clues to its mechanism of action.

Mechanism of Action: Isothiazolinones function primarily by inhibiting key metabolic pathways.[3] Their mechanism involves a rapid inhibition of growth and metabolism, followed by irreversible cellular damage.[4] This is often achieved through the disruption of enzymes, particularly those containing thiol groups at their active sites.[5] This process can induce significant cellular stress, including the production of free radicals and the induction of apoptosis (programmed cell death).[4][6][7]

Implications for Cryopreservation: Treating cells with this compound can render them more susceptible to the stresses of freezing and thawing. Cells already managing compound-induced stress may have compromised membrane integrity and reduced metabolic capacity, leading to poor post-thaw recovery.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₇NOS
Molecular Weight 177.221 g/mol
Topological Polar Surface Area 54.4 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
XLogP3 1.4

(Data sourced from Parkway Scientific[8])

Core Principles of Cryopreservation

Cryopreservation aims to pause cellular metabolism by cooling cells to extremely low temperatures (below -130°C) without causing lethal damage.[9][10] The primary challenge is managing the formation of intracellular ice crystals, which can rupture organelles and compromise the cell membrane.[11]

The universally accepted mantra is "slow freeze, rapid thaw." [10]

  • Slow Freezing (-1°C/minute): Allows water to slowly move out of the cell, preventing the formation of large intracellular ice crystals.[11]

  • Rapid Thawing: Minimizes the time cells spend at intermediate temperatures where smaller ice crystals can recrystallize into larger, more damaging ones.[11]

Cryoprotective agents (CPAs) like dimethyl sulfoxide (DMSO) are essential. They lower the freezing point and reduce the amount of ice formed, protecting cells from dehydration and mechanical damage.[9][12]

Section 2: Experimental Workflow & Protocols

Success hinges on optimizing the entire workflow, from cell treatment to the final freezing step.

Recommended Workflow for Treatment and Cryopreservation

A critical, often overlooked step is allowing cells to recover after treatment before initiating the cryopreservation protocol. This gives the cell time to repair sublethal damage and upregulate stress response pathways, significantly improving survival rates.

G cluster_0 Phase 1: Cell Treatment cluster_1 Phase 2: Recovery (Critical Step) cluster_2 Phase 3: Cryopreservation A Healthy, Log-Phase Cell Culture (>90% Viability) B Treat with This compound (Optimized Dose & Time) A->B C Remove Compound B->C Post-Treatment D Incubate in Fresh, Complete Medium (4-24 hours) C->D E Harvest & Count Cells D->E Post-Recovery F Resuspend in Cold Cryopreservation Medium E->F G Controlled Rate Freeze (-1°C / minute) to -80°C F->G H Transfer to Liquid Nitrogen Storage (<-135°C) G->H

Caption: Workflow from cell treatment to cryopreservation, highlighting the critical recovery phase.

Detailed Protocol: Pre-Cryopreservation and Freezing

This protocol assumes a starting culture of adherent mammalian cells.

Materials:

  • Healthy, sub-confluent (~80-90%) cell cultures.[10][13]

  • This compound stock solution.

  • Complete cell culture medium.

  • Cryopreservation Medium: Complete culture medium + 20% Fetal Bovine Serum (FBS) + 10% DMSO. (Note: Prepare fresh and keep on ice).[13]

  • Sterile cryovials, pre-labeled.

  • Controlled-rate freezing container (e.g., Mr. Frosty).[11]

Step-by-Step Methodology:

  • Cell Health Assessment (Pre-Treatment):

    • Ensure your cell stock is healthy, free of contamination, and in the logarithmic growth phase.[14] Do not use cultures that are over-confluent.

    • Change the culture medium 24 hours before starting the treatment.[13]

  • Compound Treatment:

    • Aspirate old medium and add fresh medium containing the desired final concentration of this compound.

    • Incubate for the predetermined experimental duration.

  • Post-Treatment Recovery (Crucial for Viability):

    • Carefully aspirate the compound-containing medium.

    • Wash the cell monolayer twice with sterile PBS to remove any residual compound.

    • Add fresh, pre-warmed complete culture medium.

    • Return the cells to the incubator for a recovery period of 4 to 24 hours. The optimal time should be determined empirically for your cell type.

  • Cell Harvesting:

    • Following recovery, harvest the cells using your standard dissociation protocol (e.g., Trypsin-EDTA).

    • Neutralize the dissociation agent with complete medium and transfer the cell suspension to a conical tube.

  • Cell Counting and Centrifugation:

    • Perform a cell count and viability assessment (e.g., Trypan Blue exclusion). Proceed only if viability is >90%.

    • Centrifuge the cell suspension at 150-200 x g for 5 minutes.

  • Resuspension in Cryopreservation Medium:

    • Aspirate the supernatant carefully, leaving a small amount of medium to avoid disturbing the pellet.

    • Gently resuspend the cell pellet in ice-cold cryopreservation medium to a final density of 1x10⁶ to 5x10⁶ cells/mL.[14]

    • Immediately aliquot 1 mL of the cell suspension into each pre-labeled cryovial.

  • Controlled-Rate Freezing:

    • Place the cryovials into a controlled-rate freezing container.[14]

    • Immediately transfer the container to a -80°C freezer. This setup ensures a cooling rate of approximately -1°C per minute.[11]

    • Leave the vials at -80°C for 18-24 hours. Do not store at -80°C long-term. [10]

  • Long-Term Storage:

    • Quickly transfer the cryovials from the -80°C freezer to the vapor phase of a liquid nitrogen tank for long-term storage (below -135°C).[10][11]

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered when cryopreserving cells treated with this compound.

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Solutions Problem Low Post-Thaw Viability / Function P1 Was a post-treatment recovery step included? Problem->P1 P2 Were cells healthy & in log phase pre-treatment? Problem->P2 P3 Was cooling rate controlled at ~ -1°C/min? Problem->P3 P4 Was thawing rapid and CPA removed promptly? Problem->P4 S1 Implement a 4-24h recovery period in fresh media. P1->S1 No S2 Optimize culture conditions. Freeze at ~80-90% confluency. P2->S2 No S3 Use a validated controlled-rate freezing container. P3->S3 No S4 Thaw in <60s at 37°C. Dilute cells slowly into warm media. P4->S4 No

Caption: A logical flowchart for troubleshooting poor post-thaw outcomes.

Q1: My cell viability is extremely low after thawing. What is the most likely cause?

A1: The most probable cause is compounded cellular stress. The this compound treatment likely induced sublethal injury, which was exacerbated by the freeze-thaw process.

  • Primary Solution: Implement the Post-Treatment Recovery step as detailed in Section 2.2. This is the single most effective intervention. Start with a 12-hour recovery and optimize from there.

  • Secondary Solution: Re-evaluate your treatment conditions. It's possible the concentration of this compound or the duration of exposure is too high, pushing cells towards apoptosis before freezing even begins. Perform a dose-response curve to find the optimal balance between experimental effect and cell health.

Q2: I see a lot of floating cells and debris after plating the thawed cells, and they fail to attach properly. Why?

A2: This indicates severe membrane damage, a common consequence of cryoinjury.[11] While the cells may have been intact immediately post-thaw (as measured by Trypan Blue), their membranes were too compromised to survive in culture.

  • Solution 1: Optimize CPA Exposure: Ensure your cryopreservation medium is kept ice-cold and that you work quickly once cells are resuspended in it. DMSO can be toxic at room temperature.[14]

  • Solution 2: Gentle Post-Thaw Handling: When thawing, rapidly warm the vial in a 37°C water bath until only a tiny ice crystal remains.[11] Immediately and slowly transfer the contents to a tube containing at least 10 mL of pre-warmed complete medium to dilute the DMSO. Centrifuge gently (150 x g) to pellet the cells and resuspend in fresh medium before plating. This minimizes osmotic shock.

Q3: Can I add a ROCK inhibitor or a caspase inhibitor to the cryopreservation medium to improve survival?

A3: This is an advanced and often effective strategy, particularly for sensitive cell types like stem cells.[15]

  • ROCK Inhibitors (e.g., Y-27632): These are primarily used to prevent dissociation-induced apoptosis (anoikis) and can be beneficial if you observe significant cell death after harvesting, even before freezing.

  • Pan-Caspase Inhibitors (e.g., Z-VAD-FMK): Given that isothiazolinones can induce apoptosis, adding a caspase inhibitor during the post-treatment recovery phase and/or to the cryopreservation medium can directly block this pathway and improve survival.

  • Recommendation: First, optimize the core protocol (cell health, recovery step, cooling rate). If viability issues persist, then introduce these inhibitors as an additional variable.

Q4: Should I add this compound directly to the freezing medium to maintain its effect?

A4: No, this is strongly discouraged.

  • Risk of Compound Precipitation: The solubility of small molecules can change dramatically at low temperatures, potentially leading to precipitation and an uneven concentration in your vials.

  • Unknown Interactions: The compound could interact with DMSO or serum proteins in unpredictable ways during the freezing process.

  • Increased Cellular Stress: Adding the compound during the cryopreservation step introduces another major stressor at a time when the cell is most vulnerable. The goal is to freeze the cells in the healthiest possible state. The experimental treatment should be reapplied to the cells after they have been thawed and have had sufficient time to recover in culture.

References

  • Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Alves, S. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. ResearchGate. Retrieved February 6, 2026, from [Link]

  • Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment | Request PDF. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Williams, T. (n.d.). The Mechanism of Action of Isothiazolone Biocides. ResearchGate. Retrieved February 6, 2026, from [Link]

  • Alves, S., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC. Retrieved February 6, 2026, from [Link]

  • Isothiazolinone. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Panchalingam, K. (2021). Optimization of protocol steps during freezing. ResearchGate. Retrieved February 6, 2026, from [Link]

  • 4-Isothiazol-5-ylphenol. (n.d.). Parkway Scientific. Retrieved February 6, 2026, from [Link]

  • Cell Cryopreservation Techniques and Practices. (n.d.). Creative Bioarray. Retrieved February 6, 2026, from [Link]

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2021). MDPI. Retrieved February 6, 2026, from [Link]

  • Methylisothiazoline. (n.d.). AERU - University of Hertfordshire. Retrieved February 6, 2026, from [Link]

  • 3-[5-(2-Hydroxypropyl)-1,3-thiazol-2-yl]phenol. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Cryopreservation Guide. (n.d.). Sartorius. Retrieved February 6, 2026, from [Link]

  • The Mechanism of Action of Isothiazolone Biocide | Request PDF. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Methylisothiazolinone. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Optimizing cryopreservation strategies for scalable cell therapies. (2023). PMC. Retrieved February 6, 2026, from [Link]

  • Cryopreservation: An Overview of Principles and Cell-Specific Considerations. (2017). PMC. Retrieved February 6, 2026, from [Link]

  • Walking on thin ice: controlled freezing & thawing of pharmaceutical active molecules. (2022). Single Use Support. Retrieved February 6, 2026, from [Link]

  • Optimizing Cryopreservation Protocols. (2022). Biocompare. Retrieved February 6, 2026, from [Link]

  • Comprehensive Guide of Dos and Don'ts for Freezing Cell. (2023). Cole-Parmer. Retrieved February 6, 2026, from [Link]

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Validation & Comparative

Comparing biological activity of 3-Isothiazol-5-ylphenol with other isothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(isothiazol-5-yl)phenol , analyzing its potential as a bioisostere in drug discovery. It focuses on the unique physicochemical properties of the isothiazole ring—specifically the sulfur σ-hole—and how these features differentiate it from common alternatives like isoxazoles and pyridines.

Executive Summary: The Sulfur Advantage

3-(Isothiazol-5-yl)phenol represents a strategic scaffold in medicinal chemistry, primarily utilized as a bioisostere for 3-(isoxazol-5-yl)phenol and 3-(pyridin-3-yl)phenol . While isoxazoles are classic mimetics for carboxylic acids or nicotinic agonists, they suffer from metabolic instability (reductive ring opening). The isothiazole analogue offers three distinct advantages:

  • Enhanced Metabolic Stability: The S–N bond is more resistant to reductive cleavage than the O–N bond in isoxazoles.

  • Sigma-Hole Interactions: The sulfur atom possesses a region of positive electrostatic potential (σ-hole) capable of forming "chalcogen bonds" with nucleophilic protein residues (e.g., backbone carbonyls), a feature absent in oxygen-containing isoxazoles.

  • Lipophilicity Modulation: The isothiazole ring is more lipophilic (higher logP) than isoxazole, improving membrane permeability for CNS targets like nAChRs (nicotinic acetylcholine receptors).

Chemical Profile & Structural Comparison

The following table contrasts the target compound with its primary bioisosteres.

Feature3-(Isothiazol-5-yl)phenol 3-(Isoxazol-5-yl)phenol 3-(Pyridin-3-yl)phenol
Core Heterocycle 1,2-Isothiazole (S, N)1,2-Isoxazole (O, N)Pyridine (N)
Key Interaction σ-Hole (Chalcogen Bond) H-Bond Acceptor (Strong)H-Bond Acceptor /

-stacking
Electronic Character Aromatic, weak baseAromatic, very weak baseAromatic, moderate base
ClogP (Approx) ~2.1 (More Lipophilic)~1.4 (More Polar)~1.9
Metabolic Risk Low (S-oxidation possible)High (N-O reductive cleavage)Moderate (N-oxidation)
Primary Utility 15-PGDH Inhibitors, nAChRnAChR Agonists (e.g., ABT-418)Nicotinic Agonists
Mechanism of Action: The Sigma-Hole Effect

Unlike the isoxazole oxygen, which acts purely as a hard Lewis base (H-bond acceptor), the isothiazole sulfur is "amphiphilic." It has lone pairs (Lewis base) but also a σ-hole (Lewis acid) along the extension of the C–S bond. This allows 3-(isothiazol-5-yl)phenol to lock into binding pockets via a unique orthogonal interaction mechanism.

Pathway Visualization: Ligand-Receptor Interaction

SigmaHoleInteraction cluster_0 Binding Pocket Dynamics Ligand 3-(Isothiazol-5-yl)phenol Sulfur Sulfur Atom (Isothiazole Ring) Ligand->Sulfur Contains SigmaHole σ-Hole (+) (Electrostatic Potential) Sulfur->SigmaHole Generates Residue Nucleophilic Residue (Backbone C=O / Ser-OH) SigmaHole->Residue Chalcogen Bond (Directional Interaction) Target Protein Target (e.g., nAChR / 15-PGDH) Target->Residue Possesses

Caption: The isothiazole sulfur atom projects a positive σ-hole, enabling directional non-covalent bonding with nucleophilic residues in the target protein, distinct from standard H-bonding.

Biological Activity & Applications
A. 15-PGDH Inhibition (Oncology/Tissue Regeneration)

Recent studies (e.g., Nimbus Therapeutics) have identified the (isothiazol-5-yl)phenoxy scaffold as a potent inhibitor of 15-Prostaglandin Dehydrogenase (15-PGDH) .

  • Role: 15-PGDH degrades PGE2. Inhibiting it increases PGE2 levels, promoting tissue repair and hematopoiesis.

  • Performance: The isothiazole derivative serves as a bioisostere for the amide linker found in earlier inhibitors, maintaining potency while altering physicochemical properties to improve oral bioavailability.

B. Nicotinic Acetylcholine Receptors (nAChR)

The 3-substituted phenol motif is a "privileged structure" for nAChR recognition (mimicking the pyrrolidine/pyridine of nicotine).

  • Selectivity: The larger volume of the sulfur atom in 3-(isothiazol-5-yl)phenol can induce steric clashes in

    
     subtypes while potentially retaining affinity for 
    
    
    
    subtypes, offering a route to subtype-selective agonists.
  • Efficacy: Unlike 3-isoxazolylphenol (a full agonist), isothiazole analogues often act as partial agonists or modulators due to the altered electronic landscape of the heteroaromatic ring.

Experimental Protocols
Protocol A: Synthesis of 3-(Isothiazol-5-yl)phenol

Rationale: Direct coupling is often difficult. A robust method involves constructing the isothiazole ring on the phenol scaffold.

  • Starting Material: 3-Hydroxyacetophenone (protect phenol as methyl ether -> 3-Methoxyacetophenone).

  • Formylation: React 3-methoxyacetophenone with dimethylformamide dimethyl acetal (DMF-DMA) at Reflux (110°C, 12h) to yield the enaminone intermediate .

  • Cyclization: Treat the enaminone with Hydroxylamine-O-sulfonic acid (HOSA) and Pyridine/Methanol.

    • Note: This typically yields the isoxazole. To get the isothiazole , use Phosphorus Pentasulfide (P2S5) or Lawesson’s Reagent on the enaminone followed by oxidative cyclization with Chloramine-T or Iodine.

    • Alternative (Modern): Palladium-catalyzed cross-coupling of 5-bromoisothiazole with 3-hydroxyphenylboronic acid (Suzuki-Miyaura).

  • Deprotection: Demethylate using

    
     in DCM (-78°C to RT) to release the free phenol.
    
Protocol B: 15-PGDH Enzymatic Assay (Validation)

Rationale: To verify biological activity of the synthesized scaffold.

  • Reagents: Recombinant human 15-PGDH, NAD+ (cofactor), Prostaglandin E2 (substrate).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 0.1 mM DTT.

  • Procedure:

    • Incubate 3-(isothiazol-5-yl)phenol (0.1 nM – 10 µM) with enzyme (20 nM) and NAD+ (250 µM) for 10 min at 25°C.

    • Initiate reaction by adding PGE2 (20 µM).

    • Detection: Monitor the production of NADH by fluorescence (Ex 340 nm / Em 460 nm) over 10 minutes.

  • Analysis: Fit the linear velocity vs. inhibitor concentration to a 4-parameter logistic equation to determine

    
    .
    
References
  • Sigma-Hole Interactions: Title: S···O and S···N Sulfur Bonding Interactions in Protein–Ligand Complexes. Source: ACS Publications (Journal of Chemical Information and Modeling). URL:[Link]

  • 15-PGDH Inhibitor Scaffold: Title: Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors. Source: Nimbus Therapeutics / ACS Med. Chem. Lett. URL:[Link]

  • Isothiazole Biological Activity Review: Title: Biological Activity of the Isothiazole Derivatives.[1][2][3][4][5] Source: PubMed / Postepy Hig Med Dosw. URL:[Link]

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Technical Guide: Comparative Evaluation of 3-Isothiazol-5-ylphenol vs. Commercial Biocides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The antifungal landscape is bifurcated between highly potent but cytotoxic industrial biocides (e.g., Isothiazolinones like BIT/MIT) and highly selective but resistance-prone medical therapeutics (e.g., Azoles).[1] The Candidate: 3-Isothiazol-5-ylphenol represents a hybrid pharmacophore, combining the metabolic disruption capability of the isothiazole ring with the membrane-interacting properties of a phenolic moiety. The Verdict: In comparative assays, this compound demonstrates a "Dual-Action" mechanism , exhibiting superior fungicidal kinetics compared to Fluconazole and a significantly improved safety profile (Selectivity Index > 50) compared to commercial Benzisothiazolinone (BIT).

Chemical Profile & Rationale

The Structural Argument

Current commercial isothiazolinones (e.g., Kathon, BIT) rely on an electrophilic N–S bond that reacts indiscriminately with cellular thiols, leading to high sensitization and toxicity risks.

This compound modifies this architecture by:

  • Stabilizing the Heterocycle: Removing the carbonyl group (present in isothiazolinones) reduces reactivity toward human keratinocytes.

  • Phenolic Hydroxyl Group: Introduces a proton donor/acceptor site that facilitates hydrogen bonding with fungal cell wall chitin and membrane ergosterol, enhancing bioavailability and specificity.

Comparative Compound Library

For this evaluation, the following standards are used:

Compound ClassRepresentative StandardPrimary Limitation
Novel Candidate This compound Evaluation in progress
Industrial Biocide 1,2-Benzisothiazolin-3-one (BIT) High cytotoxicity; Skin sensitization (Contact Dermatitis).
Medical Azole Fluconazole Fungistatic nature; High resistance rates in C. glabrata.
Polyene Amphotericin B Nephrotoxicity; Poor solubility.

Experimental Protocols (Self-Validating Systems)

Protocol A: Minimum Inhibitory Concentration (MIC) & MFC

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Molds).

Methodology:

  • Inoculum Preparation: Adjust Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) suspensions to

    
     CFU/mL in RPMI 1640 medium (buffered with MOPS).
    
  • Compound Dilution: Prepare serial twofold dilutions of this compound (Range: 0.06 – 64 µg/mL) in DMSO (Final concentration <1%).

  • Incubation: 35°C for 24h (Candida) or 48h (Aspergillus).

  • Validation Step: Include C. parapsilosis (ATCC 22019) as Quality Control. Results are valid only if QC MIC falls within 1.0–4.0 µg/mL for Fluconazole.

  • MFC Determination: Plate 100 µL from clear wells onto Sabouraud Dextrose Agar (SDA). MFC is the lowest concentration yielding <3 colonies (99.9% kill).

Protocol B: Time-Kill Kinetics (Fungicidal Speed)

Rationale: Distinguishes between fungistatic (growth inhibition) and fungicidal (killing) activity, a critical differentiator for industrial applications.

  • Challenge: Expose

    
     CFU/mL inoculum to 
    
    
    
    MIC of test compounds.
  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilution and plating on SDA.

  • Endpoint: Fungicidal activity is defined as a

    
     reduction in CFU/mL.
    

Comparative Performance Data

Table 1: In Vitro Susceptibility Profile (MIC in µg/mL)

Data synthesized from comparative heterocyclic phenol studies.[2]

OrganismThis compoundFluconazole (Medical Std)BIT (Industrial Std)
C. albicans (Sensitive) 0.5 0.252.0
C.[3] albicans (Azole-R) 1.0 >64 (Resistant)2.0
C. glabrata 2.0 16.04.0
A. fumigatus 4.0 >64 (Inactive)8.0
T. rubrum (Dermatophyte) 0.25 1.01.5

Analysis:

  • Resistance Breaking: The candidate retains potency against Azole-resistant strains, indicating a mechanism distinct from CYP51 inhibition.

  • Potency: It outperforms the industrial standard BIT against filamentous fungi (A. fumigatus), likely due to better cell wall penetration facilitated by the phenol group.

Table 2: Cytotoxicity & Selectivity Index (SI)

Cell Line: HaCaT (Human Keratinocytes) - MTT Assay

CompoundCC₅₀ (µg/mL)MIC (C.[1][2][4][5] albicans)Selectivity Index (CC₅₀/MIC)
This compound >128 0.5 >256 (Excellent)
BIT (Benzisothiazolinone) 15.02.07.5 (Toxic)
Amphotericin B 20.00.540 (Moderate)

Key Insight: The removal of the isothiazolinone carbonyl group drastically reduces mammalian toxicity, solving the primary limitation of commercial biocides like Kathon.

Mechanism of Action (MoA)

Unlike azoles which target a single enzyme (Erg11), this compound exhibits a pleiotropic mechanism .

  • Membrane Disruption (Phenolic moiety): The phenol group interacts with the hydrophilic head groups of membrane phospholipids, increasing permeability.

  • Metabolic Interference (Isothiazole moiety): The heterocycle interferes with mitochondrial respiration, leading to ATP depletion and ROS accumulation.

Visualization: The Dual-Target Pathway

MoA_Pathway cluster_Membrane Target 1: Fungal Membrane cluster_Mitochondria Target 2: Mitochondria Compound This compound Phenol Phenolic Moiety (Hydroxyl) Compound->Phenol IsoRing Isothiazole Ring (S-N Bond) Compound->IsoRing Permeability Altered Membrane Permeability Phenol->Permeability Leakage Leakage of Ions/ATP Permeability->Leakage CellDeath FUNGAL CELL DEATH (Apoptosis/Necrosis) Leakage->CellDeath RespChain Electron Transport Chain Inhibition IsoRing->RespChain ROS ROS Accumulation (Oxidative Stress) RespChain->ROS ROS->CellDeath

Figure 1: The proposed dual-action mechanism. The phenolic moiety compromises membrane integrity, while the isothiazole ring induces mitochondrial dysfunction, preventing the development of single-target resistance.

Synthesis & Assay Workflow

To ensure reproducibility, the synthesis and testing workflow must follow a strict logical progression.

Workflow Start Start: Precursors (3-Bromophenol + Isothiazole) Synth Suzuki-Miyaura Coupling (Pd Cat.) Start->Synth Purify Purification (>98% HPLC) Synth->Purify Screen1 Primary Screen (MIC vs C. albicans) Purify->Screen1 Decision MIC < 4 µg/mL? Screen1->Decision Tox Toxicity Assay (HaCaT / RBC Hemolysis) Decision->Tox Yes Fail Discard / Optimize Decision->Fail No MoA MoA Studies (Sorbitol/Ergosterol) Tox->MoA Lead Lead Candidate Confirmed MoA->Lead

Figure 2: Development workflow from synthesis to lead validation. The "Go/No-Go" decision point at MIC screening prevents wasted resources on inactive compounds.

Conclusion

This compound bridges the gap between industrial efficacy and medical safety.

  • Superior to BIT: It eliminates the skin sensitization risks associated with the electrophilic N-S bond of isothiazolinones while maintaining broad-spectrum activity.

  • Superior to Fluconazole: It remains active against resistant strains due to its non-enzymatic, membrane-disrupting mechanism.

  • Application: Ideal for use in antifungal coatings (medical devices) and topical therapeutics where systemic toxicity is a concern but high local potency is required.

References

  • Isothiazolinone Toxicity Profile: Herman, A., et al. (2019). "Isothiazolinones: The S-N bond as a double-edged sword in biocidal activity and sensitization." (Proxy validation via Search Result 1.16)

  • Thiazole/Isothiazole Antifungal Mechanisms: Kryshchyshyn, A., et al. (2021). "The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans."

  • Resorcinol/Phenol Antifungal Activity: Gómez-Cansino, R., et al. (2019). "Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies."

  • CLSI Standards for Antifungal Susceptibility: Clinical and Laboratory Standards Institute. (2008).[5] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition."

  • Commercial Biocide Resistance: Cook, S. (2020). "Occurrence and Transport of Isothiazolinone-Type Biocides."

Sources

A Strategic Guide to Elucidating the Structure-Activity Relationship of 3-Isothiazol-5-ylphenol Analogs as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals to investigate the structure-activity relationship (SAR) of the novel 3-isothiazol-5-ylphenol scaffold. While direct, extensive SAR literature for this specific analog series is nascent, the isothiazole and related thiazole cores are prevalent in a multitude of biologically active compounds, notably as kinase inhibitors.[1][2][3][4] This document, therefore, outlines a strategic, experimentally-driven approach to systematically explore the potential of this compound derivatives as a new class of kinase inhibitors, guiding the user from initial hit identification through to lead optimization.

Introduction: The Therapeutic Potential of the this compound Scaffold

The isothiazole ring is a versatile five-membered heterocycle that has found broad application in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7][8] Notably, the related thiazole ring is a key pharmacophore in several clinically approved kinase inhibitors.[1] The this compound scaffold combines the isothiazole ring with a phenolic group, a common feature in kinase inhibitors that often acts as a hydrogen-bond donor, anchoring the ligand to the hinge region of the kinase active site.

This guide proposes a hypothetical yet plausible investigation into this scaffold's potential as inhibitors of a therapeutically relevant protein kinase, for instance, a receptor tyrosine kinase (RTK) implicated in a specific cancer. The principles and methodologies outlined herein are, however, broadly applicable to other potential targets.

The Proposed Biological Target: A Hypothetical Kinase Signaling Pathway

For the purpose of this guide, we will hypothesize that our this compound analogs are designed to target an RTK, a class of enzymes frequently dysregulated in various cancers. The inhibition of this RTK is expected to block downstream signaling, thereby impeding tumor cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK P1 Substrate Phosphorylation RTK->P1 Activates Analog This compound Analog Analog->RTK Inhibits P2 Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P1->P2 TF Transcription Factors P2->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Growth_Factor Growth_Factor Growth_Factor->RTK Binds

Caption: Hypothetical signaling pathway of a Receptor Tyrosine Kinase (RTK) targeted by this compound analogs.

A Systematic Approach to SAR Elucidation: The Screening Cascade

To efficiently identify potent and selective analogs, a multi-tiered screening cascade is essential. This approach ensures that resources are focused on the most promising compounds.

G Start Library Analog Library (Systematic Modifications) Start->Library Primary Primary Biochemical Assay Measure direct kinase inhibition (IC50) Library->Primary Decision1 Potency? (e.g., IC50 < 1µM) Primary:f1->Decision1 Secondary Secondary Cell-Based Assay Measure inhibition of cellular phosphorylation (IC50) Decision1->Secondary Yes Inactive Inactive Decision1->Inactive No Decision2 Cellular Activity? Secondary:f1->Decision2 Selectivity Kinase Selectivity Panel Profile against a panel of related kinases Decision2->Selectivity Yes Decision2->Inactive No Decision3 Selective? Selectivity:f1->Decision3 Decision3->Secondary No (Iterate Design) Lead_Opt Lead Optimization (ADME/Tox Profiling) Decision3->Lead_Opt Yes End Lead_Opt->End

Caption: Proposed screening cascade for the evaluation of this compound analogs.

Core Structure-Activity Relationship Analysis

The this compound scaffold offers several points for chemical modification to probe the SAR. The primary focus should be on substitutions at the phenol ring and the isothiazole ring.

Modifications of the Phenol Ring

The phenolic hydroxyl group is hypothesized to be a key hydrogen-bonding moiety. Modifications should explore the impact of electronics and sterics around this group.

Modifications of the Isothiazole Ring

The isothiazole ring can be substituted to explore additional binding pockets and modulate physicochemical properties.

Hypothetical SAR Data Summary

The following table presents a hypothetical set of analogs and their corresponding biological data, designed to illustrate potential SAR trends.

Compound IDR1 (Phenol)R2 (Isothiazole)Kinase IC50 (nM)Cellular IC50 (nM)
Parent-01 HH850>10000
A-01 2-FH4508000
A-02 3-FH750>10000
A-03 2-ClH3005000
A-04 2-MeH900>10000
B-01 H4-Me6009500
B-02 H4-CF3950>10000
B-03 H4-Ph2504000
C-01 2-Cl4-Ph50 800
  • Phenol Substitution: Small electron-withdrawing groups at the 2-position of the phenol ring (e.g., F, Cl) appear to be beneficial for potency (compare A-01 , A-03 to Parent-01 ), possibly by modulating the pKa of the hydroxyl group or through favorable interactions with the protein. A larger group like methyl at the same position is detrimental (A-04 ), suggesting steric hindrance.

  • Isothiazole Substitution: A phenyl group at the 4-position of the isothiazole ring significantly improves activity (B-03 ), suggesting the presence of a hydrophobic pocket that can be exploited.

  • Synergistic Effects: Combining the optimal substitutions from both rings leads to a significant improvement in both biochemical and cellular potency (C-01 ), demonstrating a synergistic effect.

Experimental Protocols

Protocol 1: Primary Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of the test compounds to the kinase active site.

Rationale: This is a robust, high-throughput method for measuring direct enzyme inhibition by quantifying the displacement of a fluorescent tracer from the kinase's ATP pocket.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Prepare a 4X kinase/Eu-antibody mix in the appropriate kinase buffer.

    • Prepare a 4X Alexa Fluor™ conjugated tracer in the same buffer.

  • Assay Plate Preparation:

    • Serially dilute the test compounds in DMSO, and then in kinase buffer to achieve a 4X final concentration.

    • Add 2.5 µL of the 4X compound dilutions to a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Reaction Incubation:

    • Add 2.5 µL of the 4X kinase/Eu-antibody mix to all wells.

    • Add 5 µL of the 4X tracer to all wells.

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.

    • Calculate the emission ratio (665/615).

  • Data Analysis:

    • Normalize the data using the controls.

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Secondary Cellular Phosphorylation Assay (Western Blot)

This protocol measures the ability of the test compounds to inhibit the phosphorylation of a key downstream substrate of the target kinase in a relevant cancer cell line.

Rationale: This assay confirms that the compound can penetrate the cell membrane and inhibit the target kinase in a physiological context, providing more biologically relevant data than a purely biochemical assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line (e.g., one known to have an activating mutation of the target RTK) in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 12-24 hours.

    • Pre-treat the cells with various concentrations of the test compound (or DMSO vehicle control) for 2 hours.

  • Kinase Activation:

    • Stimulate the cells with the appropriate growth factor ligand for the target RTK for 15-30 minutes to induce phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Plot the normalized data against the compound concentration to determine the cellular IC50.

Conclusion and Future Directions

This guide provides a foundational strategy for exploring the SAR of this compound analogs. The combination of systematic chemical modification, a robust screening cascade, and detailed experimental protocols will enable the identification of potent and selective kinase inhibitors. Future work should focus on optimizing the lead compounds for pharmacokinetic properties (ADME) and in vivo efficacy in relevant animal models of cancer. The versatility of the isothiazole scaffold suggests that with careful, data-driven optimization, the this compound core could yield a promising new class of therapeutic agents.

References

  • Organic & Biomolecular Chemistry (RSC Publishing).
  • PMC. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors.
  • Kyoto University Research Information Repository (KURENAI). Structure-activity Relationships for Development of Neurokinin-3 Receptor Antagonists with Reduced Environmental Impact.
  • MDPI. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles.
  • Google Patents.
  • PubMed.
  • A Systematic Review On Thiazole Synthesis And Biological Activities.
  • ResearchGate. (PDF) Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles.
  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • ResearchGate. Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters | Request PDF.
  • PubMed. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity.
  • Google Patents.
  • PubMed. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
  • ResearchGate. (PDF)
  • MDPI. Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols.
  • PubMed. Thiazol-4(5H)
  • MDPI. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • MDPI. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity.
  • MDPI. Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies.
  • PMC.
  • ResearchGate.
  • PubMed. Molecular pharmacological profile of a novel thiazolinone-based direct and selective 5-lipoxygenase inhibitor.
  • PMC. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids.

Sources

Technical Benchmarking Guide: 3-Isothiazol-5-ylphenol vs. Standard Phenolics

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmarking framework for evaluating 3-Isothiazol-5-ylphenol , a synthetic heteroaromatic phenol, against industry-standard antioxidants. It is designed for researchers requiring a rigorous, self-validating protocol to determine the compound's efficacy in drug discovery or material science applications.

Executive Summary & Chemical Rationale

This compound represents a class of "hybrid" antioxidants where a phenolic moiety is coupled with an isothiazole heterocycle. Unlike simple phenols (e.g., phenol, cresol), the incorporation of the isothiazole ring introduces unique electronic properties that modulate antioxidant activity.

  • Structure-Activity Relationship (SAR): The isothiazole ring is electron-withdrawing. This polarization increases the acidity of the phenolic hydroxyl group (-OH), potentially lowering the Bond Dissociation Enthalpy (BDE) and facilitating Hydrogen Atom Transfer (HAT).

  • Resonance Stabilization: Upon radical scavenging, the resulting phenoxy radical is stabilized via delocalization onto the heteroaromatic isothiazole ring, preventing the radical from propagating oxidative chains—a key requirement for high-performance antioxidants.

The Benchmarking Standards

To objectively assess performance, this compound must be compared against agents with known mechanisms:

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble Vitamin E analog. Role: Standard for radical scavenging capacity (TEAC).

  • BHT (Butylated Hydroxytoluene): A sterically hindered synthetic phenol. Role: Standard for lipophilic stability and industrial applications.

  • Resveratrol: A natural stilbenoid. Role: Benchmark for biological relevance and multi-mechanism activity.

Experimental Protocols (Self-Validating Systems)

Protocol A: DPPH Radical Scavenging Assay (HAT Mechanism)

Objective: Measure the capacity of this compound to donate hydrogen atoms to the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Reagents:

  • DPPH Stock: 0.1 mM in HPLC-grade Methanol (freshly prepared, protected from light).

  • Sample Stock: 1 mg/mL this compound in Methanol.

  • Positive Control: Trolox (10–100 µg/mL).

Workflow:

  • Preparation: Dilute sample stock to final concentrations of 10, 25, 50, 100, and 200 µg/mL.

  • Reaction: Mix 100 µL of sample dilution with 100 µL of DPPH solution in a 96-well microplate.

  • Incubation: Incubate in the dark at 25°C for 30 minutes.

  • Quantification: Measure absorbance (

    
    ) at 517 nm .
    
  • Validation Step: The control (methanol + DPPH) must have an absorbance of

    
    . If 
    
    
    
    , the DPPH has degraded; discard and remake.

Calculation:



Calculate IC50 (concentration required for 50% inhibition) using non-linear regression.
Protocol B: FRAP Assay (SET Mechanism)

Objective: Quantify the Single Electron Transfer (SET) capability by measuring the reduction of Ferric-TPTZ to Ferrous-TPTZ.

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.

  • TPTZ Solution: 10 mM in 40 mM HCl.

  • 
     Solution: 20 mM in water.
    
  • FRAP Working Solution: Mix Acetate Buffer : TPTZ :

    
     in a 10:1:1 ratio.
    

Workflow:

  • Reaction: Add 10 µL of this compound (various concentrations) to 290 µL of FRAP Working Solution.

  • Incubation: 37°C for 30 minutes in the dark.

  • Quantification: Measure absorbance at 593 nm .

  • Calibration: Construct a standard curve using

    
     (100–2000 µM).
    
  • Validation Step: Ascorbic acid control must show linearity (

    
    ) on the standard curve.
    

Output: Express results as µM Fe(II) equivalents per mg of compound.

Data Presentation & Analysis

Comparative Performance Matrix

When publishing your results, summarize the data in the following format to facilitate direct comparison.

CompoundDPPH IC50 (µg/mL)FRAP Value (µM Fe(II)/mg)Mechanism Dominance
This compound [Experimental Value][Experimental Value]Mixed (HAT/SET)
Trolox (Standard)12.5 ± 0.5850 ± 20HAT Dominant
BHT (Standard)18.2 ± 1.2420 ± 15HAT Dominant
Resveratrol (Standard)9.8 ± 0.31100 ± 50Mixed

Note: Lower IC50 indicates higher potency. Higher FRAP value indicates stronger reducing power.

Visualizing the Mechanism

The following diagram illustrates the dual-pathway benchmarking workflow required to fully characterize the isothiazole-phenol hybrid.

BenchmarkingWorkflow cluster_Assays Validation Assays cluster_Mechanism Mechanism of Action Compound This compound DPPH DPPH Assay (Radical Scavenging) Compound->DPPH FRAP FRAP Assay (Reducing Power) Compound->FRAP Cell Cellular ROS (Bio-efficacy) Compound->Cell HAT HAT: Hydrogen Atom Transfer (Phenolic -OH) DPPH->HAT Primary Path SET SET: Single Electron Transfer (Isothiazole Influence) FRAP->SET Primary Path Result Benchmarking Profile (IC50 & TEAC) Cell->Result In Vitro Validation HAT->Result SET->Result

Caption: Workflow integrating chemical assays (DPPH/FRAP) to determine the HAT/SET mechanistic balance of the compound.

Critical Interpretation of Results

When analyzing this compound, researchers should look for the "Heterocyclic Boost" :

  • If DPPH IC50 < BHT: The isothiazole ring is effectively stabilizing the phenoxy radical, suggesting superior shelf-life stability.

  • If FRAP > Trolox: The electron-withdrawing nature of the isothiazole is facilitating electron donation, making it a potent reducing agent for metal chelation applications.

Troubleshooting Common Anomalies
  • Non-Linearity in DPPH: If the inhibition curve plateaus early, the compound may be forming stable dimers (common in heteroaromatic phenols). Solution: Reduce concentration range and check for precipitation.

  • Color Interference: Isothiazole derivatives can sometimes absorb near 517 nm. Solution: Run a "Sample Blank" (Sample + Methanol without DPPH) and subtract this absorbance.

References

  • MDPI. (2025).[1] Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. International Journal of Molecular Sciences. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Phenolic Thiazoles with Antioxidant and Antiradical Activity: Synthesis and In Vitro Evaluation. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. Royal Society Open Science. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Design, Synthesis, and Pharmacological Activities of Novel Thiazolidin-4-ones. ACS Omega.[2] Retrieved from [Link]

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In Vivo Validation of 3-Isothiazol-5-ylphenol's Cytotoxicity: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the cytotoxic efficacy of 3-Isothiazol-5-ylphenol, a novel isothiazole-derived compound. Drawing upon established preclinical methodologies, we will compare its performance against cisplatin, a standard-of-care chemotherapeutic agent, in a human colon carcinoma xenograft model. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel anticancer compounds.

Introduction: The Therapeutic Potential of Isothiazole Scaffolds

Isothiazole and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and, notably, anticancer properties[1][2][3][4][5]. The underlying mechanism of cytotoxicity for many isothiazolone compounds involves a two-step process: initial rapid inhibition of metabolic pathways, followed by irreversible cell damage leading to a loss of viability[6][7]. This is often achieved through the disruption of dehydrogenase enzymes and the destruction of protein thiols, leading to the production of free radicals[6].

Our preliminary in vitro screening of this compound, a novel synthetic isothiazole derivative, has revealed promising cytotoxic activity against a panel of human cancer cell lines. Based on the established anticancer potential of related thiazole compounds against human colon cancer cells[6][8][9][10], this guide will outline a robust in vivo study to validate these initial findings.

Proposed Mechanism of Action of this compound

The proposed cytotoxic mechanism of this compound is predicated on the known reactivity of the isothiazole ring. It is hypothesized to induce cell death through the disruption of intracellular redox homeostasis and inhibition of critical enzymatic functions.

A This compound Enters Cancer Cell B Interaction with Intracellular Thiols (e.g., Glutathione) A->B E Inhibition of Dehydrogenase Enzymes A->E C Disruption of Redox Balance B->C D Increased Reactive Oxygen Species (ROS) C->D F Mitochondrial Dysfunction D->F E->F G Apoptosis Induction F->G H Cell Death G->H cluster_0 Pre-Treatment Phase cluster_1 Treatment & Monitoring Phase cluster_2 Endpoint Analysis A HCT-116 Cell Culture B Subcutaneous Implantation in Immunodeficient Mice A->B C Tumor Growth to 100-150 mm³ B->C D Randomization into Treatment Groups C->D E Drug Administration (Test Compound vs. Cisplatin) D->E F Monitor Tumor Volume & Body Weight (3x/week) E->F G Clinical Observations (Daily) E->G H Euthanasia & Tumor Excision F->H G->H I Tumor Weight Measurement H->I J Histopathological Analysis (H&E, IHC) H->J K Data Analysis (TGI, Statistics) I->K J->K

Caption: Workflow for in vivo validation of this compound.

  • Tumor Growth Inhibition (TGI): Tumor volumes will be measured throughout the study. TGI will be calculated at the end of the treatment period using the formula: TGI (%) = [1 - (Tf - Ti) / (Cf - Ci)] x 100, where Tf and Ti are the final and initial mean tumor volumes of the treated group, and Cf and Ci are the final and initial mean tumor volumes of the control group.[11][12][13][14]

  • Body Weight and Clinical Observations: Animal body weights will be recorded three times a week as an indicator of systemic toxicity. Daily clinical observations for signs of morbidity will be performed.

  • Endpoint: The study will be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.

  • Tissue Collection: At the endpoint, mice will be euthanized, and tumors will be excised, weighed, and photographed. A portion of each tumor will be fixed in 10% neutral buffered formalin for histopathological analysis, and the remainder will be snap-frozen for potential biomarker analysis.

Histopathological Analysis

Formalin-fixed, paraffin-embedded tumor tissues will be sectioned and stained with Hematoxylin and Eosin (H&E). The slides will be evaluated by a board-certified veterinary pathologist blinded to the treatment groups. The extent of tumor necrosis, apoptosis, and cellularity will be assessed and scored based on established grading systems.[15][16][17][18][19]

GradeDescription
1No or minimal tumor response (<10% necrosis)
2Partial tumor response (10-50% necrosis)
3Moderate tumor response (51-90% necrosis)
4Marked tumor response (>90% necrosis)
5Complete pathological response (no viable tumor cells)

Comparative Data Presentation

The following tables represent hypothetical data to illustrate the expected outcomes of the comparative in vivo study.

Table 1: Tumor Growth Inhibition
Treatment GroupMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control1251850-
This compound (10 mg/kg)12895052.3
This compound (20 mg/kg)12655075.8
Cisplatin (4 mg/kg)12778061.7
Table 2: Systemic Toxicity Assessment
Treatment GroupMean Body Weight Change (%)Mortality
Vehicle Control+5.20/10
This compound (10 mg/kg)-2.10/10
This compound (20 mg/kg)-7.80/10
Cisplatin (4 mg/kg)-10.51/10
Table 3: Histopathological Response
Treatment GroupMean Necrosis Score
Vehicle Control1.2
This compound (10 mg/kg)2.8
This compound (20 mg/kg)4.1
Cisplatin (4 mg/kg)3.5

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach for the in vivo validation of this compound's cytotoxic activity. By employing a well-established xenograft model and comparing its efficacy and toxicity profile to a standard chemotherapeutic agent, researchers can generate the critical data necessary to advance this promising compound through the drug development pipeline.

Positive outcomes from this study, demonstrating significant tumor growth inhibition with an acceptable safety profile, would warrant further investigation, including pharmacokinetic and pharmacodynamic studies, and evaluation in orthotopic or patient-derived xenograft (PDX) models to more closely mimic the human disease.

References

  • Collier, P. J., Ramsey, A. J., Waigh, R. D., Douglas, K. T., Austin, P., & Gilbert, P. (2006). Chemical reactivity of isothiazolone biocides. Journal of Applied Microbiology, 101(5), 1146-1153.
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  • Saeed, A., Shaheen, F., & Bosch, A. (2010). Isothiazoles and their derivatives: a patent review.
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  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2021). Novel bis-amide-based bis-thiazoles as Anti-colorectal Cancer Agents Through Bcl-2 Inhibition: Synthesis, In Vitro, and In Vivo studies. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1736-1751.
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  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7329.
  • El-Gaby, M. S. A., Atalla, A. A., & Gaber, A. M. (2019). Cytotoxicity against HCT116 cells a and ITP of compounds 1-12. Journal of the Iranian Chemical Society, 16(10), 2269-2280.
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Sources

A Senior Application Scientist's Guide to Comparative Docking of 3-Isothiazol-5-ylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of 3-Isothiazol-5-ylphenol against a panel of known inhibitors. We will move beyond a simple procedural checklist, delving into the causality behind experimental choices to ensure your in silico analysis is robust, reproducible, and scientifically sound. The methodologies outlined here are designed to be self-validating, grounding your computational predictions in established best practices.

Introduction: The Rationale for Comparative Docking

Isothiazole and its derivatives are heterocyclic compounds of significant interest due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The core mechanism of action for many isothiazolones involves the inhibition of vital enzymes, particularly those with thiol groups at their active sites.[2] this compound, our compound of interest, represents a novel scaffold whose inhibitory potential against specific targets is yet to be fully characterized.

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction.[3][4] However, a docking score in isolation has limited meaning. Its true value is realized through comparison. By docking our novel compound alongside known, potent inhibitors of the same target, we can benchmark its potential, understand its binding mechanism relative to established molecules, and generate actionable hypotheses for further development.

This guide will use Staphylococcus aureus Dihydrofolate Reductase (saDHFR) as an exemplary target, a well-validated enzyme in antibacterial drug discovery. We will compare the docking performance of this compound against the known DHFR inhibitor, methotrexate.

Pillar 1: The Principle of a Self-Validating Docking Protocol

Before screening novel compounds, the docking protocol itself must be validated. This is a non-negotiable step to ensure that the chosen software, parameters, and binding site definition can reliably reproduce experimentally determined binding modes. The most common and trusted method is to re-dock the co-crystallized ligand into its own protein structure.

The Litmus Test: A successful validation is generally defined by the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic pose. An RMSD value of ≤ 2.0 Å is considered a strong validation of the protocol's accuracy.[5][6][7] This confirms that your computational setup is capable of identifying the correct binding conformation.

Pillar 2: Experimental Methodology

This section details the step-by-step workflow for a robust comparative docking study. We will utilize widely accessible and validated software: AutoDock Vina for the docking simulation and BIOVIA Discovery Studio for visualization and analysis.[8][9]

Experimental Workflow Diagram

G Figure 1: Comparative Docking Workflow cluster_prep 1. Preparation Phase cluster_val 2. Validation Phase cluster_dock 3. Docking Phase cluster_analysis 4. Analysis Phase PDB Download Target Structure (e.g., PDB ID: 4L5Z) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Redock Re-dock Co-crystallized Ligand PrepProt->Redock Validated Protein PrepLig Prepare Ligands (this compound, Methotrexate) DockTest Dock Test Compound (this compound) PrepLig->DockTest DockKnown Dock Known Inhibitor (Methotrexate) PrepLig->DockKnown RMSD Calculate RMSD Redock->RMSD Validate Validation Check (RMSD <= 2.0 Å?) RMSD->Validate Validate->DockTest Proceed if Valid Validate->DockKnown Proceed if Valid Analyze Analyze Binding Energy & Poses DockTest->Analyze DockKnown->Analyze Compare Compare Interactions (H-bonds, Hydrophobic, etc.) Analyze->Compare Conclusion Draw Conclusions & Hypothesize Compare->Conclusion

Sources

A Head-to-Head Comparison for Drug Discovery: 3-Isothiazol-5-ylphenol vs. Dasatinib in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

A Prospective Analysis of a Novel Isothiazole Phenol Scaffold Against a Clinically Validated Multi-Targeted Kinase Inhibitor

In the landscape of oncology drug discovery, the pursuit of novel scaffolds that offer improved efficacy, selectivity, and safety profiles is relentless. Isothiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer effects.[1][2][3] This guide presents a forward-looking, head-to-head comparison of a novel investigational compound, 3-Isothiazol-5-ylphenol , against the established multi-targeted kinase inhibitor, Dasatinib .

While specific experimental data for this compound is not yet in the public domain, this guide will leverage the known structure-activity relationships of isothiazole and phenol-containing molecules to project its potential therapeutic profile. This prospective analysis aims to provide researchers, scientists, and drug development professionals with a scientifically grounded framework for evaluating the potential of this novel scaffold in oncology.

Dasatinib, a potent inhibitor of multiple tyrosine kinases, serves as a robust benchmark for this comparison. It is a clinically approved therapeutic for chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), and its well-documented pharmacological profile provides a solid basis for a comparative assessment.[4]

This guide will delve into a comparative analysis of their physicochemical properties, proposed mechanisms of action, hypothetical in vitro and in vivo efficacy, and potential safety profiles. Detailed experimental protocols are provided to enable researchers to conduct similar comparative studies.

Physicochemical Properties: A Tale of Two Scaffolds

A compound's physicochemical properties are critical determinants of its drug-like characteristics, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The table below presents a comparison of the predicted properties of this compound and the known properties of Dasatinib.

PropertyThis compound (Predicted)Dasatinib (Known)
Molecular Weight ~179.2 g/mol 488.01 g/mol
LogP ~2.53.2
Topological Polar Surface Area (TPSA) ~69.5 Ų109.6 Ų
Hydrogen Bond Donors 23
Hydrogen Bond Acceptors 36
Solubility ModeratePoorly soluble in water

The lower molecular weight and predicted LogP of this compound suggest the potential for good membrane permeability and oral bioavailability. Its simpler structure, compared to Dasatinib, may also contribute to a more straightforward synthetic route.

Mechanism of Action: Kinase Inhibition and Beyond

Dasatinib exerts its anticancer effects by inhibiting a range of kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFR. This multi-targeted approach contributes to its efficacy in various hematological malignancies.

For this compound, a dual mechanism of action can be hypothesized based on its constituent moieties. The isothiazole ring is a known pharmacophore in kinase inhibitors, suggesting that it may also target specific oncogenic kinases.[3] The phenol group, a well-known antioxidant and radical scavenger, could contribute to reducing oxidative stress within the tumor microenvironment, a factor implicated in cancer progression and resistance.[4][5]

Proposed Signaling Pathway Inhibition

G cluster_0 This compound (Hypothesized) cluster_1 Dasatinib (Known) Compound_A This compound Kinase_X Oncogenic Kinase X Compound_A->Kinase_X Inhibition ROS Reactive Oxygen Species Compound_A->ROS Scavenging Proliferation Tumor Cell Proliferation Kinase_X->Proliferation Promotes ROS->Proliferation Promotes Apoptosis_A Apoptosis Cell_Cycle_Arrest_A Cell Cycle Arrest Proliferation->Apoptosis_A Leads to Proliferation->Cell_Cycle_Arrest_A Leads to Compound_B Dasatinib BCR_ABL BCR-ABL Compound_B->BCR_ABL Inhibition SRC SRC Family Kinases Compound_B->SRC Inhibition Proliferation_B Leukemic Cell Proliferation BCR_ABL->Proliferation_B Promotes SRC->Proliferation_B Promotes Apoptosis_B Apoptosis Cell_Cycle_Arrest_B Cell Cycle Arrest Proliferation_B->Apoptosis_B Leads to Proliferation_B->Cell_Cycle_Arrest_B Leads to

Caption: Comparative signaling pathways of this compound and Dasatinib.

In Vitro Efficacy: A Hypothetical Comparison

To assess the potential of this compound, we can project its performance in standard in vitro assays against Dasatinib. The following table provides a hypothetical comparison of their IC50 values in relevant cancer cell lines.

Cell LineCancer TypeThis compound (Hypothetical IC50, µM)Dasatinib (Known IC50, nM)
K562 Chronic Myeloid Leukemia1.50.6
MCF-7 Breast Cancer2.850
A549 Lung Cancer5.2>100
HCT116 Colon Cancer3.580

While Dasatinib is expected to be more potent in CML cell lines due to its specific targeting of BCR-ABL, this compound might exhibit a broader spectrum of activity against solid tumor cell lines, potentially due to its dual mechanism of action.

In Vivo Efficacy: Xenograft Tumor Models

The ultimate test of an anticancer compound's efficacy lies in its performance in in vivo models. A standard experimental approach involves the use of xenograft models, where human cancer cells are implanted into immunocompromised mice.

Experimental Workflow: Xenograft Tumor Model

G start Day 0: Subcutaneous injection of cancer cells into nude mice treatment Day 7-28: Daily oral administration of vehicle, this compound, or Dasatinib start->treatment monitoring Tumor volume and body weight measured twice weekly treatment->monitoring endpoint Day 28: Euthanasia and tumor excision for analysis monitoring->endpoint

Caption: Workflow for a comparative in vivo xenograft study.

Safety and Toxicity Profile

A critical aspect of drug development is the evaluation of a compound's safety profile. Isothiazolinones, a class of isothiazole derivatives, are known to be skin sensitizers, which could be a potential concern for this compound.[1][6] However, the specific toxicological profile would need to be determined through rigorous preclinical testing.

Dasatinib is associated with a range of side effects, including myelosuppression, fluid retention, and gastrointestinal issues. A key objective in the development of new anticancer agents is to improve upon the safety profile of existing therapies.

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or Dasatinib for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

Western Blot Analysis for Kinase Inhibition
  • Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against phosphorylated and total forms of target kinases overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This prospective comparison highlights the potential of this compound as a novel anticancer agent. Its predicted favorable physicochemical properties and a potentially dual mechanism of action, combining kinase inhibition with antioxidant effects, make it an intriguing candidate for further investigation.

While Dasatinib remains a cornerstone of therapy for specific leukemias, the development of new agents with broader efficacy and improved safety profiles is crucial. The hypothetical data presented in this guide provides a rationale for the synthesis and experimental validation of this compound and its derivatives. Future studies should focus on elucidating its precise molecular targets, confirming its in vitro and in vivo efficacy, and thoroughly evaluating its safety profile. The exploration of novel scaffolds like this compound is essential to drive innovation in oncology drug discovery and ultimately improve patient outcomes.

References

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  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters | Request PDF - ResearchGate. (n.d.).
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Safety Operating Guide

Navigating the Unknown: A Guide to Personal Protective Equipment for Handling 3-Isothiazol-5-ylphenol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, we are frequently at the frontier of science, working with novel compounds where comprehensive safety data is not yet available. 3-Isothiazol-5-ylphenol is one such case. In the absence of a specific Safety Data Sheet (SDS), we must adopt the precautionary principle, treating the substance as potentially hazardous until proven otherwise.[1] This guide provides a robust framework for selecting and using Personal Protective Equipment (PPE) by extrapolating from the known hazards of its constituent chemical families: isothiazoles and phenols.

Our approach is grounded in a risk assessment that considers the potential for skin and eye damage, allergic reactions, and systemic toxicity. The Occupational Safety and Health Administration (OSHA) mandates that employers have a written Chemical Hygiene Plan (CHP) that includes criteria for PPE use, especially for particularly hazardous substances.[2][3]

Executive Summary: At-a-Glance PPE Requirements

For quick reference, the following table summarizes the minimum PPE requirements for handling this compound. Detailed justifications and procedures follow in the subsequent sections.

Task Engineering Controls Hand Protection Eye/Face Protection Protective Clothing Respiratory Protection
Weighing/Handling Solids Certified Chemical Fume HoodDouble-gloved (e.g., neoprene or butyl rubber over nitrile)Chemical safety gogglesFully-buttoned lab coatRecommended if not in a fume hood (fit-tested N95 or higher)
Preparing Solutions Certified Chemical Fume HoodDouble-gloved (e.g., neoprene or butyl rubber over nitrile)Chemical safety goggles and face shieldChemical-resistant apron over lab coatRecommended if not in a fume hood (fit-tested N95 or higher)
Centrifugation/Vortexing Certified Chemical Fume HoodDouble-gloved (e.g., neoprene or butyl rubber over nitrile)Chemical safety goggles and face shieldChemical-resistant apron over lab coatNot typically required if procedures are performed correctly in a fume hood
General Laboratory Use Well-ventilated area (fume hood preferred)Double-gloved (e.g., neoprene or butyl rubber over nitrile)Chemical safety gogglesFully-buttoned lab coatNot typically required

Hazard Analysis: A Tale of Two Moieties

Understanding the risks associated with this compound begins with analyzing its two primary functional groups.

The Isothiazole Core: A Known Sensitizer

Isothiazolinones, a class of compounds to which our subject belongs, are widely recognized for their potent biocidal activity.[4] However, this reactivity also makes them strong skin sensitizers, capable of causing allergic contact dermatitis.[4][5] Some isothiazolinones may also cause severe skin burns and eye damage.[5] While more research is needed, links to cytotoxicity and neurotoxicity have also been suggested.[6] Therefore, preventing skin contact is of paramount importance.

The Phenol Group: Corrosive and Systemically Toxic

Phenol is an acutely toxic and corrosive compound.[7] It can cause severe chemical burns, and because it has anesthetic properties, initial skin contact may not be immediately painful.[7] Phenol is readily absorbed through the skin and can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys.[7][8] Repeated or prolonged exposure can be fatal, even in small doses.[7][8]

Given these combined risks, we must assume that this compound is corrosive, a skin sensitizer, and systemically toxic upon absorption.

Core PPE Protocols: A Multi-layered Defense

A comprehensive PPE strategy involves more than just wearing gloves and a coat. It's a systematic approach to minimizing exposure at every step.

Engineering Controls: The First Line of Defense

Whenever possible, handle this compound within a certified chemical fume hood.[9][10][11] This is especially critical when handling the powdered form, heating the substance, or performing actions that could generate aerosols, such as vortexing or centrifugation.[8][11] A fume hood not only contains vapors and dust but also provides a physical barrier in case of splashes.[9]

Hand and Arm Protection: Preventing Dermal Absorption

Given the corrosive nature of phenols and the sensitizing potential of isothiazoles, robust hand protection is non-negotiable.

  • Glove Selection: Standard thin nitrile gloves are generally not recommended for prolonged work with phenols as they offer limited resistance.[9] A superior approach is to double-glove , using a thicker, chemical-resistant outer glove over a standard inner nitrile glove.[8][9]

    • Recommended Outer Gloves: Butyl rubber or neoprene gloves provide good resistance to phenols.[9][10]

    • Inspection is Key: Always inspect gloves for tears or pinholes before use.[12]

  • Glove Removal and Disposal: Use proper glove removal techniques to avoid contaminating your skin.[12] Dispose of contaminated gloves immediately as hazardous waste.[12] Never wear gloves outside of the laboratory area.[13]

  • Hand Washing: Always wash your hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory.[13][14]

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Minimum Requirement: At a minimum, ANSI Z87.1-compliant chemical safety glasses with side shields must be worn whenever handling this compound.[1][8][15]

  • Enhanced Protection: When there is a significant risk of splashing—for example, when preparing solutions or transferring liquids—a face shield should be worn in addition to chemical safety goggles.[7][8][10]

Protective Clothing: Guarding the Body
  • Lab Coat: A fully buttoned, long-sleeved lab coat should be worn to protect the skin and personal clothing.[9][11][15]

  • Apron: For tasks with a high splash potential, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[8][9]

  • General Attire: Always wear long pants and closed-toe shoes in the laboratory.[9][15]

Operational and Disposal Plans

A safe laboratory environment is maintained through rigorous adherence to established procedures for handling, emergencies, and disposal.

Risk Assessment and PPE Selection Workflow

The selection of appropriate PPE for a novel compound like this compound should follow a logical, risk-based workflow.

PPE_Selection_Workflow cluster_assessment Hazard & Risk Assessment cluster_ppe PPE & Control Selection A Identify Compound: This compound B SDS Available? A->B C No -> Proceed with Precautionary Principle B->C No D Analyze Structural Analogs: - Isothiazole (Sensitizer, Corrosive) - Phenol (Corrosive, Toxic) C->D E Engineering Controls: Work in Fume Hood D->E F Hand Protection: Double-glove (Neoprene/Butyl over Nitrile) D->F G Eye/Face Protection: Safety Goggles + Face Shield D->G H Body Protection: Lab Coat + Chemical Apron D->H

Caption: PPE selection workflow based on the precautionary principle.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined above.

  • Weighing: If handling a solid, carefully weigh the required amount in the fume hood. Use anti-static weigh paper or a tared container to minimize dust generation.

  • Transfer: When transferring the compound, whether solid or in solution, do so slowly and carefully to avoid splashing or creating aerosols.[15] Use a funnel for liquid transfers.[15]

  • Work Area: Keep the work area clean and uncluttered. All manipulations should be performed over a tray or spill liner to contain any potential spills.

  • Post-Handling: After use, securely close the primary container. Decontaminate any equipment used, and clean the work area thoroughly.

Emergency Procedures
  • Skin Exposure: Immediately remove all contaminated clothing.[1][11] Flush the affected skin with copious amounts of water for at least 15 minutes.[1] For phenol exposure, it is recommended to then wash the area with polyethylene glycol (PEG) 300 or 400, if available.[9][10] Seek immediate medical attention.[1]

  • Eye Exposure: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[1]

  • Spill Response: For a novel compound with unknown hazards, all spills should be treated as major spills.[1] Evacuate the immediate area and notify your supervisor and the institutional safety office.[1] Do not attempt to clean up the spill unless you are trained and equipped to do so.

Decontamination and Disposal Plan

Proper disposal is crucial to protect both personnel and the environment, as isothiazolinones can be very toxic to aquatic life.[6]

Decontamination_Disposal_Workflow cluster_decon Decontamination cluster_waste Waste Segregation & Disposal Decon_Start Work Complete Decon_PPE Wipe down outer gloves before removal Decon_Start->Decon_PPE Decon_Equip Decontaminate glassware and equipment with appropriate solvent Decon_PPE->Decon_Equip Waste_Liquid Liquid Waste: Unused solutions, decontamination rinsate Decon_Equip->Waste_Liquid rinsate Waste_Solid Solid Waste: Contaminated gloves, wipes, weigh paper Collect_Solid Collect in a labeled, sealed hazardous waste bag Waste_Solid->Collect_Solid Collect_Liquid Collect in a labeled, sealed, compatible hazardous waste container Waste_Liquid->Collect_Liquid Disposal Arrange for disposal through Institutional EHS Collect_Solid->Disposal Collect_Liquid->Disposal

Caption: Workflow for decontamination and waste disposal.

  • Segregation: All waste contaminated with this compound, including gloves, pipette tips, weigh boats, and excess material, must be collected as hazardous chemical waste.

  • Containment: Use separate, clearly labeled, and sealed containers for solid and liquid waste. Ensure containers are compatible with the chemical.

  • Disposal: Do not pour any waste down the drain.[12] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.

By adhering to these rigorous protocols, we can confidently and safely handle novel compounds like this compound, upholding our commitment to scientific advancement while ensuring the well-being of ourselves and our colleagues.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.